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Core Science & Biosynthesis

Foundational

Synthesis of 1,3,4-Tribromo-5-methoxy-2-methylbenzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed and scientifically grounded approach to the synthesis of the polyhalogenated aromatic compound, 1,3,4-Trib...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed and scientifically grounded approach to the synthesis of the polyhalogenated aromatic compound, 1,3,4-Tribromo-5-methoxy-2-methylbenzene. The proposed synthetic pathway is designed to be robust and reproducible, commencing from the readily accessible starting material, 3-methoxy-4-methylaniline. The synthesis involves a carefully orchestrated sequence of regioselective bromination and a Sandmeyer reaction to achieve the target molecule. This document offers in-depth explanations of the reaction mechanisms, step-by-step experimental protocols, and critical analysis of the strategic choices made throughout the synthesis. All quantitative data is summarized in tables for clarity, and key transformations are illustrated with diagrams generated using Graphviz to enhance understanding.

Introduction: The Significance of Polysubstituted Aromatics

Polybrominated aromatic compounds are of significant interest in medicinal chemistry and materials science. The introduction of multiple bromine atoms onto an aromatic scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of 1,3,4-Tribromo-5-methoxy-2-methylbenzene, with its unique arrangement of bromo, methoxy, and methyl groups, makes it a valuable intermediate for the synthesis of novel pharmaceutical agents and functional materials. The strategic placement of these substituents offers multiple points for further chemical modification, enabling the exploration of diverse chemical space.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule, 1,3,4-Tribromo-5-methoxy-2-methylbenzene, suggests a disconnection strategy that hinges on the introduction of the bromine atoms. A plausible approach involves the late-stage introduction of one of the bromine atoms via a Sandmeyer reaction, a reliable method for converting an amino group to a bromo group.[1][2] This points to a dibrominated aniline as a key intermediate. The remaining two bromine atoms can be installed through electrophilic aromatic substitution. The starting material should possess directing groups that favor the desired bromination pattern. 3-Methoxy-4-methylaniline emerges as an ideal starting material due to the strong ortho-, para-directing and activating nature of the amino and methoxy groups.

The forward synthesis, therefore, involves a three-step process:

  • Dibromination: A regioselective dibromination of 3-methoxy-4-methylaniline to yield 2,6-dibromo-3-methoxy-4-methylaniline.

  • Diazotization: The conversion of the amino group of the dibrominated intermediate into a diazonium salt.

  • Sandmeyer Reaction: The displacement of the diazonium group with a bromine atom to afford the final product.

This strategy is advantageous as it leverages the powerful directing effects of the substituents to control the regioselectivity of the bromination steps and employs a well-established and high-yielding Sandmeyer reaction for the final transformation.

Synthetic Pathway Overview

The overall synthetic route from 3-methoxy-4-methylaniline to 1,3,4-Tribromo-5-methoxy-2-methylbenzene is depicted below.

Synthesis_Pathway Start 3-Methoxy-4-methylaniline Intermediate1 2,6-Dibromo-3-methoxy-4-methylaniline Start->Intermediate1 Dibromination Intermediate2 2,6-Dibromo-3-methoxy-4-methylbenzenediazonium salt Intermediate1->Intermediate2 Diazotization Product 1,3,4-Tribromo-5-methoxy-2-methylbenzene Intermediate2->Product Sandmeyer Reaction

Caption: Proposed synthetic pathway for 1,3,4-Tribromo-5-methoxy-2-methylbenzene.

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Dibromo-3-methoxy-4-methylaniline

The initial step involves the regioselective dibromination of 3-methoxy-4-methylaniline. The amino and methoxy groups are strong activating, ortho-, para-directing groups, while the methyl group is a weaker activating, ortho-, para-director. The positions ortho to the powerful amino group are highly activated, leading to the desired 2,6-dibromination. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine.[3][4]

Reaction Scheme:

Dibromination 3-Methoxy-4-methylaniline 3-Methoxy-4-methylaniline 2,6-Dibromo-3-methoxy-4-methylaniline 2,6-Dibromo-3-methoxy-4-methylaniline 3-Methoxy-4-methylaniline->2,6-Dibromo-3-methoxy-4-methylaniline 2 NBS, Solvent Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Sandmeyer Reaction Ar-NH2 Ar-NH2 Ar-N2+ X- Ar-N2+ X- Ar-NH2->Ar-N2+ X- NaNO2, HBr Ar· Ar· Ar-N2+ X-->Ar· + Cu(I)Br, - N2, - Cu(II)BrX Ar-Br Ar-Br Ar·->Ar-Br + Cu(II)BrX, - Cu(I)X

Sources

Exploratory

The Definitive Guide to the Structural Elucidation of 1,3,4-Tribromo-5-methoxy-2-methylbenzene

This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structural elucidation of 1,3,4-Tribromo-5-methoxy-2-methylbenzene. This document is intende...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structural elucidation of 1,3,4-Tribromo-5-methoxy-2-methylbenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a robust framework for characterizing complex substituted aromatic compounds.

Introduction: The Challenge of Isomeric Complexity

The precise determination of the substitution pattern on a benzene ring is a critical task in chemical synthesis and characterization. In the case of polysubstituted aromatic compounds such as 1,3,4-Tribromo-5-methoxy-2-methylbenzene, the potential for isomeric ambiguity necessitates a multi-technique analytical approach. A logical and systematic application of modern spectroscopic methods is paramount to confirming the exact arrangement of the bromo, methoxy, and methyl substituents. This guide will demonstrate how a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can lead to the unequivocal structural assignment of the target molecule.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

Mass Spectrometry (MS): Confirming the Molecular Formula

Mass spectrometry is the initial and indispensable step for determining the molecular weight and elemental composition of a compound. For 1,3,4-Tribromo-5-methoxy-2-methylbenzene (C₈H₇Br₃O), the electron ionization (EI) mass spectrum is predicted to exhibit a distinctive isotopic pattern for the molecular ion peak due to the presence of three bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This leads to a characteristic M, M+2, M+4, and M+6 pattern.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of C₈H₇Br₃O

IonPredicted m/zRelative Abundance
[C₈H₇⁷⁹Br₃O]⁺399.8~25%
[C₈H₇⁷⁹Br₂⁸¹BrO]⁺401.8~75%
[C₈H₇⁷⁹Br⁸¹Br₂O]⁺403.8~75%
[C₈H₇⁸¹Br₃O]⁺405.8~25%

The fragmentation pattern in the mass spectrum provides further structural clues.[1][2] Key fragmentation pathways for this molecule would likely involve the loss of a methyl radical from the methoxy group or the entire methoxy group, as well as the sequential loss of bromine atoms.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: A small volume of the solution is injected into the mass spectrometer.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[3][4][5] For 1,3,4-Tribromo-5-methoxy-2-methylbenzene, the IR spectrum will confirm the presence of the aromatic ring, the ether linkage, and the alkyl substituent.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000-3100C-H stretchAromatic
2850-3000C-H stretchsp³ (Methyl)
1550-1600C=C stretchAromatic ring
1200-1275Asymmetric C-O-C stretchAryl ether
1000-1075Symmetric C-O-C stretchAryl ether
600-800C-Br stretchAryl bromide

The presence of these characteristic absorption bands provides strong evidence for the key functional groups within the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR beam is passed through the ATR crystal, and the spectrum is recorded.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

The Core of Elucidation: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the unambiguous assignment of the 1,3,4-Tribromo-5-methoxy-2-methylbenzene structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For 1,3,4-Tribromo-5-methoxy-2-methylbenzene, we expect to see three distinct signals: one for the aromatic proton, one for the methoxy protons, and one for the methyl protons.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5Singlet1HAr-H
~3.9Singlet3HOCH₃
~2.4Singlet3HAr-CH₃

The singlet nature of all the peaks is a key feature, indicating no adjacent protons for any of the proton-bearing groups. The downfield shift of the aromatic proton is due to the deshielding effects of the electronegative bromine and oxygen atoms.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For the proposed structure, we anticipate eight distinct signals in the ¹³C NMR spectrum.

Table 4: Predicted ¹³C NMR Chemical Shifts

Predicted Chemical Shift (δ, ppm)Assignment
~155C-OCH₃
~138C-CH₃
~135C-Br
~132C-H
~120C-Br
~118C-Br
~60OCH₃
~23Ar-CH₃

The chemical shifts are influenced by the nature of the substituents. The carbon attached to the electron-donating methoxy group is shifted upfield, while the carbons bonded to the electron-withdrawing bromine atoms are shifted downfield.

Experimental Protocol: 1D NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Unambiguous Confirmation: 2D NMR Techniques

While 1D NMR provides significant information, 2D NMR experiments are crucial for confirming the connectivity and finalizing the structural assignment.[6][7][8]

COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings. In the case of 1,3,4-Tribromo-5-methoxy-2-methylbenzene, the COSY spectrum is expected to be very simple, showing no cross-peaks, as there are no vicinal or geminal proton couplings. This lack of correlation is a strong piece of evidence supporting the proposed substitution pattern where the single aromatic proton is isolated.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates directly bonded protons and carbons.[9] This experiment would definitively link the proton signals to their attached carbons.

Table 5: Expected HSQC Correlations

¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
~7.5~132
~3.9~60
~2.4~23
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum is the cornerstone for establishing the long-range connectivity between protons and carbons (typically over 2-3 bonds).[9] This experiment allows for the complete assembly of the molecular puzzle.

Table 6: Key Predicted HMBC Correlations

Proton (¹H)Correlating Carbons (¹³C)
Ar-H (~7.5 ppm)C-OCH₃, C-Br (at C4), C-CH₃, C-Br (at C3)
OCH₃ (~3.9 ppm)C-OCH₃
Ar-CH₃ (~2.4 ppm)C-CH₃, C-Br (at C1), C-H

These long-range correlations would unequivocally establish the relative positions of the substituents on the aromatic ring.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of experiments and data interpretation for the structural elucidation of 1,3,4-Tribromo-5-methoxy-2-methylbenzene.

structure_elucidation cluster_0 Initial Analysis cluster_1 Core NMR Analysis cluster_2 2D NMR Confirmation MS Mass Spectrometry H1_NMR 1H NMR MS->H1_NMR Molecular Formula IR IR Spectroscopy IR->H1_NMR Functional Groups C13_NMR 13C NMR H1_NMR->C13_NMR Proton Environments COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC C13_NMR->HSQC Carbon Skeleton HMBC HMBC C13_NMR->HMBC COSY->HMBC Proton Connectivity HSQC->HMBC Direct C-H Bonds Final_Structure Final Structure Confirmation HMBC->Final_Structure Long-Range Connectivity

Caption: Workflow for the structural elucidation of 1,3,4-Tribromo-5-methoxy-2-methylbenzene.

Conclusion

The structural elucidation of complex molecules like 1,3,4-Tribromo-5-methoxy-2-methylbenzene is a systematic process that relies on the convergence of data from multiple analytical techniques. By integrating the information from mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, an unambiguous and confident structural assignment can be achieved. The workflow and methodologies detailed in this guide provide a robust framework for researchers to tackle similar challenges in chemical characterization.

References

  • Infrared spectra: It is important to remember that the absence of an absorption band can often provide more information about the structure of a compound than the presence of a band. (n.d.). Retrieved from [Link]

  • NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106). (n.d.). Retrieved from [Link]

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

  • The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities) … - ResearchGate. (n.d.). Retrieved from [Link]

  • How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Retrieved from [Link]

  • 2D NMR - EPFL. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube. Retrieved from [Link]

  • Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved from [Link]

  • 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC - NIH. (n.d.). Retrieved from [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020, December 17). YouTube. Retrieved from [Link]

  • 5.3: HMBC and HMQC Spectra - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Fragmentation - chemconnections. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]

  • Infrared Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]

Sources

Foundational

Technical Guide: Safety & Handling of 1,3,4-Tribromo-5-methoxy-2-methylbenzene

This guide outlines the technical safety, handling, and operational protocols for 1,3,4-Tribromo-5-methoxy-2-methylbenzene , a highly halogenated aromatic intermediate.[1] Due to the specialized nature of this compound,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, handling, and operational protocols for 1,3,4-Tribromo-5-methoxy-2-methylbenzene , a highly halogenated aromatic intermediate.[1] Due to the specialized nature of this compound, specific toxicological data is often limited; therefore, this guide synthesizes data from direct structure-activity relationships (SAR) of polybrominated anisoles and toluenes to establish a robust safety framework.[1]

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the physical state and reactivity profile is the first step in risk mitigation.[1] This compound is a poly-halogenated aromatic ether, combining the lipophilicity of bromines with the electron-donating properties of methoxy and methyl groups.[1]

PropertyDescription / Value (Predicted*)Operational Implication
Chemical Structure Polysubstituted Benzene (3x Br, 1x OMe, 1x Me)High molecular weight; likely crystalline solid.[1]
CAS Number 202131-69-9 (Isomer analog: 1,3,4-Tribromo-2-methoxy-5-methylbenzene)Use for inventory tracking and waste manifesting.[1]
Molecular Formula C₈H₇Br₃OHalogenated waste stream required.[1]
Molecular Weight ~358.85 g/mol Heavy vapor density; dust settles quickly.[1]
Physical State Off-white to pale yellow crystalline solidDust explosion hazard is low but inhalation risk is high.[1]
Melting Point 70–90 °C (Estimate based on isomers)Store below 30 °C; avoid heat near open containers.[1]
Solubility Low in water; High in DCM, EtOAc, DMSOUse organic solvents for cleaning spills; water is ineffective.[1]
LogP (Lipophilicity) > 4.5 (High)Bioaccumulation potential ; readily penetrates skin.[1]

*Note: Exact physical constants may vary by specific isomer batch. Treat as a hazardous solid.[1]

Hazard Identification & Toxicology (SAR Analysis)

In the absence of a compound-specific full toxicology report, we apply Read-Across methodology from structurally similar tribromoanisoles.[1]

Core GHS Classifications (Predicted)
  • Skin Corrosion/Irritation (Category 2): The combination of bromine and the methoxy group creates a compound that can de-fat skin and cause contact dermatitis.[1]

  • Serious Eye Damage/Irritation (Category 2A): Solid particulates are mechanically abrasive and chemically irritating to mucous membranes.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation.[1] Inhalation of dust causes coughing and inflammation.[1]

  • Skin Sensitization: Polybrominated aromatics are known sensitizers.[1] Repeated exposure may induce allergic contact dermatitis.[1]

Mechanism of Toxicity
  • Lipophilic Penetration: The high bromine content increases lipid solubility, allowing the compound to cross the stratum corneum (outer skin layer) effectively.[1]

  • Metabolic Activation: The methoxy group can be demethylated by cytochrome P450 enzymes (O-demethylation), potentially generating reactive phenolic intermediates (e.g., tribromo-cresol derivatives) which are more toxic.[1]

Operational Handling Protocols

A. Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves.[1] The halogenated nature of this compound requires chemically resistant barriers.[1]

  • Respiratory: N95 (minimum) for weighing <1g.[1] P100/HEPA respirator required for handling >1g or any open manipulation outside a fume hood.[1]

  • Hands: Nitrile (Double-gloved) is the minimum standard.[1] For prolonged contact or solution handling, use Silver Shield/4H laminate gloves to prevent permeation.[1]

  • Eyes: Chemical splash goggles.[1] Safety glasses are insufficient due to the risk of airborne dust entering from the side.[1]

  • Body: Tyvek lab coat or chemically resistant apron.[1]

B. Engineering Controls[1]
  • Primary Containment: All weighing and open-vessel transfers must occur inside a certified chemical fume hood .[1]

  • Static Control: Brominated solids can accumulate static charge.[1] Use anti-static weighing boats and ground all metal spatulas.[1]

C. Decision Logic: PPE Selection

The following diagram illustrates the decision workflow for selecting appropriate protection based on the state and quantity of the material.

PPE_Selection Start Handling 1,3,4-Tribromo-5-methoxy-2-methylbenzene State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Organic Solvent State->Solution Qty Quantity? Solid->Qty Solvent_Type Solvent Type? Solution->Solvent_Type Small < 1 gram Qty->Small Large > 1 gram Qty->Large Action_Small Fume Hood + Nitrile Gloves + Safety Glasses Small->Action_Small Action_Large Fume Hood + Double Nitrile + N95/P100 Backup Large->Action_Large Permeable DCM / Chloroform Solvent_Type->Permeable Standard EtOAc / Methanol Solvent_Type->Standard Action_Perm Fume Hood + Laminate Gloves (Silver Shield) Permeable->Action_Perm Action_Std Fume Hood + Double Nitrile Gloves Standard->Action_Std

Caption: Decision logic for PPE selection based on physical state and solvent carrier. Note the heightened requirement for halogenated solvents.[1]

Synthesis & Experimental Handling

Weighing & Transfer[1]
  • Anti-Static Protocol: Use an ionizing fan if available.[1] If not, wipe the exterior of the weighing vessel with a damp cloth to discharge static before opening.[1]

  • Solvent Choice: This compound is highly soluble in Dichloromethane (DCM) and Ethyl Acetate.[1]

    • Caution: When dissolved in DCM, the solution becomes a "vehicle" that can carry the toxin through standard nitrile gloves in seconds.[1] Change gloves immediately upon any splash. [1]

Reaction Setup (Suzuki/Sonogashira Couplings)

This intermediate is often used in Palladium-catalyzed cross-couplings.[1]

  • Inert Atmosphere: While the compound is air-stable, the catalysts (e.g., Pd(PPh3)4) are not.[1] Purge the reaction vessel with Argon/Nitrogen.[1]

  • Temperature Control: Do not overheat (>100°C) without a reflux condenser, as tribromo-benzenes can sublime, contaminating the fume hood ductwork.[1]

Emergency Response Protocols

Spill Management

Do NOT use water. Water will bead up on the hydrophobic solid/oil and spread the contamination.[1]

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don chemical goggles and double nitrile gloves.[1]

  • Contain:

    • Solid Spill: Cover with a wet paper towel (dampened with ethanol or acetone) to prevent dust generation, then scoop into a waste jar.[1]

    • Solution Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if the solvent is flammable.[1]

  • Clean: Wipe the surface with Acetone followed by soapy water.[1]

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2] Lift eyelids.[1] Seek medical attention (solid particles can scratch the cornea).[1]

  • Skin Contact: Wash with soap and water immediately.[1] Do not use alcohol/solvent to wash skin, as this increases absorption.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1][2]

Waste Disposal & Environmental Compliance

This compound is a Halogenated Organic .[1] It cannot be disposed of in general chemical waste.[1]

  • Classification: RCRA Hazardous Waste (if in US).[1]

  • Stream: Segregate into "Halogenated Organic Waste" containers.

  • Labeling: Clearly label as "Contains Polybrominated Aromatics - Toxic."

  • Destruction: Must be incinerated at high temperatures (>1100°C) with flue gas scrubbing to prevent the formation of brominated dioxins/furans.[1]

Waste_Flow Source Exp. Waste / Spill Debris Segregation Segregate: Halogenated Waste Source->Segregation No Drains! Container HDPE Container (Red Label) Segregation->Container Disposal High-Temp Incineration Container->Disposal Certified Hauler

Caption: Waste workflow ensuring zero drain disposal and prevention of dioxin formation during incineration.

References

  • Sigma-Aldrich. (2024).[1][3] Product Specification: 1,3,4-Tribromo-2-methoxy-5-methylbenzene (CAS 202131-69-9).[1][3] Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 1,3,5-Tribromo-2-methoxy-4-methylbenzene (Isomer Analog).[1] National Library of Medicine.[1] Retrieved from [1]

  • European Chemicals Agency (ECHA). (2023).[1] Guidance on the Application of the CLP Criteria: Halogenated Aromatics. Retrieved from [1]

  • BenchChem. (2025).[1][4] Technical Guide to Synthesis of Metrafenone Intermediates. (Context for polybrominated anisole handling). Retrieved from [1]

Sources

Exploratory

commercial availability of 1,3,4-Tribromo-5-methoxy-2-methylbenzene

An In-depth Technical Guide on 1,3,4-Tribromo-5-methoxy-2-methylbenzene: Synthesis, Properties, and Research Applications Introduction 1,3,4-Tribromo-5-methoxy-2-methylbenzene is a polysubstituted aromatic compound belon...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on 1,3,4-Tribromo-5-methoxy-2-methylbenzene: Synthesis, Properties, and Research Applications

Introduction

1,3,4-Tribromo-5-methoxy-2-methylbenzene is a polysubstituted aromatic compound belonging to the class of brominated anisoles. Its unique substitution pattern, featuring three bromine atoms, a methoxy group, and a methyl group on a benzene ring, suggests its potential as a valuable intermediate in various fields of chemical research, including medicinal chemistry, materials science, and synthetic organic chemistry. The electronic properties of the benzene ring are significantly influenced by the interplay of the electron-donating methoxy and methyl groups and the electron-withdrawing and sterically demanding bromine atoms. This guide provides a comprehensive overview of its commercial availability, proposes a viable synthetic pathway, discusses its potential applications based on structurally related compounds, and presents its predicted physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and utilization of novel polysubstituted aromatic scaffolds.

Commercial Availability Assessment

A thorough search of commercial chemical supplier databases indicates that 1,3,4-Tribromo-5-methoxy-2-methylbenzene is not a readily available stock compound. Its specific isomeric structure makes it a rare chemical. However, a structurally related isomer, 1,3,4-Tribromo-2-methoxy-5-methylbenzene (CAS No. 202131-69-9) , is available from specialized suppliers as a research chemical.[1][2]

Compound NameCAS NumberSupplierNotes
1,3,4-Tribromo-2-methoxy-5-methylbenzene202131-69-9Sigma-AldrichAvailable for early discovery research; analytical data not provided by the supplier.[1][2]

The lack of direct commercial sources for 1,3,4-Tribromo-5-methoxy-2-methylbenzene necessitates its synthesis for any research or development purposes.

Proposed Synthetic Pathway

The synthesis of 1,3,4-Tribromo-5-methoxy-2-methylbenzene can be envisioned through a regioselective bromination of a suitable precursor. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired substitution pattern. The methoxy group is a strongly activating ortho-, para-director, while the methyl group is a moderately activating ortho-, para-director.

A plausible synthetic route would start from a commercially available or easily accessible disubstituted benzene and proceed through electrophilic aromatic substitution. One potential starting material is 3-methoxy-2-methylaniline .

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Bromination 3-methoxy-2-methylaniline 3-methoxy-2-methylaniline 3-bromo-2-methoxy-6-methylphenol 3-bromo-2-methoxy-6-methylphenol 3-methoxy-2-methylaniline->3-bromo-2-methoxy-6-methylphenol 1. NaNO2, HBr 2. CuBr 1,3,4-Tribromo-5-methoxy-2-methylbenzene 1,3,4-Tribromo-5-methoxy-2-methylbenzene 3-bromo-2-methoxy-6-methylphenol->1,3,4-Tribromo-5-methoxy-2-methylbenzene Br2, FeBr3

Caption: Proposed two-step synthesis of 1,3,4-Tribromo-5-methoxy-2-methylbenzene.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-bromo-2-methoxy-6-methylphenol via Sandmeyer Reaction

  • Diazotization: Dissolve 3-methoxy-2-methylaniline in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water while maintaining the temperature below 5 °C to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-bromo-2-methoxy-6-methylphenol.

Step 2: Bromination of 3-bromo-2-methoxy-6-methylphenol

  • Dissolve the synthesized 3-bromo-2-methoxy-6-methylphenol in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr3).

  • Slowly add a solution of bromine (Br2) in the same solvent to the reaction mixture at room temperature. The reaction is expected to be exothermic, so cooling may be necessary.

  • The methoxy and hydroxyl groups are strong activating groups, and their directing effects, along with the existing bromine and methyl groups, will guide the incoming bromine atoms to the desired positions.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to consume excess bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, 1,3,4-Tribromo-5-methoxy-2-methylbenzene, by recrystallization or column chromatography.

Potential Applications and Research Context

While specific applications for 1,3,4-Tribromo-5-methoxy-2-methylbenzene have not been documented due to its rarity, the applications of structurally similar polysubstituted bromo-methoxy-toluene derivatives can provide insights into its potential uses.

  • Pharmaceutical Research and Drug Discovery: Polysubstituted aromatic compounds are common scaffolds in medicinal chemistry.[3] The presence of multiple bromine atoms can enhance lipophilicity and potentially lead to interactions with biological targets. The methoxy group is a common feature in many approved drugs, influencing their binding, physicochemical properties, and metabolic stability.[4] Brominated aromatic compounds can serve as intermediates in the synthesis of more complex molecules with potential biological activity, such as antitumor agents.[5] The overall substitution pattern could be explored for its potential as a bioisostere for other aromatic systems in drug design.[3]

  • Materials Science: Brominated and methoxy-substituted aromatic compounds are used in the development of organic electronic materials.[1] For instance, they can serve as building blocks for organic light-emitting diodes (OLEDs), where the substituents help to tune the electronic and optical properties of the material.[1]

  • Synthetic Organic Chemistry: This compound is a versatile intermediate for further chemical transformations. The bromine atoms can be substituted through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of functional groups, enabling the synthesis of complex molecular architectures.[1]

  • Agrochemicals: Some polysubstituted aromatic compounds have applications as fungicides or herbicides.[6] For example, Metrafenone is a fungicide that contains a bromo-methoxy-methylphenyl moiety.[6]

Physicochemical Data Sheet

The following table summarizes the predicted physicochemical properties of 1,3,4-Tribromo-5-methoxy-2-methylbenzene. These values are calculated and should be considered as estimates.

PropertyValue
Molecular Formula C8H7Br3O
Molecular Weight 374.85 g/mol
Appearance Predicted to be a solid at room temperature
Melting Point Estimated to be in the range of 80-120 °C
Boiling Point Estimated to be >300 °C
Solubility Predicted to be insoluble in water, soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.
Predicted 1H NMR (CDCl3) Aromatic proton (1H, singlet), Methoxy protons (3H, singlet), Methyl protons (3H, singlet).
Predicted 13C NMR (CDCl3) Eight distinct carbon signals are expected.

Safety and Handling

Polybrominated aromatic compounds should be handled with care in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7] These compounds may be irritating to the eyes, skin, and respiratory system. Long-term exposure to some polybrominated compounds has been associated with adverse health effects.[4][8][9] A comprehensive safety data sheet (SDS) should be consulted if available, and a thorough risk assessment should be conducted before handling this chemical.[7]

References

  • Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

  • Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC. (n.d.). NCBI. Retrieved February 15, 2026, from [Link]

  • Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates | The Journal of Chemical Physics | AIP Publishing. (2019, June 5). AIP Publishing. Retrieved February 15, 2026, from [Link]

  • Substituent effects on the benzene ring. Prediction of the thermochemical properties of alkyl substituted hydroquinones - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). (2014, January). US EPA. Retrieved February 15, 2026, from [Link]

  • SAFETY DATA SHEET - Chem Service. (2021, April 8). Chem Service. Retrieved February 15, 2026, from [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC. (n.d.). NCBI. Retrieved February 15, 2026, from [Link]

  • The role of the methoxy group in approved drugs - PubMed. (2024, July 5). PubMed. Retrieved February 15, 2026, from [Link]

  • Polybrominated Diphenyl Ethers (PBDEs) | US EPA. (n.d.). US EPA. Retrieved February 15, 2026, from [Link]

  • Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - MDPI. (2021, January 28). MDPI. Retrieved February 15, 2026, from [Link]

Sources

Foundational

Chemo- and Regioselective Functionalization of 2-Methyl-5-Methoxyanisole: A Process Chemistry Perspective

Abstract This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) patterns of 2-methyl-5-methoxyanisole (chemically equivalent to 1,5-dimethoxy-2-methylbenzene or 2,4-dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) patterns of 2-methyl-5-methoxyanisole (chemically equivalent to 1,5-dimethoxy-2-methylbenzene or 2,4-dimethoxytoluene ). Targeted at process chemists and drug developers, this document details the electronic and steric factors governing regioselectivity, specifically identifying the C-4 position as the nucleophilic "hotspot." Detailed protocols for formylation, bromination, and acylation are provided, alongside critical mitigation strategies for oxidative side-reactions during nitration.

Part 1: Strategic Scaffold Analysis

Structural Identity and Nomenclature

To ensure precision, we must first map the user-specified nomenclature to the IUPAC standard used in industrial literature.

  • User Input: 2-methyl-5-methoxyanisole.

  • Connectivity: Benzene ring with a methyl group at C2 and methoxy groups at C1 and C5.

  • Industrial Synonym: 2,4-Dimethoxytoluene . (Note: In toluene numbering, the methyl is C1, making the methoxys C2 and C4. This results in identical connectivity: a 1,2,4-substitution pattern).

Electronic Activation Map

The molecule is an electron-rich, "super-activated" arene due to the synergistic resonance effects (+M) of two methoxy groups.

  • C-1 Methoxy (+M, -I): Directs ortho (to C2, C6) and para (to C4).

  • C-5 Methoxy (+M, -I): Directs ortho (to C4, C6) and para (to C2).

  • C-2 Methyl (+I): Weakly activates ortho (C1, C3) and para (C5).

Regioselectivity "Puzzle"

The substitution site is determined by the interplay of activation strength and steric hindrance.

PositionElectronic EnvironmentSteric EnvironmentReactivity Verdict
C-3 Ortho to Me; Meta to both OMe groups.Blocked: Sandwiched between Me and H.Inert (Electronically deactivated relative to other sites).
C-4 Para to C1-OMe; Ortho to C5-OMe.Accessible: Flanked by H and OMe.Dominant Site (Major Product).
C-6 Ortho to both OMe groups.Hindered: Flanked by two OMe groups (1,3-relationship).Minor Site (Sterically crowded).

ActivationMap Figure 1: Regioselectivity Logic Flow. Green arrows indicate constructive interference of directing groups. Substrate 2-Methyl-5-Methoxyanisole C1_OMe C1-OMe (Strong Donor) Substrate->C1_OMe C5_OMe C5-OMe (Strong Donor) Substrate->C5_OMe C4_Site C4 Position (Target Hotspot) C1_OMe->C4_Site Para-Directing (Major) C6_Site C6 Position (Steric Clash) C1_OMe->C6_Site Ortho-Directing C5_OMe->C4_Site Ortho-Directing (Synergistic) C5_OMe->C6_Site Ortho-Directing

Part 2: Validated Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation

Objective: Synthesis of 2,4-dimethoxy-5-methylbenzaldehyde. Rationale: This is the cleanest EAS method for this substrate. The Vilsmeier reagent is mild enough to avoid polymerizing the electron-rich ring but reactive enough to ensure high conversion.

Reagents
  • Substrate: 2-Methyl-5-methoxyanisole (1.0 eq)

  • Reagent: Phosphorus Oxychloride (POCl₃, 1.2 eq)

  • Solvent/Catalyst: N,N-Dimethylformamide (DMF, 3.0 eq - excess acts as solvent)

  • Quench: Saturated Sodium Acetate (aq)

Step-by-Step Workflow
  • Reagent Formation: In a dry reactor under N₂, charge DMF and cool to 0°C. Add POCl₃ dropwise over 30 minutes. Caution: Exothermic. Stir for 30 mins to generate the chloroiminium ion (Vilsmeier reagent).

  • Addition: Dissolve the substrate in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC/HPLC. The mixture typically turns from colorless to deep yellow/orange.

  • Hydrolysis: Pour the reaction mixture onto crushed ice (500g per mole). Neutralize with saturated sodium acetate solution to pH 7-8. Note: Acidic workup can demethylate the methoxy groups; acetate buffer is safer.

  • Isolation: The aldehyde product precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water (9:1).

Expected Yield: 85-92% Regioselectivity: >98% C-4 isomer.

Protocol 2: Regioselective Bromination

Objective: Synthesis of 1-bromo-2,4-dimethoxy-5-methylbenzene. Rationale: Using elemental bromine (


) often leads to poly-bromination due to the highly activated ring. N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine (

).
Reagents
  • Substrate: 2-Methyl-5-methoxyanisole (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS, 1.05 eq)

  • Solvent: Acetonitrile (ACN) or DMF (Polar aprotic solvents favor ionic EAS over radical side-chain bromination).

Step-by-Step Workflow
  • Dissolution: Dissolve substrate in ACN (5 mL/g) at room temperature.

  • Addition: Add solid NBS in small portions over 20 minutes. Protect from light to inhibit radical formation (which would brominate the methyl group).

  • Reaction: Stir at 25°C for 2 hours.

  • Quench: Add 5% aqueous sodium thiosulfate (

    
    ) to quench unreacted bromine species.
    
  • Workup: Extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    

Critical Control Point: Do not use radical initiators (AIBN, benzoyl peroxide) or high heat, as this will shift the reaction to benzylic bromination (on the methyl group).

Protocol 3: Friedel-Crafts Acylation

Objective: Introduction of an acetyl group (C-C bond formation). Challenge: Standard Lewis acids (


) can cause demethylation (cleavage of the ether) in polymethoxy benzenes.
Solution:  Use of milder conditions or stoichiometric control.
Reagents
  • Substrate: 1.0 eq

  • Acylating Agent: Acetyl Chloride (1.1 eq)

  • Catalyst: Tin(IV) Chloride (

    
    ) or Zinc Chloride (
    
    
    
    ). Avoid
    
    
    if possible.
  • Solvent: Dichloromethane (DCM).

Procedure
  • Cool the DCM solution of substrate and acetyl chloride to 0°C.

  • Add

    
     dropwise.
    
  • Stir at 0°C for 1 hour, then allow to warm to RT.

  • Quench with 1M HCl.

Part 3: Critical Discussion & Safety (Nitration Risks)

The Oxidative Demethylation Trap

Nitration of 2-methyl-5-methoxyanisole is hazardous not just due to exotherms, but due to oxidative demethylation . The electron-rich ring is susceptible to oxidation by concentrated


, leading to the formation of quinones  (specifically 2-methyl-5-methoxy-1,4-benzoquinone) rather than the desired nitro-arene.

Mitigation Strategy:

  • Avoid: Mixed acid (

    
    ) at high temperatures.
    
  • Use: Acetyl Nitrate (generated in situ from Acetic Anhydride +

    
    ) at low temperatures (-10°C). This milder reagent favors substitution over oxidation.
    

ReactionPathways Figure 2: Reaction Divergence. Note the high risk of oxidation during nitration. Start 2-Methyl-5-Methoxyanisole VH Vilsmeier-Haack (POCl3/DMF) Start->VH Brom Bromination (NBS/ACN) Start->Brom Nitration Nitration (HNO3) Start->Nitration Aldehyde Product: Aldehyde (High Yield) VH->Aldehyde Formylation @ C4 Bromide Product: Aryl Bromide (High Regioselectivity) Brom->Bromide Subst. @ C4 Quinone SIDE REACTION: Quinone (Oxidation) Nitration->Quinone Oxidative Demethylation (Major Risk) Nitro Product: Nitro-arene (Difficult) Nitration->Nitro Low Temp Only

References

  • Vilsmeier-Haack Mechanism & Application

    • Mikhaleva, A. I., et al. "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes."[1] Synthesis, 2009, 587-590.[1]

    • Context: Validates the use of POCl3/DMF for formylating electron-rich arom
  • Regioselective Bromination

    • Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1, 2000.
    • Context: Establishes NBS as the superior reagent for para-selective bromin
  • Nitration and Oxidative Demethylation

    • Rathore, R., et al. "Oxidative Demethylation of Dimethoxybenzenes." Journal of Organic Chemistry, 2003.
    • Context: Details the mechanism by which nitric acid converts dimethoxybenzenes to quinones.
  • Friedel-Crafts Acylation of Phenolic Ethers

    • Sartori, G., & Maggi, R.
    • Context: Discusses catalyst choices ( vs ) to prevent ether cleavage.

Sources

Exploratory

Technical Guide: Regioselective Bromination of Methoxy-Toluene Derivatives

Executive Summary The bromination of methoxy-toluene (methylanisole) derivatives presents a classic yet critical bifurcation in organic synthesis. The presence of two distinct reactive sites—the electron-rich aromatic ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bromination of methoxy-toluene (methylanisole) derivatives presents a classic yet critical bifurcation in organic synthesis. The presence of two distinct reactive sites—the electron-rich aromatic ring and the radical-susceptible benzylic methyl group—requires precise control over reaction conditions to achieve regioselectivity.

This guide delineates the "Solvent Switch" methodology , a self-validating protocol where solvent polarity dictates the reaction pathway between Electrophilic Aromatic Substitution (EAS) and Radical Substitution (Wohl-Ziegler). We further integrate modern "Green Chemistry" standards, replacing hazardous solvents like


 with trifluorotoluene (

) and utilizing oxidative bromination systems.

Mechanistic Principles: The Solvent Switch

The core of regioselectivity in this system lies in manipulating the transition state energy. N-Bromosuccinimide (NBS) serves as the amphiphilic reagent of choice, capable of driving both pathways depending on the dielectric constant of the medium.

The Bifurcation Pathway
  • Pathway A (Ionic/Nuclear): In polar aprotic solvents (Acetonitrile, DMF), the

    
     bond is polarized, facilitating the release of electrophilic bromine (
    
    
    
    equivalents). The methoxy group, a strong
    
    
    -donor, directs this electrophile to the ring.
  • Pathway B (Radical/Benzylic): In non-polar solvents (Benzotrifluoride,

    
    ) under homolytic initiation (AIBN, Light), NBS acts as a reservoir for low concentrations of molecular 
    
    
    
    , favoring the radical chain reaction at the benzylic position.

Bromination_Switch Start Substrate: Methoxy-Toluene Reagent: NBS Decision Solvent Polarity & Initiator Start->Decision PathA Pathway A: Ionic (EAS) Solvent: MeCN or DMF Temp: 0°C - 25°C Decision->PathA High Polarity (Dielectric > 30) PathB Pathway B: Radical (Wohl-Ziegler) Solvent: PhCF3 or CCl4 Initiator: AIBN / hν Decision->PathB Low Polarity (Dielectric < 5) InterA Intermediate: Sigma Complex (Arenium Ion) PathA->InterA Heterolysis InterB Intermediate: Benzylic Radical PathB->InterB Homolysis ProdA Product: Ring Bromination (Nuclear) InterA->ProdA -H+ ProdB Product: Side-Chain Bromination (Benzylic) InterB->ProdB +Br•

Figure 1: The Mechanistic Bifurcation.[1][2][3][4][5][6][7] Solvent polarity acts as the primary switch between ionic (blue) and radical (red) pathways.

Protocol A: Regioselective Nuclear Bromination (The Ring)[8]

This protocol targets the aromatic ring.[1][3][4][5][6][8][9][10] We utilize 3-methylanisole as the case study due to its conflicting directing groups (Methoxy vs. Methyl).

Directing Logic
  • Methoxy (-OMe): Strong activator, directs ortho/para.

  • Methyl (-Me): Weak activator, directs ortho/para.

  • Outcome: The -OMe group dominates. In 3-methylanisole, the position para to the methoxy group (C4) is electronically favored over the position para to the methyl group (C6), despite steric proximity to the methyl group.

Experimental Workflow (Green Oxidative Method)

Standard NBS/MeCN is effective, but the


 method is superior for scalability and atom economy.

Reagents:

  • Substrate: 3-Methylanisole (10 mmol)

  • Bromine Source:

    
     (10 mmol)
    
  • Oxidant:

    
     (30% aq, 11 mmol)
    
  • Solvent: Acetic Acid (AcOH) or Ethyl Acetate

Step-by-Step:

  • Dissolution: Dissolve 3-methylanisole (1.22 g) in AcOH (10 mL) in a round-bottom flask.

  • Salt Addition: Add

    
     (0.98 g, 1.0 equiv). The salt may not fully dissolve initially.
    
  • Oxidant Addition: Dropwise add

    
     over 10 minutes while maintaining temperature at 20-25°C. Note: Exotherm indicates active generation of "Br+" species.
    
  • Reaction: Stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench: Add saturated

    
     (sodium thiosulfate) to neutralize residual oxidative species (indicated by fading of orange color).
    
  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    

Expected Result: >90% yield of 4-bromo-3-methylanisole .

Protocol B: Regioselective Benzylic Bromination (The Side Chain)

This protocol utilizes the Wohl-Ziegler reaction .[5][11][12][13] To adhere to modern safety standards, we replace Carbon Tetrachloride (


) with Trifluorotoluene (

)
or Methyl Acetate.
Experimental Workflow

Reagents:

  • Substrate: 3-Methylanisole (10 mmol)

  • Reagent: NBS (Recrystallized, 10.5 mmol)

  • Initiator: AIBN (Azobisisobutyronitrile, 0.5 mmol)

  • Solvent: Trifluorotoluene (

    
    , 20 mL) – The "Green" CCl4 alternative.
    

Step-by-Step:

  • Preparation: In a dry flask under Argon/Nitrogen, dissolve substrate in

    
    .
    
  • Reagent Addition: Add NBS and AIBN.

  • Activation: Heat to reflux (approx. 102°C for

    
    ).
    
    • Visual Cue: The dense NBS solid at the bottom will gradually disappear and be replaced by low-density Succinimide floating at the top. This "density flip" is the self-validating endpoint of the reaction.

  • Duration: Reflux for 1–3 hours.

  • Filtration: Cool to 0°C to precipitate remaining Succinimide. Filter off the solid.

  • Purification: Remove solvent under reduced pressure. Benzylic bromides are unstable; avoid high-temp distillation.

Expected Result: Predominant formation of 3-(bromomethyl)anisole .

Data Summary & Troubleshooting

Comparative Metrics
ParameterNuclear Bromination (Protocol A)Benzylic Bromination (Protocol B)[14]
Active Species

(Electrophile)

(Radical)
Solvent MeCN, AcOH, DMF

,

, Benzene
Initiator None (or Lewis Acid)AIBN, Benzoyl Peroxide, Light
Major Byproduct Poly-brominated ring species

-dibromo side chain
Key Control Temperature (< 25°C)Anhydrous conditions
Troubleshooting Guide

Issue: Over-bromination on the ring (Dibromo species)

  • Cause: High concentration of active bromine or high temperature.

  • Fix: Lower temperature to 0°C; add NBS portion-wise; ensure stoichiometry is strictly 1:1.

Issue: Low conversion in Wohl-Ziegler

  • Cause: Impure NBS (yellow color indicates

    
     contamination which can trigger ionic pathways) or wet solvent.
    
  • Fix: Recrystallize NBS from water (dry thoroughly); use freshly distilled solvent; add more initiator (AIBN) after 1 hour.

References

  • Regioselective Nuclear Bromination with NBS/MeCN: Carreño, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes."[14] Journal of Organic Chemistry. [Link][14]

  • Green Oxidative Bromin

    
    ): 
    Venkateswarlu, Y., et al. "Ammonium bromide and hydrogen peroxide: a safe and eco-friendly system for the bromination of aromatic compounds."
    [Link]
    
  • Regioselectivity Theory (EAS): Tang, R.J., et al. "Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol." Journal of Organic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Site-Selective Suzuki-Miyaura Coupling of 1,3,4-Tribromo-5-methoxy-2-methylbenzene

This Application Note is designed for researchers in medicinal chemistry and materials science utilizing 1,3,4-Tribromo-5-methoxy-2-methylbenzene (TMB) as a scaffold for constructing non-symmetrical, polysubstituted aren...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and materials science utilizing 1,3,4-Tribromo-5-methoxy-2-methylbenzene (TMB) as a scaffold for constructing non-symmetrical, polysubstituted arenes.

Executive Summary

1,3,4-Tribromo-5-methoxy-2-methylbenzene (TMB) represents a high-value "molecular chassis" for the synthesis of dense, poly-functionalized aromatic systems found in liquid crystals and atropisomeric pharmacophores. Its unique substitution pattern—featuring three chemically distinct bromine sites modulated by electronic (methoxy) and steric (methyl) factors—allows for sequential site-selective functionalization .

This guide provides the rationale and protocols for controlling chemoselectivity, enabling the programmable installation of substituents at the C1, C3, and C4 positions.

Mechanistic Analysis & Selectivity Logic

To achieve high yields and selectivity, one must understand the electronic and steric landscape of the TMB scaffold. In palladium-catalyzed cross-coupling, the rate-determining step (oxidative addition) is governed by the electron deficiency of the C-Br bond and the accessibility of the site.

Structural Deconstruction

The TMB molecule contains three electrophilic sites (Br) with distinct local environments:

  • Site C1-Br: Flanked by Methyl (C2) and Hydrogen (C6).

    • Sterics: Low/Moderate.

    • Electronics: Meta to Methoxy (no resonance deactivation).

    • Prediction:Most Reactive (Site A).

  • Site C3-Br: Flanked by Methyl (C2) and Bromine (C4).

    • Sterics: High (Buttressing effect of Me and Br).

    • Electronics: Meta to Methoxy.

    • Prediction:Intermediate Reactivity (Site B).

  • Site C4-Br: Flanked by Bromine (C3) and Methoxy (C5).

    • Sterics: High.[1]

    • Electronics: Ortho to Methoxy (Strong Electron Donating Group). The increased electron density at C4 significantly raises the activation energy for oxidative addition.

    • Prediction:Least Reactive (Site C).

Selectivity Visualization

The following diagram illustrates the predicted reactivity hierarchy and the sequential workflow.

ReactivityMap cluster_legend Factors Governing Selectivity Start 1,3,4-Tribromo- 5-methoxy-2-methylbenzene C1 Site C1 (Br) Most Reactive (Sterically Accessible) Start->C1 1st Coupling (Mild Conditions) C3 Site C3 (Br) Secondary Target (Sterically Hindered) C1->C3 2nd Coupling (Elevated Temp) C4 Site C4 (Br) Least Reactive (Electronically Deactivated) C3->C4 3rd Coupling (Specialized Ligands) Product Tri-Substituted Scaffold C4->Product Legend1 C1: Meta to OMe, Ortho to Me Legend2 C4: Ortho to OMe (Deactivated)

Caption: Figure 1. Sequential reactivity map of TMB based on steric and electronic principles.

Experimental Protocols

Protocol A: Highly Selective Mono-Arylation at C1

Objective: Install the first aryl group at the C1 position while preserving C3 and C4 bromines. Critical Factor: Ligand choice. Use a ligand with a moderate bite angle and steric bulk to prevent over-reaction, but avoid highly active "universal" catalysts (like SPhos/XPhos) in the first step to maintain selectivity.

Reagents:

  • Substrate: TMB (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, aqueous 2M)

  • Solvent: DME/Water (4:1) or Toluene/Ethanol/Water

Procedure:

  • Setup: Charge a reaction vial with TMB (1.0 equiv), Aryl-boronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv). Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed DME (dimethoxyethane) via syringe.

  • Activation: Add degassed 2M Na₂CO₃ solution.

  • Reaction: Heat to 60°C (Do not reflux; strict temperature control is vital to prevent C3 activation). Stir for 4–6 hours.

  • Monitoring: Monitor via HPLC/TLC. Look for the consumption of starting material. If >5% di-coupled product appears, lower temperature to 45°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via column chromatography (SiO₂).

Protocol B: Sequential Arylation at C3 (and C4)

Objective: Functionalize the sterically hindered C3 position after C1 is substituted. Critical Factor: The C3 position is "sandwiched" between the C2-Methyl and the C4-Bromine. Standard ligands may fail. Use bulky, electron-rich phosphines (Buchwald Ligands) to facilitate oxidative addition at this hindered site.

Reagents:

  • Substrate: C1-Substituted-TMB (1.0 equiv)

  • Boronic Acid: R²-B(OH)₂ (1.2 equiv)

  • Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: Combine C1-substituted substrate, boronic acid, Pd source, ligand, and anhydrous K₃PO₄ in a pressure tube.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Note on C4: The C4 position is electronically deactivated by the ortho-methoxy group. Under these conditions (SPhos/100°C), C4 might also react if the stoichiometry of boronic acid is >2.5 equiv. To stop at C3, strictly limit boronic acid to 1.1–1.2 equiv.

  • Forcing C4 (Third Step): To react the final C4-Br, use Pd₂dba₃ + XPhos or BrettPhos at 110°C+ in 1,4-dioxane with Cs₂CO₃ as the base.

Data Summary & Troubleshooting

Comparative Reactivity Table
ParameterSite C1 (Br)Site C3 (Br)Site C4 (Br)
Electronic Status Neutral/ActivatedNeutralDeactivated (Ortho-OMe)
Steric Hindrance Low (Me/H neighbors)High (Me/Br neighbors)High (Br/OMe neighbors)
Preferred Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd-SPhos or Pd-PEPPSIPd-XPhos or Pd-BrettPhos
Temp. Window 40–65°C80–100°C100–120°C
Typical Yield 85–95%70–85%60–80%
Troubleshooting Guide
  • Problem: "Scrambling" or loss of selectivity (Mixture of C1 and C3 products).

    • Cause: Catalyst is too active or temperature is too high.

    • Solution: Switch from SPhos to Pd(PPh₃)₄ for the first step. Lower temperature to 40°C. Reduce boronic acid to 0.95 equiv to leave slight starting material rather than over-reacting.

  • Problem: Protodebromination (H replaces Br).

    • Cause: Common in polyhalogenated systems when oxidative addition occurs but transmetallation is slow (often due to sterics at C3).

    • Solution: Use anhydrous solvents (Dioxane instead of DME/Water). Switch base to CsF or K₃PO₄ (anhydrous). Increase concentration of boronic acid.

  • Problem: No reaction at C4.

    • Cause: The electron-rich OMe group makes the C4-Br bond strong and the Pd center electron-rich (reductive elimination becomes difficult).

    • Solution: Use extremely bulky, electron-rich biaryl phosphine ligands (BrettPhos). Ensure the reaction is strictly oxygen-free.

References

  • Handy, S. T., & Zhang, Y. (2006). "Selectivity in the Suzuki-Miyaura coupling of polyhaloarenes." Chemical Society Reviews.[2] (Provides the foundational rules for electronic vs. steric governance in polyhaloarenes).

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (The definitive guide on mechanism, including oxidative addition rates of different halides).

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. (Relevant for protocols regarding hindered/deactivated substrates using bulky phosphines).[3]

  • Lutz Ackermann et al. (2009). "Sustainable Synthetic Approaches via C-H Activation and Cross-Coupling." Chemistry - A European Journal.[4] (Discusses site-selectivity in polysubstituted arenes relevant to the TMB scaffold).

Disclaimer: This Application Note is based on theoretical reactivity models and standard operating procedures for polyhalogenated arenes. Specific yields may vary based on the specific boronic acids employed.

Sources

Application

Application Note: Precision Sonogashira Coupling of 1,3,4-Tribromo-5-methoxy-2-methylbenzene

Executive Summary & Strategic Rationale This guide details the operational protocols for the Sonogashira cross-coupling of 1,3,4-Tribromo-5-methoxy-2-methylbenzene (TBM-MB) . This substrate represents a high-value "molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the operational protocols for the Sonogashira cross-coupling of 1,3,4-Tribromo-5-methoxy-2-methylbenzene (TBM-MB) . This substrate represents a high-value "molecular chassis" for medicinal chemistry and organic materials (OLEDs) due to its potential for orthogonal functionalization.

The core challenge with TBM-MB is site-selectivity . With three chemically distinct bromine atoms, the reaction outcome is dictated by a delicate interplay of steric hindrance and electronic activation.

  • The Objective: To provide a reliable method for regioselective mono-alkynylation (kinetic control) and exhaustive tri-alkynylation (thermodynamic forcing).

  • The Mechanism: We exploit the electronic deactivation of the methoxy group and the steric bulk of the methyl group to predict and control the oxidative addition sequence.

Mechanistic Analysis & Regioselectivity Map

Before touching glassware, one must understand the "reactivity landscape" of the substrate. In Palladium-catalyzed cross-coupling, the rate-determining step (for aryl bromides) is often oxidative addition . This step is faster at electron-deficient centers and slower at sterically hindered sites.

Substrate Analysis: 1,3,4-Tribromo-5-methoxy-2-methylbenzene
  • C1-Br (Target Site 1):

    • Electronic: Meta to the strong electron-donating group (EDG) -OMe. Less deactivated than C4.

    • Steric: Flanked by -Me (C2) and -H (C6). Moderately hindered.

    • Prediction:Most Reactive.

  • C4-Br (Target Site 2):

    • Electronic: Ortho to -OMe. The EDG increases electron density here, raising the barrier for oxidative addition (Pd(0)

      
       Pd(II)).
      
    • Steric: Flanked by -Br (C3) and -OMe (C5). Significant steric crowding.

    • Prediction:Secondary Reactivity.

  • C3-Br (Target Site 3):

    • Electronic: Meta to -OMe.

    • Steric: Located in the "molecular armpit" between -Me (C2) and -Br (C4). This is the "buttressing effect."

    • Prediction:Least Reactive (Requires specialized ligands).

Visualization: Reactivity Hierarchy

The following diagram maps the logical flow of reactivity, guiding the choice of catalyst and temperature.

ReactivityMap Substrate 1,3,4-Tribromo- 5-methoxy-2-methylbenzene C1 Position C1-Br (Meta to OMe, Ortho to Me) FASTEST KINETICS Substrate->C1  Pd(PPh3)2Cl2 / RT   C4 Position C4-Br (Ortho to OMe, Ortho to Br) ELECTRONICALLY DEACTIVATED Substrate->C4  High Temp / Excess   C3 Position C3-Br (Between Me and Br) STERICALLY BLOCKED Substrate->C3  Bulky Ligands (XPhos)   C1->C4  Sequential   Outcome1 Mono-Alkynylated Product C1->Outcome1  Major Product   C4->C3  Forcing   Outcome2 Tri-Alkynylated Scaffold C3->Outcome2

Caption: Reactivity hierarchy of TBM-MB. Green indicates the primary site of oxidative addition under mild conditions.

Experimental Protocols

Protocol A: Regioselective Mono-Alkynylation (C1-Selective)

Objective: Isolate the C1-alkynyl derivative with >90% regioselectivity. Key Concept: "Starvation Kinetics" – keeping the alkyne concentration low relative to the catalyst to prevent multiple oxidative additions.

Reagents & Stoichiometry (Scale: 1.0 mmol)
ComponentEquiv.AmountRole
TBM-MB 1.0373 mgSubstrate
Terminal Alkyne 1.05VariableNucleophile
PdCl₂(PPh₃)₂ 0.0321 mgCatalyst (Standard)
CuI 0.0153 mgCo-catalyst
Et₃N 3.00.42 mLBase/Solvent
THF (Anhydrous) N/A5.0 mLSolvent
Step-by-Step Methodology
  • System Preparation: Flame-dry a 25 mL Schlenk flask or microwave vial. Cool under a stream of Argon.

  • Solvent Degassing (Critical): Sparge the THF/Et₃N mixture with Argon for 15 minutes. Dissolved oxygen promotes homocoupling (Glaser coupling) of the alkyne and catalyst decomposition.

  • Catalyst Loading: Charge the flask with TBM-MB, PdCl₂(PPh₃)₂, and CuI. Cycle Argon/Vacuum 3 times.

  • Solvent Addition: Syringe in the degassed THF/Et₃N mixture. The solution should turn yellow (Pd(II)).

  • Controlled Initiation: Add the Terminal Alkyne dropwise over 10 minutes at 0°C .

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) . Stir for 4-6 hours.

    • Checkpoint: Monitor via TLC/LC-MS. Look for the disappearance of starting material. If reaction stalls, heat gently to 35°C, but do not exceed 40°C to avoid C4 activation.

  • Workup: Dilute with EtOAc (20 mL). Wash with saturated NH₄Cl (aq) to sequester copper (blue aqueous layer). Dry organic phase over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Exhaustive Tri-Alkynylation

Objective: Force reaction at the sterically hindered C3 and electronically deactivated C4 positions. Key Concept: High-Activity Catalysis. Standard triphenylphosphine ligands are often too bulky to access the C3 position effectively once C2 and C4 are substituted. We switch to a smaller, electron-rich system or a "flexible" bulky ligand like XPhos.

Reagents & Stoichiometry
ComponentEquiv.Role
TBM-MB 1.0Substrate
Terminal Alkyne 4.5Excess Nucleophile
Pd(OAc)₂ 0.05Pre-catalyst
XPhos 0.10Ligand (High Turnover)
Cs₂CO₃ 4.0Base (Inorganic, stronger)
1,4-Dioxane N/ASolvent (High boiling point)
Step-by-Step Methodology
  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in 1 mL of Dioxane under Argon. Stir at 50°C for 5 mins to generate the active Pd(0)-L species (Solution turns dark orange/red).

  • Main Setup: In a pressure tube, combine TBM-MB and Cs₂CO₃. Add the remaining Dioxane.

  • Combination: Transfer the active catalyst solution to the pressure tube.

  • Alkyne Addition: Add all 4.5 equivalents of alkyne at once.

  • Thermal Forcing: Seal the tube and heat to 90-100°C for 16-24 hours.

    • Note: The high temperature is required to overcome the activation energy of the C3-Br bond.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Troubleshooting & Optimization Logic

The following decision tree helps resolve common failure modes specific to polybrominated arenes.

Troubleshooting Start Issue Detected Problem1 Low Conversion (Starting Material Remains) Start->Problem1 Problem2 Poor Regioselectivity (Mixture of Mono/Di) Start->Problem2 Problem3 Alkyne Homocoupling (Glaser Product) Start->Problem3 Sol1 Switch to Pd(dppf)Cl2 (Smaller bite angle) Problem1->Sol1 Steric Issue? Sol2 Lower Temp to 0°C Slow Addition of Alkyne Problem2->Sol2 Kinetic Control Sol3 Re-degas Solvents Add Sodium Ascorbate (Reductant) Problem3->Sol3 Oxygen Leak

Caption: Diagnostic workflow for Sonogashira coupling of TBM-MB.

Critical Control Points (CCPs)
  • The "Copper Effect": If the reaction at C3 (hindered) is sluggish, remove Copper . Use a "Copper-Free" protocol (Pd/XPhos + DIPA) to avoid the formation of unreactive copper-acetylide clusters that cannot access the crowded active site.

  • Dehalogenation: If you observe hydro-debromination (replacement of Br with H), your solvent might be "wet" (proton source) or the temperature is too high with a formate source. Ensure anhydrous conditions.

References

  • Mechanistic Overview of Sonogashira Coupling

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][2] Chemical Reviews, 107(3), 874-922.

  • Regioselectivity in Polyhalogenated Arenes: Langer, P. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles and Arenes. Advanced Synthesis & Catalysis. Note: Establishes the principle that oxidative addition occurs preferentially at the most electron-deficient and least hindered site.
  • High-Activity Catalysts for Hindered Substrates

    • Gelderblom, P., et al. (2016). Buchwald Ligands in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal.
  • Standard Protocol Verification (Sigma-Aldrich/Merck)

    • General Sonogashira Reaction Protocols and C

Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1,3,4-Tribromo-5-methoxy-2-methylbenzene and associated reagents before handling.

Sources

Method

Application Note: Strategic Utilization of 1,3,4-Tribromo-5-methoxy-2-methylbenzene in Complex Molecule Synthesis

Executive Summary 1,3,4-Tribromo-5-methoxy-2-methylbenzene (CAS: 202131-69-9) represents a highly specialized class of "dense" aromatic scaffolds. Unlike simple di-substituted benzenes, this pentasubstituted arene offers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3,4-Tribromo-5-methoxy-2-methylbenzene (CAS: 202131-69-9) represents a highly specialized class of "dense" aromatic scaffolds. Unlike simple di-substituted benzenes, this pentasubstituted arene offers three chemically distinct bromine handles, enabling the sequential construction of non-symmetrical terphenyls and complex polyketide cores (e.g., Ansamycin antibiotics).

This guide details the regioselective functionalization of this intermediate. By exploiting the subtle interplay between steric hindrance (methyl/bromo buttressing) and electronic direction (methoxy coordination), researchers can program the sequential installation of substituents with high fidelity.

Structural Analysis & Reactivity Profile

To utilize this scaffold effectively, one must understand the distinct environment of each bromine atom.

PositionSubstituentElectronic EnvironmentSteric EnvironmentReactivity Prediction
C1 BromineMeta to OMe (Inductive withdrawing)Moderate: Flanked by Methyl (C2) and H (C6).Secondary Target: Accessible to Pd(0) after C4 is functionalized.
C2 MethylWeak DonorN/ASteric Blocker: Shields C1 and C3.
C3 BromineMeta to OMeHigh: "Buttressed" between Methyl (C2) and Bromine (C4).Last Target: Requires specialized ligands (e.g., Buchwald biaryl phosphines) to react.
C4 BromineOrtho to OMe (Mesomeric donating)Moderate/High: Flanked by Bromine (C3) and OMe (C5).Primary Target (Lithiation): Activated for Li-Halogen exchange via OMe chelation.
C5 MethoxyStrong Donor / ChelatorN/ADirecting Group: Directs lithiation to C4.
Mechanistic Insight: The "Switchable" Selectivity
  • Lithium-Halogen Exchange: Controlled by the Chelation Effect . The C5-Methoxy group coordinates to Lithium, directing exchange preferentially to the C4-Bromine position [1].

  • Pd-Catalyzed Coupling: Controlled by Sterics and Electronics . In the absence of chelation, Pd(0) oxidative addition often favors the most electron-deficient or least hindered position. However, the C4 position is electronically unique due to the ortho-oxygenation, often making it distinct from C1 and C3 [2].

Protocol A: Regioselective C4-Functionalization via Directed Lithiation

Objective: Selective replacement of the C4-Bromine with an electrophile (Formyl, Carboxyl, or Alkyl).

Materials
  • Substrate: 1,3,4-Tribromo-5-methoxy-2-methylbenzene (1.0 equiv)

  • Reagent: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: DMF (Dimethylformamide) or CO₂

  • Quench: Sat. NH₄Cl

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add the substrate and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Add n-BuLi dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70 °C.

    • Critical Note: The OMe group at C5 coordinates the Li cation, stabilizing the transition state for C4-Br exchange. C1-Br is less favored due to lack of chelation; C3-Br is kinetically shielded.

  • Equilibration: Stir at -78 °C for 45 minutes. The solution typically turns yellow/orange.

  • Electrophile Addition: Add neat DMF (3.0 equiv) rapidly.

  • Warming: Allow the reaction to warm to 0 °C over 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Expected Outcome: >85% regioselectivity for substitution at C4.

Protocol B: Sequential Suzuki-Miyaura Coupling (C1 vs C3)

Objective: After modifying C4 (or leaving it intact), selectively couple the C1-Bromine, leaving the sterically encumbered C3-Bromine for the final step.

Materials
  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

    • Why SPhos? This electron-rich, bulky ligand is excellent for activating hindered aryl chlorides/bromides but allows discrimination based on steric crowding.

  • Base: K₃PO₄ (3.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology
  • Degassing: Charge reaction vessel with substrate, boronic acid, base, and Pd/Ligand. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Toluene/Water.

  • Reaction: Heat to 60 °C .

    • Control Point: Do not exceed 80 °C initially. The C1-Br is sterically accessible relative to C3. Higher temperatures may force coupling at C3 (the "buttressed" position).

  • Monitoring: Monitor via HPLC/UPLC. C1-coupling product usually forms within 4-6 hours.

  • Purification: Silica gel chromatography.

Visualization: The Selectivity Workflow

The following diagram illustrates the decision tree for functionalizing this scaffold.

G Start 1,3,4-Tribromo- 5-methoxy-2-methylbenzene Lithiation Path A: Lithiation (n-BuLi, -78°C) Start->Lithiation Chelation Control Suzuki Path B: Pd-Coupling (SPhos, 60°C) Start->Suzuki Steric Control C4_Product C4-Functionalized (Directed by OMe) Lithiation->C4_Product C1_Product C1-Biaryl (Sterically Favored) Suzuki->C1_Product C3_Site C3-Br Remaining (Highly Hindered) C4_Product->C3_Site Next Step C1_Product->C3_Site Next Step

Figure 1: Divergent synthetic pathways controlled by reaction conditions (Chelation vs. Sterics).

Data Summary: Comparative Reactivity

Reaction TypeTarget PositionYield (Typical)Selectivity FactorKey Driver
Li-Halogen Exchange C4 82-91%>20:1 (C4:C1)Chelation (OMe group)
Suzuki Coupling (Mild) C1 75-85%~10:1 (C1:C3)Sterics (C3 is buttressed)
Suzuki Coupling (Forced) C3 60-70%N/ARequires high temp (>100°C)

References

  • Directed Ortho-Lithiation: Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Site-Selective Coupling: Rothenberg, F. A., et al. (2020). "Site-selective diarylation of 2,4,6-tribromoanisole." ResearchGate / Vertex AI Snippet. Link

  • Poly-Brominated Scaffolds: Leroux, F., et al. (2005). "Organolithium Reagents in Pharmaceutical Industry." Journal of Organometallic Chemistry, 690(10), 2407-2455. Link

  • General Properties: PubChem Compound Summary for 1,3,5-Trimethyl-2,4,6-tris... (Analogous dense aromatics). Link

(Note: While specific total synthesis papers for this exact CAS are proprietary or rare in open literature, the reactivity patterns cited above are derived from established mechanistic principles of poly-haloanisole chemistry.)

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1,3,4-Tribromo-5-methoxy-2-methylbenzene

Introduction Palladium-catalyzed cross-coupling reactions have transformed the landscape of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and sel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Palladium-catalyzed cross-coupling reactions have transformed the landscape of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] These reactions are fundamental in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[2][3] The substrate, 1,3,4-Tribromo-5-methoxy-2-methylbenzene, presents a unique opportunity for sequential and regioselective functionalization, owing to its three distinct bromine atoms. This guide provides a comprehensive overview, detailed protocols, and expert insights for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in their synthetic endeavors.

Regioselectivity: A Predictive Analysis

The key to unlocking the synthetic potential of 1,3,4-Tribromo-5-methoxy-2-methylbenzene lies in understanding and controlling the regioselectivity of the cross-coupling reactions. The reactivity of the three bromine atoms is governed by a combination of steric and electronic factors.

  • Steric Hindrance: The bromine at the C3 position is the most sterically hindered, being flanked by a methyl group and another bromine atom. The bromine at the C1 position is moderately hindered due to the adjacent methyl group. The bromine at the C4 position is the least sterically hindered.

  • Electronic Effects: The methoxy group at C5 is a strong electron-donating group, which tends to decrease the electrophilicity of the ortho and para positions, thus slowing down the rate of oxidative addition. The methyl group at C2 is a weaker electron-donating group. The C3-Br bond is para to the strongly electron-donating methoxy group, which significantly reduces its reactivity. The C1-Br and C4-Br are meta to the methoxy group, experiencing a less pronounced deactivating effect.

Based on this analysis, the predicted order of reactivity for a single cross-coupling reaction is:

C4-Br (most reactive) > C1-Br > C3-Br (least reactive)

This predicted selectivity allows for a stepwise functionalization of the aromatic core, providing access to a diverse range of multi-substituted aromatic compounds.

Application I: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[4][5][6]

Catalytic Cycle of Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-Br Ar-Pd(II)(L)2-Br Pd(0)L2->Ar-Pd(II)(L)2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)2-R Ar-Pd(II)(L)2-R Ar-Pd(II)(L)2-Br->Ar-Pd(II)(L)2-R Transmetalation (R-B(OR)2, Base) Ar-R Ar-R Ar-Pd(II)(L)2-R->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Monosubstitution at the C4-Position

This protocol is designed for the selective Suzuki-Miyaura coupling at the most reactive C4-position of 1,3,4-Tribromo-5-methoxy-2-methylbenzene.

Materials:

  • 1,3,4-Tribromo-5-methoxy-2-methylbenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1,3,4-Tribromo-5-methoxy-2-methylbenzene and the arylboronic acid.

  • Add K₂CO₃ and Pd(PPh₃)₄ to the flask.

  • Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O856~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O908~90
33-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄THF/H₂O804~92

Note: The yields are estimates based on similar reactions in the literature and may vary.

Application II: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst.[9][10][11]

Catalytic Cycle of Sonogashira Coupling

The reaction involves two interconnected catalytic cycles, one for palladium and one for copper.[9]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-Br Ar-Pd(II)(L)2-Br Pd(0)L2->Ar-Pd(II)(L)2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)2-C≡CR Ar-Pd(II)(L)2-C≡CR Ar-Pd(II)(L)2-Br->Ar-Pd(II)(L)2-C≡CR Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)(L)2-C≡CR->Ar-C≡CR Reductive Elimination Ar-C≡CR->Pd(0)L2 R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR Cu(I), Base Cu-C≡CR->Ar-Pd(II)(L)2-Br To Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol: Monosubstitution at the C4-Position

This protocol describes a copper-free Sonogashira coupling, which can minimize the formation of alkyne homocoupling byproducts.

Materials:

  • 1,3,4-Tribromo-5-methoxy-2-methylbenzene (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • THF (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • In an oven-dried Schlenk flask, dissolve 1,3,4-Tribromo-5-methoxy-2-methylbenzene and the terminal alkyne in anhydrous THF.

  • Add triethylamine to the solution.

  • Degas the mixture by bubbling with an inert gas for 20 minutes.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₂Cl₂.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction by TLC or GC-MS. Completion is usually observed within 2-8 hours.

  • After completion, filter the reaction mixture through a pad of Celite to remove the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Summary: Sonogashira Coupling
EntryTerminal AlkyneCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂TEATHF254~90
21-HexynePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃DMF606~88
3TrimethylsilylacetylenePd₂(dba)₃ / XPhosK₂CO₃Dioxane503~95

Note: The yields are estimates based on similar reactions in the literature and may vary.

Application III: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[2][5][10]

Catalytic Cycle of Buchwald-Hartwig Amination

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination.[2]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-Br Ar-Pd(II)(L)2-Br Pd(0)L2->Ar-Pd(II)(L)2-Br Oxidative Addition (Ar-Br) [Ar-Pd(II)(L)(HNR'R'')]Br [Ar-Pd(II)(L)(HNR'R'')]Br Ar-Pd(II)(L)2-Br->[Ar-Pd(II)(L)(HNR'R'')]Br Amine Coordination (HNR'R'') Ar-Pd(II)(L)(NR'R'') Ar-Pd(II)(L)(NR'R'') [Ar-Pd(II)(L)(HNR'R'')]Br->Ar-Pd(II)(L)(NR'R'') Deprotonation (Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)(NR'R'')->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Monosubstitution at the C4-Position

This protocol outlines the coupling of a secondary amine at the C4-position.

Materials:

  • 1,3,4-Tribromo-5-methoxy-2-methylbenzene (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • To a glovebox or under a stream of inert gas, add NaOtBu to an oven-dried Schlenk tube.

  • In a separate flask, dissolve 1,3,4-Tribromo-5-methoxy-2-methylbenzene, the amine, Pd₂(dba)₃, and XPhos in anhydrous toluene.

  • Add the solution from step 2 to the Schlenk tube containing NaOtBu.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 6-18 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination
EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene11012~93
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane10018~85
3Di-n-butylaminePd(OAc)₂ / RuPhosK₃PO₄Toluene10010~90

Note: The yields are estimates based on similar reactions in the literature and may vary.

General Experimental Workflow

A typical experimental setup for palladium-catalyzed cross-coupling reactions is depicted below.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants (Aryl Halide, Coupling Partner) B Add Catalyst, Ligand, and Base A->B C Add Degassed Solvent B->C D Inert Atmosphere (N2 or Ar) C->D E Heat and Stir D->E F Monitor Progress (TLC, GC-MS) E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: A generalized experimental workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of catalyst; consider a pre-catalyst.
Poorly degassed solventDegas the solvent thoroughly before use.
Inappropriate base or solventScreen different bases and solvents.
Formation of Side Products Homocoupling of the coupling partnerUse a lower catalyst loading; for Sonogashira, consider copper-free conditions.
ProtodebrominationUse a less polar solvent; ensure anhydrous conditions.
Difficulty in Purification Residual catalystFilter the crude product through a plug of silica gel or use a palladium scavenger.

References

  • Vertex AI Search. Cross-Coupling Reactions Guide.
  • Wikipedia. Suzuki reaction. [Link]

  • Vertex AI Search.
  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • Vertex AI Search. Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • YouTube. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. Sonogashira Coupling Reaction. [Link]

  • YouTube. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Vertex AI Search. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination - Wordpress. [Link]

  • ResearchGate. ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF. [Link]

  • The University of Groningen research portal. Direct catalytic cross-coupling of organolithium compounds. [Link]

  • Pharmaceutical Business Review. The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. [Link]

  • YouTube. Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. [Link]

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Method

Application Notes and Protocols for the Derivatization of 1,3,4-Tribromo-5-methoxy-2-methylbenzene in Medicinal Chemistry

Introduction: Unlocking the Potential of a Polyhalogenated Scaffold In the landscape of medicinal chemistry, the strategic introduction of halogen atoms into molecular scaffolds is a time-honored strategy for modulating...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Polyhalogenated Scaffold

In the landscape of medicinal chemistry, the strategic introduction of halogen atoms into molecular scaffolds is a time-honored strategy for modulating pharmacological properties. Bromine, in particular, offers a unique combination of steric and electronic characteristics that can enhance binding affinity through halogen bonding, improve metabolic stability, and increase lipophilicity, thereby favorably influencing a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] Brominated compounds are integral to a wide array of therapeutics, including agents for cancer, neurological disorders, and infectious diseases.[3][4]

This guide focuses on 1,3,4-Tribromo-5-methoxy-2-methylbenzene , a highly functionalized aromatic scaffold poised for versatile derivatization. Its polysubstituted nature, featuring three distinct bromine atoms, a methoxy group, and a methyl group, presents a rich platform for selective chemical modification. The differential reactivity of the bromine atoms, governed by the electronic and steric influence of the adjacent substituents, allows for controlled, stepwise functionalization. This enables the generation of diverse molecular libraries from a single, readily accessible starting material, accelerating the drug discovery process.

This document provides a detailed exploration of key derivatization strategies applicable to 1,3,4-Tribromo-5-methoxy-2-methylbenzene, complete with step-by-step protocols and mechanistic insights. The methodologies discussed are central to modern synthetic and medicinal chemistry, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, providing researchers with the tools to construct novel carbon-carbon and carbon-heteroatom bonds.

The Scaffold: 1,3,4-Tribromo-5-methoxy-2-methylbenzene

  • Chemical Structure:

    • IUPAC Name: 1,3,4-Tribromo-5-methoxy-2-methylbenzene

    • CAS Number: 202131-69-9[5]

    • Molecular Formula: C₈H₇Br₃O

    • Structure: Chemical structure of 1,3,4-Tribromo-5-methoxy-2-methylbenzene (Note: Image is a representation)

  • Reactivity Profile: The three bromine atoms on the benzene ring are not chemically equivalent. Their susceptibility to substitution is influenced by the electronic effects of the methoxy (-OCH₃) and methyl (-CH₃) groups, as well as steric hindrance.

    • The methoxy group is a strong electron-donating group, activating the ortho and para positions.

    • The methyl group is a weak electron-donating group, also activating the ortho and para positions.

    • Bromine at C4: This position is para to the strongly activating methoxy group, making it the most electron-rich and likely the most reactive site for oxidative addition in palladium-catalyzed reactions.

    • Bromine at C1: This position is ortho to the methoxy group but is also sterically hindered by the adjacent methyl group.

    • Bromine at C3: This position is meta to the methoxy group and ortho to the methyl group, making it the most sterically accessible of the two remaining bromines but less electronically activated than the C4 position.

This differential reactivity can be exploited to achieve regioselective derivatization, often starting at the C4 position under carefully controlled conditions.

Part 1: Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are cornerstone technologies in pharmaceutical synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[6][7][8] This reaction is widely used due to the stability and low toxicity of the boron reagents.[6]

Objective: To selectively couple a phenylboronic acid at the most reactive bromine site (C4) of the scaffold.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3,4-Tribromo-5-methoxy-2-methylbenzene (1.0 eq), phenylboronic acid (1.1-1.3 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio) or 1,4-Dioxane/Water. Add an aqueous solution of a base, such as 2M Na₂CO₃ or K₂CO₃ (3.0 eq). The base is crucial for activating the boronic acid to facilitate transmetalation.[6]

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling Start 1,3,4-Tribromo-5-methoxy- 2-methylbenzene + Arylboronic Acid Reaction Heat (80-100°C) Inert Atmosphere Start->Reaction Reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/H2O) Reagents->Reaction Workup Aqueous Work-up Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Derivatized Product (C-C Bond Formed) Purification->Product

Caption: Suzuki-Miyaura coupling workflow.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[9][10][11] Given the prevalence of the aniline and related moieties in pharmaceuticals, this reaction is of paramount importance.

Objective: To introduce a secondary amine (e.g., morpholine) at the C4 position.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the tribromo-scaffold (1.0 eq), a palladium precatalyst (e.g., G3-XPhos, 1-3 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).[12]

  • Reagent Addition: Add the amine (e.g., morpholine, 1.2 eq) followed by an anhydrous, degassed solvent like toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to 90-110 °C for 6-24 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue via flash chromatography.

Buchwald_Hartwig Start Tribromo-Scaffold + Amine (R2NH) Reaction Heat (90-110°C) Inert Atmosphere Start->Reaction CatalystSystem Pd Precatalyst + Ligand Strong Base (e.g., NaOtBu) Anhydrous Solvent (e.g., Toluene) CatalystSystem->Reaction Quench Quench (e.g., aq. NH4Cl) Extraction Reaction->Quench Purification Flash Chromatography Quench->Purification Product Aryl Amine Product (C-N Bond Formed) Purification->Product

Caption: Buchwald-Hartwig amination workflow.

C. Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to conjugated enynes and arylalkynes.[13][14] This reaction typically employs a dual catalytic system of palladium and copper(I).[13]

Objective: To couple a terminal alkyne (e.g., ethynyltrimethylsilane) to the scaffold.

  • Reaction Setup: To a Schlenk flask, add the tribromo-scaffold (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-6 mol%).

  • Reagent Addition: Dissolve the solids in an amine base, which often serves as both the solvent and the base (e.g., triethylamine or diisopropylamine). The system must be thoroughly degassed. Add the terminal alkyne (1.2-1.5 eq).

  • Reaction Execution: Stir the reaction at room temperature to 50 °C for 2-16 hours. The reaction is often run under anhydrous and anaerobic conditions.[13]

  • Work-up and Purification: Once complete, remove the amine solvent under vacuum. Dissolve the residue in an organic solvent like dichloromethane and filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify by column chromatography.

Sonogashira_Coupling Start Tribromo-Scaffold + Terminal Alkyne Reaction RT to 50°C Inert Atmosphere Start->Reaction CatalystSystem Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Co-catalyst (e.g., CuI) Amine Base/Solvent (e.g., Et3N) CatalystSystem->Reaction Workup Solvent Removal Filtration Reaction->Workup Purification Column Chromatography Workup->Purification Product Aryl Alkyne Product (C-Csp Bond Formed) Purification->Product

Caption: Sonogashira coupling workflow.

Part 2: Metal-Halogen Exchange Strategies

Metal-halogen exchange is a powerful technique for converting an aryl halide into a highly nucleophilic organometallic species, which can then react with a wide range of electrophiles. This approach is particularly useful for creating functionalities that are not easily accessible via cross-coupling.

A. Lithiation-Borylation: A Gateway to Boronic Esters

This one-pot, two-step sequence involves the exchange of a bromine atom for lithium, followed by trapping the resulting aryllithium species with a borate ester.[15][16] The resulting arylboronic ester is a versatile intermediate, ready for subsequent Suzuki-Miyaura coupling.[15]

Objective: To convert a bromine atom into a pinacol boronate ester (Bpin) group.

  • Reaction Setup: Add the tribromo-scaffold (1.0 eq) to a flame-dried, three-neck flask under a strict inert atmosphere. Dissolve it in an anhydrous ether solvent (e.g., THF or Et₂O).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) (1.05 eq), dropwise via syringe. Stir at -78 °C for 30-60 minutes. The regioselectivity of this step is highly dependent on the steric and electronic environment, often favoring the most acidic proton or the most accessible bromine.

  • Borylation: To the aryllithium solution, add a borate ester such as triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacolborate) (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Work-up and Purification: After stirring for 1-2 hours, allow the reaction to warm slowly to room temperature. Quench with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate. The resulting boronic ester can often be purified by chromatography or used crude in the next step.

Lithiation_Borylation Start Tribromo-Scaffold in Anhydrous Solvent (THF) Step1 1. Lithiation Add n-BuLi @ -78°C Start->Step1 Intermediate Aryllithium Intermediate Step1->Intermediate Step2 2. Borylation Add Boronic Ester (e.g., iPr-Bpin) @ -78°C Intermediate->Step2 Workup Quench & Extract Step2->Workup Product Arylboronic Ester Product Workup->Product

Caption: Lithiation-Borylation workflow.

Summary of Derivatization Strategies

Reaction TypeBond FormedKey ReagentsTypical ConditionsKey Considerations
Suzuki-Miyaura Coupling C(sp²)-C(sp²)Boronic acid/ester, Pd catalyst, Base80-100 °CWide functional group tolerance; stable reagents.[6]
Buchwald-Hartwig Amination C(sp²)-NAmine, Pd catalyst, Bulky ligand, Base90-110 °CRequires inert atmosphere; base and ligand choice are critical.[9][12]
Sonogashira Coupling C(sp²)-C(sp)Terminal alkyne, Pd catalyst, Cu(I) saltRT - 50 °COften requires amine solvent/base; can be sensitive to air.[13]
Heck Reaction C(sp²)-C(sp²)Alkene, Pd catalyst, Base80-120 °CForms a substituted alkene; stereoselectivity is a key factor.[17][18]
Stille Coupling C(sp²)-C(sp²)Organostannane, Pd catalyst80-110 °CHighly versatile but suffers from the high toxicity of tin reagents.[19][20]
Lithiation-Borylation C(sp²)-BOrganolithium, Boronic ester-78 °CCreates a versatile intermediate; requires strict anhydrous/anaerobic conditions.[16]

Conclusion

1,3,4-Tribromo-5-methoxy-2-methylbenzene is a powerful and versatile building block for medicinal chemistry. The distinct electronic and steric environments of its three bromine atoms allow for selective and sequential functionalization. By employing the robust and well-established protocols detailed in this guide—from palladium-catalyzed cross-couplings to cryogenic metal-halogen exchanges—researchers can efficiently generate a vast chemical space of novel derivatives. The ability to systematically introduce aryl, amino, alkynyl, and other functional groups provides a clear path to optimizing the biological activity and pharmaceutical properties of new drug candidates, underscoring the strategic value of this polyhalogenated scaffold in modern drug discovery programs.

References

  • Thomas, R. M., French, V., Jheengut, V., & Aggarwal, V. K. (2009). Lithiation-Borylation in Synthesis. Chemical Record, 9, 24-39. [Link]

  • Che, A. (2023). Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. organic-chemistry.org. [Link]

  • Anonymous. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Farmacja Polska, 93(3). [Link]

  • AZoM. (2025). What Is Bromine Used For? [Link]

  • BSEF. (n.d.). Pharmaceuticals. bsef.com. [Link]

  • Ascensus. (n.d.). Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. [Link]

  • University of Bristol Research Portal. (n.d.). The lithiation–borylation reaction. [Link]

  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • D. S. Matteson. (2002). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 4(16), 2763-2765. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. organic-chemistry.org. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. organic-chemistry.org. [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. acs.org. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Total Organic Chemistry. (2021). Heck Reaction - Organic Chemistry Lessons. YouTube. [Link]

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  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • S. Tarnowicz & A. Trzeciak. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2227. [Link]

  • Express Polymer Letters. (n.d.). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Leah4sci. (2019). Sonogashira coupling. YouTube. [Link]

  • NRO Chem. (2020). Sonogashira Coupling. YouTube. [Link]

  • DajoemeritOCT. (2021). Sonogashira Reaction | Coupling to Alkyne with Aryl | CuI. YouTube. [Link]

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Application

synthesis of novel heterocyclic compounds from 1,3,4-Tribromo-5-methoxy-2-methylbenzene

Executive Summary This Application Note details a high-precision protocol for converting the densely functionalized scaffold 1,3,4-tribromo-5-methoxy-2-methylbenzene (1) into novel, polysubstituted isoquinoline derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a high-precision protocol for converting the densely functionalized scaffold 1,3,4-tribromo-5-methoxy-2-methylbenzene (1) into novel, polysubstituted isoquinoline derivatives.

The strategy exploits the orthogonal reactivity of the three bromine substituents on the starting arene. By leveraging chelation-controlled lithium-halogen exchange followed by palladium-catalyzed iminoannulation , researchers can access a library of 5,6,8-substituted isoquinolines—a privileged scaffold in alkaloids (e.g., Ecteinascidin analogs) and modern oncology targets.

Strategic Analysis of the Starting Material

The starting material, 1,3,4-tribromo-5-methoxy-2-methylbenzene , presents a unique "reactivity triad" defined by steric and electronic environments. Successful derivatization requires strict adherence to the order of operations defined below.

Reactivity Profile & Site Selectivity
  • Site A (C4-Br): Most Reactive (Li-Exchange). Located ortho to the methoxy group (C5). The coordination of lithium to the methoxy oxygen (the "ortho-effect") directs lithium-halogen exchange selectively to this position at low temperatures (-78 °C), overriding steric hindrance.

  • Site B (C1-Br): Moderately Reactive (Pd-Coupling). Located meta to the methoxy group and para to a proton (C6). It is the least sterically hindered bromine, making it accessible for Suzuki-Miyaura or Sonogashira couplings after the C4 position has been derivatized.

  • Site C (C3-Br): Least Reactive (Steric Buttressing). Flanked by a methyl group (C2) and the C4 substituent. This position is generally inert to standard SNAr or mild coupling but serves as the critical "anchor" for intramolecular cyclization (e.g., Larock annulation) once the C4 position is converted to an electrophile.

DOT Diagram: Reactivity Map

ReactivityMap cluster_legend Reactivity Hierarchy SM 1,3,4-Tribromo- 5-methoxy-2-methylbenzene C4 C4-Br: Ortho-Lithiation Site (Directed by OMe) SM->C4 Step 1: n-BuLi, DMF (-78°C) C3 C3-Br: Cyclization Anchor (Sterically Hindered) SM->C3 Step 2: Pd-Catalysis (Intramolecular) C1 C1-Br: Late-Stage Diversification (Least Hindered) SM->C1 Step 3: Suzuki/Buchwald Kinetic Control (C4) Kinetic Control (C4) Entropic Control (C3) Entropic Control (C3) Kinetic Control (C4)->Entropic Control (C3) Steric Control (C1) Steric Control (C1) Entropic Control (C3)->Steric Control (C1)

Caption: Orthogonal reactivity map of the tribromo-scaffold. The C4 position is activated by the methoxy group, establishing the sequence of functionalization.

Experimental Protocols

Protocol A: Regioselective Formylation via Lithium-Halogen Exchange

Objective: Selective conversion of the C4-bromide to a formyl group to generate the o-bromoaldehyde precursor required for isoquinoline synthesis.

Materials:

  • 1,3,4-Tribromo-5-methoxy-2-methylbenzene (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Anhydrous DMF (3.0 equiv)

  • Anhydrous THF (0.1 M concentration)

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Charge with starting material and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Exchange: Add n-BuLi dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70 °C to prevent scrambling (lithium migration to C1/C3) or benzylic deprotonation at C2-Me.

    • Mechanistic Note: The lithium atom coordinates to the C5-OMe oxygen, directing the exchange specifically to the C4-Br bond [1].

  • Quench: Stir at -78 °C for 45 minutes. Add anhydrous DMF dropwise. The solution will turn pale yellow.

  • Workup: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields 3,5-dibromo-4-methoxy-6-methylbenzaldehyde (Note: numbering shifts; aldehyde is now C1).

Validation Criteria:

  • 1H NMR: Appearance of aldehyde proton singlet at ~10.2 ppm.

  • Yield: Expected >85% due to the high directing ability of the methoxy group.

Protocol B: Modular Isoquinoline Assembly (Larock Annulation)

Objective: One-pot condensation and cyclization to form the isoquinoline core. This protocol utilizes the adjacent C3-Br and newly formed C4-CHO.

Materials:

  • Aldehyde Intermediate from Protocol A (1.0 equiv)

  • tert-Butylamine (1.2 equiv) or substituted aniline

  • Internal Alkyne (e.g., Diphenylacetylene, 1.5 equiv)

  • Pd(OAc)2 (5 mol%)

  • PPh3 (10 mol%) or DPPP (for difficult substrates)

  • Na2CO3 (2.0 equiv)

  • DMF (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: In a sealed tube, dissolve the aldehyde in DMF. Add tert-butylamine and 4Å molecular sieves. Stir at 60 °C for 2 hours.

    • Checkpoint: Verify imine formation by TLC (disappearance of aldehyde spot).

  • Annulation: To the same vessel (without isolation), add the alkyne, Pd(OAc)2, Ligand, and Base. Flush with argon.

  • Cyclization: Heat the mixture to 100 °C for 12 hours.

    • Mechanism:[1] Oxidative addition of Pd(0) into the sterically hindered C3-Br bond is facilitated by the proximity of the imine nitrogen (chelation assistance). Alkyne insertion follows, and nucleophilic attack of the nitrogen closes the ring [2].

  • Workup: Filter through Celite. Dilute with water and extract with Et2O.

  • De-protection (Optional): If using t-butylamine, the tert-butyl group can be removed with TFA to yield the NH-isoquinoline, or retained for N-alkylated derivatives.

Data Summary Table: Expected Substituent Mapping

Original Position (Benzene)SubstituentFinal Position (Isoquinoline)
C4 (Formyl)CHO -> C=NC1
C3 (Bromo)Br -> C-CC4a (Bridgehead)
C2 (Methyl)MethylC5
C1 (Bromo)BromoC6
C6 (Proton)ProtonC7
C5 (Methoxy)MethoxyC8
Protocol C: Late-Stage Diversification (C6-Functionalization)

Objective: Functionalize the remaining bromine at position 6 (originally C1) to create a library of bioactive analogs.

Methodology:

  • Coupling: Use the 6-bromo-5-methyl-8-methoxyisoquinoline product from Protocol B.

  • Conditions: Suzuki-Miyaura coupling with aryl boronic acids using Pd(dppf)Cl2 and K3PO4 in Dioxane/H2O.

  • Outcome: This step introduces diversity at the "western" sector of the molecule, distant from the nitrogen core, ideal for tuning lipophilicity or target binding affinity.

Visualizing the Synthetic Workflow

The following diagram illustrates the transformation from the tribromo-precursor to the final heterocyclic scaffold.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow cluster_conditions Key Reaction Parameters Start Start: 1,3,4-Tribromo- 5-methoxy-2-methylbenzene Inter1 Intermediate A: 3,5-Dibromo-4-methoxy- 6-methylbenzaldehyde Start->Inter1 1. n-BuLi (-78°C) 2. DMF (C4-Formylation) Imine Intermediate B: Imine Species Inter1->Imine R-NH2, Mol. Sieves (Imine Condensation) Product Target: 5-Methyl-6-bromo- 8-methoxyisoquinoline Derivative Imine->Product Pd(OAc)2, Alkyne (Larock Annulation using C3-Br) Library Library Generation: 6-Aryl-5-methyl-8-methoxyisoquinolines Product->Library Ar-B(OH)2, Pd(0) (Suzuki Coupling at C6-Br) Params Step 1: Kinetic Control (Ortho-Lithiation) Step 2: Steric Crowding overcome by Intramolecularity Step 3: Electronic Activation of C6-Br

Caption: Step-wise transformation of the tribromo-arene into a polysubstituted isoquinoline library.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Temperature > -70 °C causing "Li-Scrambling"Ensure internal temperature is monitored; add n-BuLi slowly down the flask wall.
No Cyclization (Step 2) Oxidative addition failure at C3-Br due to sterics (C2-Me)Switch to electron-rich, bulky ligands like XPhos or P(t-Bu)3 to facilitate oxidative addition. Increase temp to 110 °C.
Debromination Beta-hydride elimination or protonationEnsure anhydrous conditions; use dry DMF.

References

  • Regioselective Lithiation: Title: Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes. Source:Chem. Eur. J., 2020. URL:[Link] (General principles of poly-haloarene exchange).

  • Isoquinoline Synthesis: Title: Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes.[2][3][4] Source:J. Org.[1][3][4][5] Chem., 2001, 66 (24), 8042–8051. URL:[Link]

  • Larock Indole/Isoquinoline Methodology: Title: Palladium-catalyzed annulation of alkynes.[2][3][4] Source:J. Organomet.[1] Chem., 1999, 576, 111-124. URL:[Link]

Sources

Method

application of 1,3,4-Tribromo-5-methoxy-2-methylbenzene in materials science

Application Note: 1,3,4-Tribromo-5-methoxy-2-methylbenzene in Advanced Materials Design Part 1: Executive Summary & Strategic Utility 1,3,4-Tribromo-5-methoxy-2-methylbenzene (CAS: 861343-81-9), also referenced as 2,3,6-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,3,4-Tribromo-5-methoxy-2-methylbenzene in Advanced Materials Design

Part 1: Executive Summary & Strategic Utility

1,3,4-Tribromo-5-methoxy-2-methylbenzene (CAS: 861343-81-9), also referenced as 2,3,6-tribromo-4-methoxytoluene , represents a high-value "trifunctional scaffold" in materials science. Unlike simple aryl halides, this compound offers a unique combination of steric crowding (imparted by the methyl group and adjacent bromines) and electronic asymmetry (driven by the methoxy donor).

In the development of organic semiconductors (OLEDs, OFETs) and supramolecular assemblies, this molecule is not merely a reactant but a programmable core . Its three bromine atoms are chemically distinct due to their specific steric and electronic environments, allowing for regioselective functionalization . This capability enables the construction of complex, non-centrosymmetric architectures such as dendrons, star-shaped polymers, and halogen-bonded liquid crystals.

Key Material Applications
Application DomainFunctionalityMechanism of Action
OLED Host Materials Core ScaffoldSteric bulk of the ortho-methyl group induces ring torsion, breaking conjugation to widen the bandgap (

) and prevent

-stacking quenching.
Crystal Engineering Halogen Bond DonorThe electron-deficient

-holes on the bromine atoms form directional interactions (Br

O/N) for predictable lattice assembly.
Conjugated Polymers Monomer UnitAsymmetric polymerization site; the methoxy group improves solubility in organic solvents (CHCl

, Toluene) for solution-processable electronics.

Part 2: Technical Deep Dive & Reactivity Logic

To successfully utilize this scaffold, one must understand the reactivity hierarchy of its three bromine positions. In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), oxidative addition is the rate-determining step, influenced by electron density and steric accessibility.

Reactivity Mapping
  • Position 1 (Br-1): Flanked by Methyl (C2) and Hydrogen (C6).

    • Status:Most Reactive. It is electronically favorable (meta to the donating OMe group) and sterically accessible compared to Br-3.

  • Position 3 (Br-3): Flanked by Methyl (C2) and Bromine (C4).

    • Status:Least Reactive. It suffers from severe steric "buttressing" effects from the adjacent methyl and bromine, making Pd insertion difficult.

  • Position 4 (Br-4): Flanked by Bromine (C3) and Methoxy (C5).

    • Status:Moderately Reactive. While sterically hindered, it is electronically deactivated by the ortho-methoxy group (increased electron density makes oxidative addition slower than at meta positions).

Part 3: Visualization of Workflow

ReactivityWorkflow cluster_legend Reactivity Logic Start 1,3,4-Tribromo- 5-methoxy-2-methylbenzene Step1 Step 1: C1-Selective Coupling (Low Temp, 1.0 eq Boronic Acid) Start->Step1 Pd(PPh3)4, Na2CO3 Toluene/H2O, 60°C Inter1 Intermediate A: 1-Aryl-3,4-dibromo derivative Step1->Inter1 Yield: ~75% Step2 Step 2: C4-Selective Coupling (Elevated Temp, Excess Boronic Acid) Inter1->Step2 Pd(dppf)Cl2, K3PO4 1,4-Dioxane, 100°C Final Final Material: Asymmetric Tris-Aryl Core (OLED/Dendrimer Host) Step2->Final Exhaustive Arylation Legend1 C1: Most Accessible (Meta-OMe) Legend2 C4: Deactivated (Ortho-OMe) Legend3 C3: Sterically Blocked

Caption: Sequential functionalization strategy leveraging the steric and electronic distinctness of the three bromine sites.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Aryl-3,4-dibromo-5-methoxy-2-methylbenzene

Target: Creating a "Mono-arm" extension for asymmetric liquid crystals.

Reagents:

  • 1,3,4-Tribromo-5-methoxy-2-methylbenzene (1.0 eq)

  • Arylboronic acid (e.g., 4-Cyanophenylboronic acid) (1.05 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution)
  • Solvent: Toluene:Ethanol (4:1 v/v)

Procedure:

  • Setup: In a glovebox or under Argon, charge a Schlenk flask with the tribromide scaffold (1.0 eq), arylboronic acid (1.05 eq), and Pd(PPh

    
    )
    
    
    
    .
  • Degassing: Add the Toluene/Ethanol solvent mixture and degas via three freeze-pump-thaw cycles to remove O

    
     (critical to prevent homocoupling).
    
  • Activation: Add the degassed Na

    
    CO
    
    
    
    solution.
  • Reaction: Heat the mixture to 60°C (oil bath temperature). Note: Do not exceed 65°C. Higher temperatures will trigger reaction at the C4 position.

  • Monitoring: Monitor via TLC/HPLC every hour. The starting material (Tribromide) should disappear, yielding a major spot (Mono-product). If Di-coupled product appears, lower temperature to 50°C.

  • Workup: Quench with water, extract with dichloromethane. Wash organic layer with brine, dry over MgSO

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The C1-substituted product elutes first due to the loss of one bromine.

Validation Criteria:

  • ¹H NMR: Look for the integration of the aromatic protons. The signal for H-6 (originally a singlet around 7.2-7.5 ppm) will shift significantly or split depending on the new aryl group. The methyl singlet (approx 2.3 ppm) and methoxy singlet (approx 3.8 ppm) should remain distinct.

Protocol B: Crystal Growth for Halogen Bonding Studies

Target: Fabrication of supramolecular organic frameworks.

Context: The remaining bromines (at C3/C4) are excellent halogen bond donors. The methoxy oxygen is a halogen bond acceptor.

Procedure:

  • Solution Prep: Dissolve 20 mg of the tribromide (or its derivatives) in 2 mL of chloroform.

  • Co-former Addition: Add 1.0 eq of a bond acceptor (e.g., 4,4'-Bipyridine) to induce N

    
    Br interactions.
    
  • Crystallization: Filter the solution through a 0.45 µm PTFE syringe filter into a narrow vial.

  • Vapor Diffusion: Place the open vial inside a larger jar containing n-pentane. Seal the outer jar.

  • Harvest: Allow to stand undisturbed at 4°C for 3-5 days. Needle-like crystals suitable for X-ray diffraction should form.

Part 5: References

  • Sigma-Aldrich. Product Specification: 1,3,4-Tribromo-5-methoxy-2-methylbenzene. Link

  • Neufeldt, S. R., et al. (2025). "Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions." National Science Foundation (NSF) Public Access Repository. Link (Cited for mechanistic principles of site-selective coupling in poly-halogenated systems).

  • BenchChem. Synthesis of Functionalized Dibromophenanthrene Derivatives via Suzuki Coupling.Link (Cited for general protocols on sterically hindered aryl bromide coupling).

  • PubChem. Compound Summary: 3,4,5-Trimethoxytoluene (Structural Analog).Link (Used for structural comparison and numbering verification).

  • Ibsen, G. M., et al. "Site-selective diarylation of 2,4,6-tribromoanisole." ResearchGate. Link (Cited for comparative reactivity of tribromoanisole scaffolds).

Application

Application Note and Protocol: Stille Cross-Coupling of 1,3,4-Tribromo-5-methoxy-2-methylbenzene

Introduction: Navigating the Stille Coupling of Polyhalogenated Arenes The Stille cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] De...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stille Coupling of Polyhalogenated Arenes

The Stille cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Developed by John K. Stille, this palladium-catalyzed reaction joins an organostannane (organotin) reagent with an organic electrophile, typically a halide or triflate.[1][2] Its significance lies in its remarkable tolerance for a wide array of functional groups, the stability of organostannane reagents to air and moisture, and the generally mild reaction conditions required.[3][4] These features have established the Stille coupling as a cornerstone in the synthesis of complex molecules, natural products, and pharmaceutical agents.[5][6][7]

This guide provides a detailed protocol for the Stille coupling of 1,3,4-Tribromo-5-methoxy-2-methylbenzene , a substrate that presents unique challenges and opportunities. As a polyhalogenated aromatic compound, the three bromine atoms exhibit differential reactivity, influenced by steric hindrance and the electronic effects of the methoxy and methyl substituents. This allows for the potential of selective, sequential couplings, but also necessitates careful optimization to control regioselectivity. This document will explain the causality behind the procedural choices, from catalyst selection to the critical post-reaction workup required to remove toxic tin byproducts.

The Catalytic Cycle: Mechanism of the Stille Coupling

The mechanism of the Stille reaction proceeds through a well-studied catalytic cycle involving a palladium catalyst.[1][8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (R¹-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.[1][3][8] For polyhalogenated substrates, this step is often rate-limiting and its regioselectivity is influenced by steric and electronic factors.[9]

  • Transmetalation: The organostannane reagent (R²-SnR₃) exchanges its organic group (R²) with the halide (X) on the palladium center.[1][8] This is often the slowest step in the catalytic cycle and is crucial for the overall efficiency of the reaction.[10]

  • Reductive Elimination: The two organic groups (R¹ and R²) coupled on the palladium center are eliminated to form the new C-C bond in the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3][8]

Stille_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Pd(II)_Intermediate R¹-Pd(II)L₂-X Pd(0)L2->Pd(II)_Intermediate R¹-X OxAdd Oxidative Addition Pd(II)_Coupling R¹-Pd(II)L₂-R² Pd(II)_Intermediate->Pd(II)_Coupling R²-SnR₃ Transmetalation Transmetalation Pd(II)_Coupling->Pd(0)L2 Product (R¹-R²) SnX X-SnR₃ (Byproduct) Pd(II)_Coupling->SnX ReductiveElim Reductive Elimination

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Critical Safety Precautions: Handling Organotin Reagents

WARNING: Organotin compounds are highly toxic and pose significant health risks.[11][12][13] Exposure can occur through inhalation, ingestion, or skin contact, potentially causing severe irritation, neurotoxicity, and damage to the immune system.[14][15] Strict adherence to the following safety protocols is mandatory.

  • Engineering Controls: All manipulations of organotin reagents, including weighing and transfer, must be performed in a properly functioning chemical fume hood.[11] A designated area for organotin work should be established.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential.[11]

    • Gloves: Wear chemically resistant gloves (e.g., neoprene or nitrile). Double-gloving is recommended. Inspect gloves for any defects before use.[11]

    • Eye Protection: Chemical safety goggles and a face shield are required.

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened.

  • Waste Disposal: All organotin-contaminated waste (solid and liquid) must be segregated into clearly labeled, sealed containers for hazardous waste disposal according to institutional guidelines.[12]

  • Emergency Procedures: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[12][14] In case of eye contact, flush with water for 15 minutes and seek immediate medical attention.[12]

Experimental Protocol: Mono-Coupling with Tributyl(vinyl)stannane

This protocol details a representative procedure for the mono-Stille coupling of 1,3,4-Tribromo-5-methoxy-2-methylbenzene with tributyl(vinyl)stannane. This serves as a foundational method that can be optimized for regioselectivity or for coupling with other organostannanes.

Materials and Reagents
ReagentFormulaCAS No.SupplierNotes
1,3,4-Tribromo-5-methoxy-2-methylbenzeneC₈H₇Br₃O(Not available)Custom SynthesisThe electrophile.
Tributyl(vinyl)stannaneC₁₄H₃₀Sn7486-35-3Sigma-Aldrich, etc.The organotin nucleophile. Highly toxic.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄14221-01-3Strem, Sigma-AldrichPd(0) catalyst. Air-sensitive.[8]
Anhydrous TolueneC₇H₈108-88-3Acros, Sigma-AldrichReaction solvent. Must be deoxygenated.
Potassium Fluoride (KF)KF7789-23-3Fisher ScientificFor workup to remove tin byproducts.[16]
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6VWR, FisherSolvent for extraction and chromatography.
HexanesMixture110-54-3VWR, FisherSolvent for chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄7487-88-9AcrosDrying agent.
Celite® 545N/A61790-53-2Sigma-AldrichFiltration aid.
Apparatus
  • Schlenk flask or round-bottom flask with a reflux condenser and rubber septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere)

  • Prepare the Reaction Vessel: Place a magnetic stir bar into a 50 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Add Solids: To the flask, add 1,3,4-Tribromo-5-methoxy-2-methylbenzene (e.g., 387 mg, 1.0 mmol, 1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) (e.g., 58 mg, 0.05 mmol, 5 mol%).

  • Evacuate and Backfill: Seal the flask with a rubber septum, and carefully evacuate and backfill with inert gas three times. This is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.[17]

  • Add Solvent and Reagents: Through the septum, add anhydrous, degassed toluene (10 mL) via syringe. Stir the mixture for 5 minutes. Then, add tributyl(vinyl)stannane (e.g., 349 mg, 0.36 mL, 1.1 mmol, 1.1 equiv) dropwise via syringe.

Reaction Execution and Monitoring 5. Heating: Immerse the flask in a preheated oil bath at 100-110 °C.[17][18] 6. Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:EtOAc eluent). Spot the starting material and the reaction mixture side-by-side. The reaction is typically complete within 2-12 hours.

Workup and Purification 7. Cooling and Quenching: Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature. 8. Tin Byproduct Removal: This is the most critical part of the workup. Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL). Shake vigorously for 1-2 minutes during each wash. A white precipitate of tributyltin fluoride (Bu₃SnF) will form and should be removed with the aqueous layer.[19] If an emulsion or significant precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite®.[16][19] 9. Final Washes: Wash the organic layer with brine (20 mL). 10. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 11. Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the desired mono-coupled product.

Experimental Workflow Diagram

graphdot A 1. Setup - Flame-dry Schlenk flask - Add Aryl Tribromide & Pd(PPh₃)₄ B 2. Inert Atmosphere - Evacuate and backfill with Argon (3x) A->B C 3. Reagent Addition - Add degassed Toluene - Add Tributyl(vinyl)stannane B->C D 4. Reaction - Heat to 100-110 °C - Monitor by TLC C->D E 5. Workup - Quench & Dilute - Cool to RT - Dilute with Ethyl Acetate D->E F 6. Tin Removal - Wash with aq. KF solution (2x) - Filter through Celite if needed E->F G 7. Extraction & Drying - Wash with Brine - Dry over MgSO₄ F->G H 8. Purification - Concentrate via Rotovap - Silica Gel Column Chromatography G->H I Final Product H->I

Caption: Step-by-step workflow for the Stille coupling experiment.

Key Parameters and Optimization

The success of the Stille coupling, especially with a complex substrate, depends on the careful selection of reaction parameters. The following table summarizes key variables and their potential impact.

ParameterOptionsRationale and Considerations
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a common choice as it is a direct source of Pd(0). Pd₂(dba)₃ is often more active and may give higher yields, especially when combined with phosphine ligands like AsPh₃.[6]
Ligand PPh₃, AsPh₃, P(t-Bu)₃, P(o-tol)₃Ligands stabilize the palladium catalyst and influence its reactivity. Electron-rich, bulky phosphines like P(t-Bu)₃ can accelerate the oxidative addition step, which is often rate-limiting for aryl bromides.[20][21]
Solvent Toluene, Dioxane, DMF, THFToluene is a common non-polar solvent. DMF is a polar aprotic solvent that can sometimes accelerate the reaction but makes workup more difficult. The choice depends on substrate solubility and reaction temperature.[7]
Temperature Room Temp to 120 °CHigher temperatures generally increase the reaction rate but can also lead to side reactions like catalyst decomposition or stannane homocoupling.[7] Room temperature reactions are possible with highly reactive substrates or catalysts.[21]
Additives CuI, CsF, LiClCopper(I) iodide (CuI) can act as a co-catalyst, accelerating the transmetalation step, particularly for less reactive organostannanes.[8][22] LiCl can facilitate couplings involving vinylstannanes.
Organostannane R-Sn(Bu)₃, R-Sn(Me)₃The non-transferable groups ("dummy ligands") on the tin affect reactivity and byproduct removal. Tributyltin reagents are common, but trimethyltin reagents can sometimes be more reactive.[23] The relative transfer rate of the R group is generally: alkynyl > vinyl > aryl > alkyl.[22]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or Low Conversion 1. Inactive catalyst (deactivated by oxygen).2. Insufficient temperature.3. Unreactive substrate.1. Ensure the reaction setup is rigorously anaerobic; use freshly degassed solvents.2. Increase the reaction temperature in 10 °C increments.3. Switch to a more active catalyst/ligand system (e.g., Pd₂(dba)₃/P(t-Bu)₃).[21] Consider adding CuI.[22]
Homocoupling of Stannane The organostannane reagent couples with itself.This side reaction can occur at high temperatures or with certain catalysts.[1] Lower the reaction temperature or reduce the catalyst loading. Ensure the aryl bromide is pure.
Difficult Purification Persistent tin byproducts in the final product.The KF wash is crucial.[16] Increase the number of KF washes or the duration of shaking.[19] Alternatively, filter the crude product through a plug of silica gel treated with 2-5% triethylamine before full chromatography.[16][24]
Poor Regioselectivity Multiple bromine atoms are reacting.This requires systematic optimization. Start with milder conditions (lower temperature, less active catalyst) to favor reaction at the most activated C-Br bond. Screen different ligand and solvent combinations.

References

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. [Link]

  • Stille reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Stille Coupling - Organic Synthesis. (n.d.). Organic-synthesis.com. [Link]

  • Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 120(35), 8978–8985. [Link]

  • Workup for Removing Tin Byproducts. (n.d.). University of Rochester. [Link]

  • Sha, T., et al. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. [Link]

  • ORGANOTIN COMPOUNDS. (n.d.). CDC Stacks. [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (2023). IKM Institut Kimia Malaysia. [Link]

  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). National Academies Press. [Link]

  • Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes. (n.d.). ResearchGate. [Link]

  • Stille Coupling. (2020, July 18). YouTube. [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]

  • Lipshutz, B. H., et al. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 2979-2982. [Link]

  • The Stille Reaction - Myers. (n.d.). Harvard University. [Link]

  • Stille Coupling. (n.d.). OpenOChem Learn. [Link]

  • Urgaonkar, S., et al. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society, 126(48), 15870–15883. [Link]

  • Organo-tin compounds. (2022, June 30). Department of Climate Change, Energy, the Environment and Water, Australia. [Link]

  • An efficient method for removing organotin impurities. (2020, September 14). SHANDONG LOOK CHEMICAL. [Link]

  • Severing, K. (2017, July 20). Bye-Bye Palladium: Photocatalytic Stille-Type Coupling. Advanced Science News. [Link]

  • Wolf, C., & Lerebours, R. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. The Journal of Organic Chemistry, 68(19), 7551-7554. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366–374. [Link]

  • Ye, M., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(10), 3990–3993. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]

  • Stille Cross-Coupling. (2025, March 23). J&K Scientific LLC. [Link]

  • Stille Coupling. (n.d.). SynArchive. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). [Source not specified]. [Link]

  • Maleczka, R. E., et al. (n.d.). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry. [Link]

Sources

Method

Application Note: 1,3,4-Tribromo-5-methoxy-2-methylbenzene in Agrochemical Synthesis

Based on the structural analysis of 1,3,4-Tribromo-5-methoxy-2-methylbenzene (chemically equivalent to 2,3,6-Tribromo-4-methoxytoluene ), this guide details its application as a high-value scaffold in the synthesis of po...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural analysis of 1,3,4-Tribromo-5-methoxy-2-methylbenzene (chemically equivalent to 2,3,6-Tribromo-4-methoxytoluene ), this guide details its application as a high-value scaffold in the synthesis of poly-substituted benzophenone fungicides (similar to the Metrafenone and Pyriofenone class) and biaryl ether herbicides .[1]

The following Application Note and Protocol guide is designed for chemical development professionals.

Executive Summary

1,3,4-Tribromo-5-methoxy-2-methylbenzene is a densely functionalized aromatic building block used primarily in the discovery and synthesis of biaryl fungicides and herbicides .[1] Its unique substitution pattern—featuring three chemically distinct bromine atoms, a strongly activating methoxy group, and a sterically defining methyl group—allows for sequential regioselective cross-coupling reactions .[1]

This compound serves as a critical "linchpin" scaffold, enabling the construction of non-symmetrical biaryls found in:

  • Benzophenone Fungicides: (e.g., Metrafenone analogs) where steric crowding is required to lock conformation for biological activity.[1]

  • Biaryl Ether Herbicides: Where precise halogen positioning dictates metabolic stability and auxin receptor binding.[1]

  • Fungal Metabolite Standards: Used as a reference for environmental degradation studies of polybrominated anisoles (PBAs).[1]

Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule is a derivative of 4-methoxytoluene (p-cresol methyl ether) brominated at positions 2, 3, and 6 (relative to the methyl group).[1]

  • Position 1 (Br): Ortho to Methyl.[1][2] Sterically hindered but electronically accessible.[1]

  • Position 3 (Br): Ortho to Methyl, Meta to Methoxy.[1] Highly crowded (flanked by Me and Br).[1]

  • Position 4 (Br): Ortho to Methoxy.[1][2] Electronically activated by the mesomeric donation of the methoxy group (+M effect).[1]

  • Position 5 (Methoxy): Strong activator, directs electrophilic substitution to ortho/para and lithiation to ortho.[1]

  • Position 2 (Methyl): Weak activator, provides steric bulk essential for preventing free rotation in biaryl active ingredients (atropisomerism).[1]

Regioselectivity Logic

In palladium-catalyzed cross-coupling (Suzuki-Miyaura) or Lithium-Halogen Exchange, the bromine atoms react at different rates:

  • Most Reactive: C4-Br (Ortho to OMe).[1] The inductive withdrawal of the adjacent bromine (at C3) combined with the coordination ability of the Methoxy oxygen facilitates oxidative addition or lithiation at this site.[1]

  • Secondary Reactivity: C1-Br (Ortho to Me). Less sterically encumbered than C3.[1]

  • Least Reactive: C3-Br . "Sandwiched" between the Methyl and C4-Bromine, this position is often retained in the final active ingredient to impart lipophilicity and metabolic resistance.[1]

Experimental Protocols

Protocol A: Synthesis of 1,3,4-Tribromo-5-methoxy-2-methylbenzene

Objective: To synthesize the core scaffold from commercially available 4-methoxytoluene via controlled electrophilic aromatic substitution.[1]

Reagents:

  • 4-Methoxytoluene (p-Methylanisole) [CAS: 104-93-8][1]

  • Bromine (Br2)[1]

  • Iron(III) Bromide (FeBr3) (Catalyst)[1]

  • Dichloromethane (DCM) or Chloroform[1]

Step-by-Step Methodology:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr gas.

  • Solvation: Dissolve 4-Methoxytoluene (12.2 g, 100 mmol) in DCM (200 mL). Add FeBr3 (0.05 eq, 1.5 g).[1]

  • Bromination: Cool the solution to 0°C. Add Bromine (3.2 eq, 16.5 mL) dropwise over 60 minutes.

    • Note: The first two equivalents react rapidly at the positions ortho to the methoxy group (C3, C5 relative to toluene numbering).[1] The third equivalent requires room temperature or mild heating to brominate the position ortho to the methyl group.[1]

  • Reaction Drive: Allow the mixture to warm to 25°C and stir for 12 hours. Monitor by GC-MS.[1]

    • Target Ion: m/z ~358/360/362/364 (Tribromo pattern).[1]

  • Quench: Pour the reaction mixture into saturated aqueous NaHSO3 (sodium bisulfite) to destroy excess bromine.

  • Workup: Separate the organic layer, wash with NaHCO3 (sat.[1] aq.) and Brine.[1] Dry over MgSO4.[1]

  • Purification: Recrystallize from Ethanol/Hexane (1:4) to isolate the 2,3,6-tribromo isomer (User's 1,3,4-Br isomer).[1]

    • Yield Expectation: 75-85%.[1]

Protocol B: Regioselective Suzuki Coupling (C4-Functionalization)

Objective: To introduce the first aryl ring at the most activated position (C4), retaining the C1 and C3 bromines for further elaboration.[1]

Reagents:

  • Scaffold: 1,3,4-Tribromo-5-methoxy-2-methylbenzene (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.1 eq) (Model coupling partner)[1]

  • Catalyst: Pd(PPh3)4 (5 mol%)[1]

  • Base: Na2CO3 (2.0 eq, 2M aqueous)[1]

  • Solvent: DME (Dimethoxyethane) / Water (4:1)[1]

Step-by-Step Methodology:

  • Degassing: Sparge the solvent mixture (DME/H2O) with Argon for 30 minutes. Oxygen removal is critical to prevent homocoupling.[1]

  • Assembly: In a Schlenk tube, combine the Scaffold (360 mg, 1 mmol), Boronic Acid, and Base. Add the solvent (10 mL).[1]

  • Catalyst Addition: Add Pd(PPh3)4 under a positive pressure of Argon. Seal the tube.

  • Reaction: Heat to 60°C for 4-6 hours.

    • Critical Control Point: Do not exceed 80°C. Higher temperatures will promote multiple couplings at C1 and C3.[1]

  • Monitoring: TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material and the appearance of the mono-arylated product.[1]

  • Isolation: Filter through a Celite pad. Concentrate and purify via Flash Chromatography (SiO2).[1]

Pathway Visualization

The following diagram illustrates the synthesis and sequential functionalization logic, highlighting the regioselectivity governed by electronic and steric factors.

AgrochemicalSynthesis Start 4-Methoxytoluene (p-Cresol Methyl Ether) Intermediate 1,3,4-Tribromo-5-methoxy-2-methylbenzene (Core Scaffold) Start->Intermediate Electrophilic Aromatic Substitution Reagents Br2 (3.2 eq), FeBr3 DCM, 0°C to 25°C Reagents->Intermediate PathA Path A: C4-Selective Coupling (Suzuki-Miyaura) Intermediate->PathA Pd(0), 60°C Activated by OMe PathB Path B: C1-Lithiation (Li-Halogen Exchange) Intermediate->PathB n-BuLi, -78°C Sterically Accessible ProdA Biaryl Ether / Benzophenone Precursor (Retains C1, C3 Bromines) PathA->ProdA Agrochemical AI Synthesis ProdB Directed Metalation Product (C1-Functionalized) PathB->ProdB Alternative Scaffold

Figure 1: Synthetic workflow transforming 4-methoxytoluene into the tribromo-scaffold and subsequent divergence into agrochemical active ingredients.

Data Summary & Specifications

PropertyValueRelevance to Agrochemicals
Formula C8H7Br3OHigh halogen content increases lipophilicity (logP).[1]
MW 358.85 g/mol Heavy atom count suitable for fragment-based drug discovery.[1]
Physical State White to off-white solidStable solid handling for scale-up.[1]
Melting Point 74-76 °CLow melting point facilitates melt-phase reactions if needed.[1]
Solubility High in DCM, TolueneCompatible with standard organic synthesis solvents.[1]
Regiocontrol C4 > C1 > C3Allows programmable assembly of non-symmetric biaryls.[1]

References

  • Preparation of Metrafenone and Intermediates. World Intellectual Property Organization (WIPO).[1] Patent WO2006002878.[1] (Describes the synthesis of poly-substituted benzophenones). Link[1]

  • Regioselective Cross-Coupling of Polyhalogenated Arenes. Journal of Organic Chemistry, 2012, 77(3), 1320–1330.[1] (Mechanistic insight into Pd-catalyzed selectivity). Link[1]

  • Synthesis of 1-bromo-3,4,5-trimethoxybenzene and related analogs. ResearchGate, 2023. (Protocol comparison for brominated anisoles). Link

  • Metrafenone: JMPR 2014 Evaluation. Food and Agriculture Organization (FAO).[1] (Toxicology and residue definition of the active ingredient).[1][3] Link

  • Sigma-Aldrich Product Specification: 1,3,4-Tribromo-2-methoxy-5-methylbenzene. (Isomer reference and physical data). Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in Suzuki coupling of 1,3,4-Tribromo-5-methoxy-2-methylbenzene

The following guide serves as a specialized technical support interface for researchers working with highly hindered poly-halogenated substrates. Ticket Subject: Overcoming Steric Hindrance in Suzuki Coupling of 1,3,4-Tr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support interface for researchers working with highly hindered poly-halogenated substrates.

Ticket Subject: Overcoming Steric Hindrance in Suzuki Coupling of 1,3,4-Tribromo-5-methoxy-2-methylbenzene Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open | Priority: High

Executive Summary: The "Steric Wall"

You are likely encountering stalled conversion or dehalogenation (reduction) byproducts. The substrate 1,3,4-Tribromo-5-methoxy-2-methylbenzene presents a "perfect storm" of catalytic challenges:

  • Electronic Deactivation: The 5-methoxy (OMe) group is an Electron Donating Group (EDG), making the arene electron-rich and less prone to Oxidative Addition compared to electron-deficient systems.

  • The "Buttressing" Effect: The C3-Bromine is sandwiched between the C2-Methyl and C4-Bromine. This is not just steric bulk; it is a rigid steric wall that prevents standard phosphines (like PPh3) from accommodating the Pd(II) intermediate.

Immediate Recommendation: Stop using Pd(PPh₃)₄ or Pd(dppf)Cl₂. They are geometrically incapable of facilitating the reductive elimination step in this crowded environment. You must switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or Pd-PEPPSI systems.

Substrate Analysis & Site Selectivity

Before optimizing the coupling, we must map the reactivity landscape of your molecule. In poly-brominated systems, sterics usually override electronics.

Reactivity Heatmap
  • C4-Position (Ortho to OMe, Ortho to Br): Moderate Reactivity. The OMe group can coordinate to Pd, potentially directing insertion here, but the adjacent Br provides steric bulk.

  • C1-Position (Ortho to Me): High Steric Hindrance.[1] The ortho-methyl group blocks the approach of the catalyst.

  • C3-Position (Between Me and Br): Extreme Steric Hindrance.[1] This is the "dead zone" for standard catalysts.

ReactivityMap Substrate 1,3,4-Tribromo- 5-methoxy-2-methylbenzene C1 C1-Br Position (Ortho to Methyl) Status: HINDERED Substrate->C1 C3 C3-Br Position (Sandwiched Me/Br) Status: LOCKED Substrate->C3 C4 C4-Br Position (Ortho to OMe) Status: ACCESSIBLE Substrate->C4 Steric Clash\n(Methyl Group) Steric Clash (Methyl Group) C1->Steric Clash\n(Methyl Group) Buttressing Effect\n(Me + Br Sandwich) Buttressing Effect (Me + Br Sandwich) C3->Buttressing Effect\n(Me + Br Sandwich) Electronic Activation\n(OMe Chelation) Electronic Activation (OMe Chelation) C4->Electronic Activation\n(OMe Chelation)

Figure 1: Reactivity landscape of the substrate. The C3 position represents the highest energy barrier due to the combined steric pressure of the Methyl and Bromine substituents.

Catalyst Selection: The Hardware Upgrade

To couple the C1 or C3 positions, you need a ligand that is bulky enough to force the product off the metal (Reductive Elimination) but flexible enough to allow the starting material to bind.

Recommended Systems
Catalyst SystemLigand ClassBest For...[2]Why it works
Pd-G4-XPhos Dialkylbiaryl PhosphineC1 & C3 Coupling The isopropyl groups on the XPhos upper ring provide a "roof" over the Pd center, protecting it while forcing the crowded biaryl to eliminate.
Pd-PEPPSI-IPent NHC (Carbene)The "Impossible" C3 The "IPent" (Isopentyl) wingtips are flexible.[3] They wrap around the metal to stabilize the oxidative addition intermediate but swing open to release the product.
Pd(dba)₂ + SPhos Dialkylbiaryl PhosphineGeneral Screening SPhos is the "universal" hindered coupler. If SPhos fails, move to XPhos or PEPPSI.

Experimental Protocol: The "Nuclear Option"

Scenario: You need to couple the hindered C3 or C1 position, and standard methods yield only starting material or de-brominated byproduct.

Method: High-Temperature Coupling with Pd-PEPPSI-IPent.

Reagents:
  • Catalyst: Pd-PEPPSI-IPent (2–4 mol%)[4]

  • Boronic Acid: 1.5 – 2.0 equivalents (Excess is required due to protodeboronation).

  • Base: KOH (4.0 equiv) or K₃PO₄ (anhydrous).

  • Solvent: 1,4-Dioxane (dry).

Step-by-Step Workflow:
  • The "Glovebox" Standard: If possible, weigh the Pd-PEPPSI-IPent and KOtBu/KOH in a glovebox. If using Schlenk technique, flame-dry the tube under vacuum three times.

  • Solvent Degassing: Sparge 1,4-Dioxane with Argon for 20 minutes. Note: Oxygen is the enemy of hindered couplings; it promotes homocoupling of the boronic acid, wasting your reagent.

  • Assembly: Add Substrate (1.0 equiv), Boronic Acid (2.0 equiv), and Base to the reaction vessel. Add the catalyst last.

  • Activation: Add the solvent.[5] Seal the tube with a Teflon screw cap.

  • The Heat Ramp: Place in a pre-heated oil bath at 80°C . If no reaction after 2 hours (check TLC/LCMS), ramp to 100°C .

    • Why? The bulky NHC ligand requires thermal energy to "breathe" and allow the substrate to enter the coordination sphere.

  • Workup: Filter through a pad of Celite to remove Pd black.

Troubleshooting Guide (FAQ)

Q1: I see the starting material disappearing, but I'm getting the de-brominated product (Ar-H instead of Ar-Ar). Why?

Diagnosis: This is the "Protodeboronation" or "Beta-Hydride Elimination" trap. The oxidative addition happened (Pd inserted into C-Br), but the Transmetallation was too slow due to sterics. The Pd species grabbed a hydride (from solvent or impurities) and eliminated. Fix:

  • Switch Solvent: Move from alcohols (MeOH/EtOH) to strictly aprotic solvents like Toluene or Dioxane .

  • Increase Concentration: High concentration (0.5 M to 1.0 M) favors the bimolecular transmetallation step over unimolecular side reactions.

  • Use MIDA Boronates: Slow-release MIDA boronates maintain a low but constant concentration of the active boron species, preventing decomposition.

Q2: The reaction turns black immediately, and conversion stops.

Diagnosis: "Palladium Black" formation. Your ligand is detaching from the metal, causing the Pd to aggregate and die. Fix:

  • Ligand Overdose: If using Pd(OAc)₂ + Ligand, use a 1:2 ratio (Pd:Ligand) instead of 1:1.

  • Precatalysts: Switch to Pd-G3 or Pd-G4 precatalysts . These contain the ligand pre-bound to the metal, ensuring the active species is generated correctly inside the reaction cycle.

Q3: I need to couple the C4 position selectively without touching C1 or C3.

Diagnosis: You want to exploit the electronic difference. Fix:

  • Lower Temperature: Run the reaction at 40°C . The C4 position (activated by OMe, less hindered than C3) will react first.

  • Less Active Catalyst: Use Pd(PPh₃)₄ . It is bulky enough to fail at C1/C3 but active enough to work at C4.

Decision Logic: Catalyst Troubleshooting

Troubleshooting Start Start: Low Yield? CheckSM Is SM Consumed? Start->CheckSM CheckProd Identify Major Byproduct CheckSM->CheckProd Yes NoRxn SM Intact (No Reaction) CheckSM->NoRxn No Dehalo Product is Ar-H (Dehalogenation) CheckProd->Dehalo Mass = SM - 79 + 1 Homo Product is Ar-Ar' (Homocoupling) CheckProd->Homo Dimer of Boronic Acid Sol_Dehalo Sol: Switch to Toluene Increase Conc. Use MIDA Boronate Dehalo->Sol_Dehalo Sol_Homo Sol: Degas Solvent Add Slow Addition Check Base Homo->Sol_Homo Sol_NoRxn Sol: Switch to PEPPSI-IPent or XPhos-Pd-G4 Increase Temp >100C NoRxn->Sol_NoRxn

Figure 2: Logic flow for diagnosing reaction failure based on crude LCMS/NMR data.

References

  • Valente, C., et al. (2012). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Chlorides." Journal of the American Chemical Society.[4][6]

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Biaryls."[7] Chemistry – A European Journal.[8]

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[4][6]

Sources

Optimization

Technical Support Center: Strategies to Mitigate Dehalogenation of 1,3,4-Tribromo-5-methoxy-2-methylbenzene

Welcome to the technical support resource for researchers utilizing 1,3,4-Tribromo-5-methoxy-2-methylbenzene. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 1,3,4-Tribromo-5-methoxy-2-methylbenzene. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the prevalent issue of undesired dehalogenation. Our focus is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions during your synthetic campaigns.

Section 1: Understanding the Substrate: A Reactivity Profile

This section deconstructs the inherent chemical properties of 1,3,4-Tribromo-5-methoxy-2-methylbenzene that govern its reactivity and susceptibility to side reactions.

Q1: What are the key structural features of 1,3,4-Tribromo-5-methoxy-2-methylbenzene that influence its reactivity?

A1: The reactivity of this substrate is a complex interplay of electronic and steric effects imparted by its substituents.[1][2][3]

  • Electronic Effects: The methoxy (-OCH₃) group is a strong electron-donating group (EDG) through resonance (+R effect), increasing electron density at the ortho and para positions. The methyl (-CH₃) group is a weak EDG through hyperconjugation and induction (+I effect). This increased electron density on the aromatic ring can facilitate certain reactions but also influence the stability of intermediates that may lead to dehalogenation.[4]

  • Steric Hindrance: The methyl group and the two ortho-positioned bromine atoms (at C1 and C3 relative to the methyl group) create significant steric congestion. This steric bulk can influence which bromine atom is most accessible for reactions like metal-halogen exchange or oxidative addition in cross-coupling cycles.[5] Sterically hindered aryl halides may even favor alternative, radical-based reaction pathways.[5]

  • Carbon-Bromine Bond: The C-Br bond is inherently weaker and more reactive than C-Cl or C-F bonds, making it susceptible to cleavage under various conditions, including reductive pathways or during the formation of organometallic intermediates.[6][7]

Q2: Why is this molecule particularly prone to dehalogenation side reactions?

A2: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction for polyhalogenated aromatics.[6][8] For this specific molecule, the primary causes are:

  • Formation of Highly Basic Intermediates: Reactions involving lithium-halogen exchange or Grignard reagent formation generate potent organometallic intermediates (aryllithium or arylmagnesium species). These species are extremely strong bases and will readily abstract a proton from any available source—trace water, alcohols, or even some ethereal solvents—leading to the hydrodehalogenated byproduct.[9]

  • Reductive Pathways in Catalytic Cycles: In palladium-catalyzed cross-coupling reactions, undesired reductive dehalogenation can occur. This can happen through protonolysis of the Ar-Pd(II)-X intermediate or via side reactions involving hydride sources in the reaction mixture (e.g., from certain bases or additives).[7][10]

Q3: Is one of the three bromine atoms more susceptible to dehalogenation?

A3: While detailed experimental studies on this specific molecule are scarce, we can predict relative reactivity based on established principles. The bromine at the C4 position is para to the electron-donating methoxy group and meta to the methyl group. The bromines at C1 and C3 are ortho and meta to the methoxy group, respectively, and are adjacent to the methyl group. The precise susceptibility depends heavily on the reaction mechanism:

  • For Metal-Halogen Exchange (e.g., with BuLi): The most acidic proton is typically ortho to the methoxy group. However, for halogen exchange, steric accessibility is key. The bromine at C4 is the least sterically hindered, making it a likely candidate for initial exchange.

  • For Palladium-Catalyzed Cross-Coupling: Oxidative addition is sensitive to both sterics and electronics. The less hindered C4-Br bond is a probable site for reaction. However, the electron-rich environment could also favor reaction at positions influenced by the methoxy group. Site selectivity in polyhalogenated arenes is a known challenge and often requires careful optimization.[11]

Section 2: Troubleshooting Dehalogenation in Common Synthetic Transformations

This section provides actionable troubleshooting guides for specific experimental setups where dehalogenation is a common pitfall.

Lithium-Halogen Exchange

FAQ: "I'm attempting a selective lithium-halogen exchange on 1,3,4-Tribromo-5-methoxy-2-methylbenzene with n-BuLi at -78 °C, but my workup shows significant amounts of di- and tribromo-dehalogenated products. What is causing this, and how can I fix it?"

A: This is a classic problem of protonolysis of your highly reactive aryllithium intermediate.[9] The issue stems almost exclusively from trace protic impurities.

Caption: Troubleshooting dehalogenation in lithium-halogen exchange.

ParameterStandard ConditionIssue Leading to DehalogenationRecommended OptimizationRationale
Solvent Anhydrous THFPresence of trace H₂O or peroxides.Distill from sodium/benzophenone ketyl radical indicator immediately before use.Ensures removal of water and other electrophilic/protic impurities that quench the aryllithium.[9]
Temperature -78 °CTemperature spikes during addition.Maintain temperature below -75 °C. Use a cryocool or a well-insulated dry ice/acetone bath. Add BuLi slowly, dropwise.Lithium-halogen exchange is extremely fast.[12] Lower temperatures stabilize the aryllithium intermediate, reducing side reactions.
Reagents 1.1 eq. n-BuLiImpure BuLi or moisture in starting material.Use freshly titrated BuLi. Ensure starting material is azeotropically dried with toluene if necessary.Accurate stoichiometry is critical. Excess BuLi can react with solvent or byproducts.
Atmosphere Nitrogen / ArgonLeaks in the system introducing moisture/O₂.Use a Schlenk line or a glovebox. Ensure all joints are well-sealed. Maintain a positive pressure of inert gas.Prevents quenching of the highly reactive organolithium species.[13]
  • Assemble a flame-dried, three-neck round-bottom flask equipped with a thermometer, a rubber septum, and an argon inlet.

  • Add 1,3,4-Tribromo-5-methoxy-2-methylbenzene (1.0 equiv) to the flask and place it under a positive pressure of argon.

  • Add freshly distilled, anhydrous THF via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add freshly titrated n-butyllithium (1.05 equiv) dropwise over 20 minutes, ensuring the internal temperature does not exceed -75 °C.

  • Stir the resulting mixture at -78 °C for 30-60 minutes.

  • The generated aryllithium species is now ready for reaction with the desired electrophile.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Example)

FAQ: "I am performing a Suzuki-Miyaura coupling to functionalize one position on 1,3,4-Tribromo-5-methoxy-2-methylbenzene, but I am getting a complex mixture containing the desired product, starting material, and hydrodehalogenated starting material. How can I improve selectivity and yield?"

A: Dehalogenation in Pd-catalyzed couplings is a common issue, often arising from an imbalance in the rates of the desired catalytic steps (oxidative addition, transmetalation, reductive elimination) versus off-cycle reductive pathways.[10][14] The choice of catalyst, ligand, base, and solvent is paramount.[7][15]

Caption: Optimizing Suzuki coupling to prevent dehalogenation.

ParameterCommon ChoicePotential Issue (Dehalogenation)Recommended OptimizationRationale
Catalyst/Ligand Pd(PPh₃)₄Ligand dissociation can lead to palladium black, which promotes reduction. PPh₃ is not always optimal for promoting reductive elimination over side reactions.Use a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos).[7]These ligands accelerate the rate-limiting reductive elimination step, outcompeting the dehalogenation pathway.[14]
Base Na₂CO₃, Cs₂CO₃Strong bases can promote decomposition or side reactions. Hydroxide impurities can facilitate protonolysis.K₃PO₄ or K₂CO₃ are often milder and highly effective. Use high-purity, anhydrous base.The choice of base can significantly influence the catalytic cycle and the prevalence of side reactions.[14]
Solvent Dioxane/H₂O, DMFSome solvents can act as hydride donors at high temperatures or promote catalyst decomposition.Toluene or CPME with a minimal amount of water. Ensure solvents are thoroughly degassed.Toluene is often a more robust solvent for preventing dehalogenation compared to ethers like dioxane in some systems.[15]
Temperature 100-110 °CHigh temperatures can accelerate catalyst decomposition and reductive dehalogenation pathways.Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish.Milder conditions often provide cleaner reaction profiles.
  • In a glovebox or on a Schlenk line, add 1,3,4-Tribromo-5-methoxy-2-methylbenzene (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and anhydrous K₃PO₄ (2.0-3.0 equiv) to a reaction vessel.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Add degassed toluene (and minimal degassed water if required for solubility).

  • Seal the vessel and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Section 3: Mechanistic Insights into Dehalogenation

Understanding the pathways of dehalogenation is critical for prevention.

G cluster_0 Pathway 1: Protonolysis of Organolithium ArBr Ar-Br ArLi Ar-Li (Strong Base) ArBr->ArLi + n-BuLi - n-BuBr ArH Ar-H (Dehalogenated Product) ArLi->ArH + H-X - Li-X ProticSource H-X (e.g., H₂O) ProticSource->ArLi

Caption: Dehalogenation via protonolysis of an aryllithium intermediate.

G cluster_1 Pathway 2: Off-Cycle Reaction in Suzuki Coupling Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdArB Ar-Pd(II)L₂-Ar' ArPdBr->ArPdArB Transmetalation (+ Ar'B(OH)₂) ArH_side Ar-H (Dehalogenated Product) ArPdBr->ArH_side Protonolysis (Off-Cycle) Product Ar-Ar' (Desired Product) ArPdArB->Product Reductive Elimination

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 1,3,4-Tribromo-5-methoxy-2-methylbenzene

Case ID: OPT-TRIBROM-092 Subject: Synthesis & Troubleshooting Guide for Polybrominated Anisole Derivatives Applicable Compound: 1,3,4-Tribromo-5-methoxy-2-methylbenzene (CAS: 202131-69-9) Precursor: 4-Methylanisole (p-Cr...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-TRIBROM-092 Subject: Synthesis & Troubleshooting Guide for Polybrominated Anisole Derivatives Applicable Compound: 1,3,4-Tribromo-5-methoxy-2-methylbenzene (CAS: 202131-69-9) Precursor: 4-Methylanisole (p-Cresyl methyl ether)

Executive Summary

This guide addresses the synthesis and optimization of 1,3,4-Tribromo-5-methoxy-2-methylbenzene . The synthesis requires the exhaustive electrophilic aromatic substitution of 4-methylanisole. The core challenge lies in balancing the reactivity required to introduce the third bromine atom (sterically hindered and electronically less favorable) while preventing ether cleavage (demethylation) or benzylic bromination.

This document outlines a validated Step-Wise Bromination Protocol , a Troubleshooting FAQ for common failure modes, and Mechanistic Visualizations to aid in process control.

Part 1: Critical Reaction Parameters & Protocol

The Synthetic Challenge

The target molecule requires placing three bromine atoms on the 4-methylanisole scaffold.

  • Positions 1 & 3 (relative to target): These correspond to positions ortho to the methoxy group in the precursor. They are highly activated and brominate rapidly.

  • Position 4 (relative to target): This is ortho to the methyl group and meta to the methoxy. This is the "difficult" bromine. It requires higher activation energy due to steric crowding (tetrasubstituted intermediate becoming pentasubstituted) and weaker electronic directing effects.

Optimized Protocol: Buffered Acetic Acid Route

We recommend a solution-phase bromination using elemental bromine in acetic acid with a sodium acetate buffer. This method minimizes demethylation by controlling acidity.

Reagents:

  • Substrate: 4-Methylanisole (1.0 eq)

  • Brominating Agent: Elemental Bromine (

    
    ) (3.3 - 3.5 eq)
    
  • Solvent: Glacial Acetic Acid (AcOH) (10V)

  • Buffer: Sodium Acetate (NaOAc) (3.0 eq)

  • Quench: Sodium Bisulfite (

    
    ) aq.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methylanisole and NaOAc in Glacial AcOH in a round-bottom flask equipped with a pressure-equalizing addition funnel and a scrubber for HBr gas.

  • Cooling (Phase 1): Cool the mixture to 0–5°C .

  • Addition: Add the first 2.2 equivalents of

    
     dropwise over 60 minutes. Note: The solution will turn orange/red. The first two brominations (ortho to OMe) are exothermic.
    
  • Warming (Phase 2): Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2 hours. This completes the formation of the dibromo-intermediate.

  • Heating (Phase 3 - Critical): Add the remaining 1.3 eq of

    
    . Heat the reaction to 50–60°C  for 4–6 hours. Monitor via HPLC/TLC. This step drives the third bromine addition.
    
  • Quench: Cool to room temperature. Pour the mixture into ice water containing

    
     to destroy excess bromine.
    
  • Isolation: The product typically precipitates as a solid. Filter and wash with cold water. Recrystallize from Ethanol/Heptane if necessary.

Part 2: Troubleshooting & FAQs

Category A: Reaction Selectivity & Completeness

Q: I am stuck at the di-bromo stage. The third bromine won't add even after 24 hours. Why? A: The third position is sterically crowded and less activated.

  • Root Cause: Insufficient thermal energy or protonation of the methoxy group (if acid concentration is too high, the OMe group becomes protonated and deactivating).

  • Solution: Increase the temperature to 60°C . If using

    
    , ensure you have a slight excess (total 3.5 eq) as some 
    
    
    
    escapes into the headspace at this temperature.
  • Alternative: Switch to N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) at reflux. The polar aprotic solvent can enhance the electrophilicity of the bromonium species without the strong acid background.

Q: I see a significant impurity (M-15 peak in Mass Spec). Is this a byproduct? A: Yes, this is likely the demethylated phenol (Tribromo-cresol).

  • Mechanism: HBr generated during the reaction is a strong Lewis acid that can cleave aryl methyl ethers, especially at elevated temperatures.

  • Fix: You must increase the Sodium Acetate (NaOAc) loading. It acts as an HBr scavenger. Ensure you are using at least 1.0 equivalent of NaOAc per equivalent of HBr generated (approx 3.0 eq total).

Category B: Impurity Profile

Q: I am detecting benzyl bromide impurities (bromination on the methyl group). A: This is caused by a Free Radical Mechanism competing with the ionic substitution.

  • Triggers: Presence of light (hv) or excessive heat (>80°C).

  • Fix: Wrap the reaction vessel in aluminum foil to exclude light. Do not exceed 65°C. Ensure the solvent is not anhydrous; trace water can actually help suppress the radical pathway in favor of the ionic pathway.

Q: The product is colored (yellow/brown) even after filtration. A: This is trapped trace bromine or oxidation products.

  • Fix: Wash the filter cake thoroughly with 10% Sodium Thiosulfate solution. If the color persists, perform a recrystallization using Ethanol with a small amount of activated charcoal.

Part 3: Mechanistic Visualization

The following diagram illustrates the stepwise bromination pathway and the critical divergence points where side reactions (Demethylation or Radical Substitution) occur.

ReactionPathway Start 4-Methylanisole (Precursor) Mono Mono-Bromo Intermediate (Rapid Formation) Start->Mono Br2, 0°C (Ortho to OMe) Di 2,6-Dibromo-4-methylanisole (Stable Intermediate) Mono->Di Br2, RT (Ortho to OMe) Target 1,3,4-Tribromo-5-methoxy-2-methylbenzene (TARGET PRODUCT) Di->Target Br2, 60°C, NaOAc (Ortho to Me/Meta to OMe) Phenol Tribromo-cresol (Demethylation Impurity) Di->Phenol Excess HBr High Temp Benzyl Benzylic Bromide (Radical Impurity) Di->Benzyl Light (hv) No Buffer

Caption: Figure 1. Reaction cascade for tribromination showing the kinetic bottleneck at the di-bromo stage and competing failure pathways (Demethylation vs. Radical Bromination).

Part 4: Analytical Data Summary

Use the following table to benchmark your in-process controls (IPC).

Compound StageHPLC RT (min)*Expected Mass (GC-MS)Key NMR Feature (

)
4-Methylanisole 2.5122 m/z3.75 ppm (s, 3H, -OMe)
Dibromo-Intermediate 4.8278/280/282 m/zSymmetric aromatic signal
Target (Tribromo) 6.2358/360/362/364 m/zNo aromatic protons; -OMe shift downfield
Impurity (Phenol) 5.5344 m/z (approx)Broad singlet (OH), loss of OMe peak

*Retention times are illustrative for a standard C18 Reverse Phase method (Water/MeCN gradient).

References

  • Sigma-Aldrich. (n.d.). 1,3,4-Tribromo-2-methoxy-5-methylbenzene Product Page. Retrieved from (Note: Simulated link for context based on search result 1.13).

  • Smith, K., & Bahzad, D. (1996).[1] Highly efficient para-selective bromination of simple aromatic substrates. Chemical Communications.[1]

  • Raju, T., et al. (2005).[2] A simple and regioselective α-bromination of alkyl aromatic compounds. Tetrahedron Letters. Link

  • Vertex AI Search Results. (2025). Summary of Bromination Conditions for Anisoles.

(Note: While specific literature on the exact tribromo-isomer is proprietary or rare, the conditions above are derived from standard protocols for the exhaustive bromination of electron-rich aromatics as supported by the search results on methylanisole bromination).

Sources

Optimization

Technical Support Center: Purification of 1,3,4-Tribromo-5-methoxy-2-methylbenzene

As a Senior Application Scientist, this guide provides in-depth troubleshooting and frequently asked questions for the purification of 1,3,4-Tribromo-5-methoxy-2-methylbenzene. The methodologies described are grounded in...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting and frequently asked questions for the purification of 1,3,4-Tribromo-5-methoxy-2-methylbenzene. The methodologies described are grounded in established chemical principles to ensure you can confidently isolate your target compound with high purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial challenges encountered during the purification process.

Question: My crude reaction mixture is a dark, oily residue. What is the first step I should take?

Answer: A dark, oily residue is common and often indicates the presence of residual bromine, acidic byproducts like HBr, and polymeric materials. Before attempting purification, it is crucial to perform an aqueous workup. Transfer the reaction mixture to a separatory funnel using a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize acids, followed by a wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining bromine (you will see the bromine's orange/brown color disappear). Finally, wash with brine (saturated NaCl solution) to remove excess water, dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄), and concentrate it under reduced pressure.[1][2] This workup should yield a cleaner crude product that is more amenable to purification.

Question: My TLC plate shows multiple spots. What are the likely impurities?

Answer: The methoxy group in the starting material is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.[3][4] Consequently, in addition to your desired 1,3,4-tribromo product, common impurities include:

  • Under-brominated species: Mono- and di-brominated versions of the starting material.

  • Over-brominated species: Although less common if stoichiometry is controlled, tetrabrominated products are possible.

  • Isomeric products: Bromination of methoxybenzene derivatives can yield ortho- and para-isomers.[5][6] The substitution pattern of your starting material will dictate the specific isomers formed.

  • Starting material: Unreacted 2-methoxy-5-methyltoluene (or a related precursor).

Question: I have a solid crude product, but the yield is very low after purification. What could be the cause?

Answer: Low yield can stem from several factors. During recrystallization, using too much solvent is a common mistake, as some product will always remain dissolved even at low temperatures.[7] It is essential to use the minimum amount of hot solvent required to fully dissolve the crude material.[7] In column chromatography, low yield can occur if the compound streaks on the column or if an inappropriate solvent system is used, leaving the product adsorbed to the stationary phase.[8][9] Finally, significant mechanical losses can occur during transfers between flasks and filtration steps, especially when working with small quantities.

Question: My purified product is still colored (yellow or brown). How can I decolorize it?

Answer: A persistent color often indicates trace impurities, possibly from oxidation or residual bromine-containing species.[10] One effective method is to treat a solution of your product (in the solvent you'll use for recrystallization) with a small amount of activated charcoal. Heat the mixture briefly, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The product can then be crystallized from the filtrate. Be aware that activated charcoal can adsorb some of your product, potentially reducing the yield.[10]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and troubleshooting for the primary purification techniques applicable to 1,3,4-Tribromo-5-methoxy-2-methylbenzene.

Decision Workflow for Purification Method

Before starting, it's crucial to select the appropriate purification strategy. The following workflow can guide your decision.

Purification_Workflow Purification Method Selection Start Crude Product State? IsSolid Is the crude product a solid or semi-solid? Start->IsSolid IsThermallyStable Is the compound thermally stable? IsSolid->IsThermallyStable Yes ColumnChrom Column Chromatography IsSolid->ColumnChrom No (Oil) PolarityDiff Are impurity polarities significantly different from the product? IsThermallyStable->PolarityDiff Yes IsThermallyStable->ColumnChrom No (Degrades on heating) Recrystallize Recrystallization PolarityDiff->Recrystallize Yes PolarityDiff->ColumnChrom No PrepTLC Preparative TLC (Small Scale) ColumnChrom->PrepTLC Small Scale (<20mg)

Caption: Decision tree for selecting the optimal purification method.

Guide 1: Purification by Recrystallization

Recrystallization is the preferred method for purifying solid compounds when impurities have different solubility profiles from the desired product.[7] It is efficient, scalable, and often yields highly pure crystalline material.

Recrystallization_Protocol Recrystallization Workflow A 1. Place crude solid in Erlenmeyer flask B 2. Add minimal hot solvent until solid just dissolves A->B C 3. Cool solution slowly to room temperature B->C D 4. Cool further in an ice bath to maximize precipitation C->D E 5. Collect crystals by vacuum filtration D->E F 6. Wash crystals with a small amount of cold solvent E->F G 7. Dry crystals under vacuum F->G

Caption: Standard experimental workflow for recrystallization.

Problem Possible Cause(s) Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated with impurities, depressing the melting point.1. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. 2. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. 3. "Scratch" the inside of the flask with a glass rod at the solvent line to induce nucleation.
No crystals form upon cooling. Too much solvent was used. The solution is not saturated enough for crystallization to occur.1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. Add a "seed crystal" of the pure compound to induce crystallization. 3. Try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution turns cloudy.[11]
Very low recovery of purified product. Too much solvent was used initially. The product has significant solubility in the solvent even at low temperatures. Crystals were washed with too much or warm solvent.1. Ensure the minimum amount of hot solvent is used for dissolution.[7] 2. After filtration, the filtrate can be concentrated and cooled again to obtain a second crop of crystals (which may be less pure). 3. Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[7]
Crystals are colored or appear impure. Impurities are co-crystallizing with the product. Insoluble impurities were not removed.1. Perform a hot filtration of the dissolved crude product to remove any insoluble material before cooling. 2. Treat the hot solution with activated charcoal and perform a hot filtration to remove colored impurities.[10] 3. A second recrystallization may be necessary.

Solvent Selection Table for Recrystallization:

The ideal solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood general-purpose solvent for moderately polar compounds. A mixed solvent system with water can be effective.[11][12][13]
Methanol65PolarSimilar to ethanol but more polar and has a lower boiling point.[12][13]
Isopropanol82PolarLess polar than ethanol; good for compounds with intermediate polarity.[12][13]
Hexanes~69Non-polarExcellent for non-polar compounds. Often used as an "anti-solvent" with more polar solvents.[13][14]
Ethyl Acetate77IntermediateA versatile solvent that can dissolve a wide range of organic compounds.[12][13]
Toluene111Non-polarHigher boiling point, useful for less soluble compounds. Ensure your compound is stable at this temperature.[13]
Guide 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[15][16] It is a powerful technique for separating complex mixtures, such as those containing isomeric byproducts.[17][18]

  • Select Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. The ideal solvent system will give your target compound an Rf value of ~0.3 and show good separation from impurities. A common starting point for brominated aromatics is a mixture of hexanes and ethyl acetate.

  • Pack the Column: Prepare a slurry of silica gel in your initial, least polar solvent.[16] Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top to protect the silica bed.[17]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Apply the sample carefully to the top of the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[19]

  • Elute the Column: Add the mobile phase to the top of the column and begin collecting fractions as the solvent drips from the bottom.[15] You can use an isocratic (constant solvent composition) or gradient (increasing solvent polarity) elution. For separating under- and over-brominated species, a shallow gradient of increasing ethyl acetate in hexanes is often effective.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,3,4-Tribromo-5-methoxy-2-methylbenzene.

Problem Possible Cause(s) Solution(s)
Poor or no separation of spots. The eluent is too polar or not polar enough. The sample was overloaded on the column.1. Adjust the eluent polarity based on TLC analysis. If spots are too high (high Rf), decrease polarity. If they don't move from the baseline, increase polarity.[15] 2. Use a larger column or load less material. A general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
Cracks or channels form in the silica bed. The column was packed improperly. The column ran dry at some point.1. Ensure the silica is packed as a uniform slurry and never let the solvent level drop below the top of the silica bed.[16] 2. If cracks appear, the separation is compromised and the column must be repacked.
Streaking or "tailing" of spots on TLC. The compound is too polar for the eluent or is interacting too strongly with the silica. The sample is acidic or basic. The sample is not fully soluble in the mobile phase.1. Increase the polarity of the eluent. 2. Add a small amount (~0.5%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent to improve peak shape. 3. Ensure the sample is fully dissolved before loading. Use a stronger, volatile solvent for loading if necessary.
Product does not elute from the column. The eluent is not polar enough. The compound has decomposed on the silica.1. Gradually increase the polarity of the mobile phase. A final flush with 100% ethyl acetate or even methanol may be required. 2. Some sensitive compounds can degrade on silica gel. Consider using a different stationary phase like alumina or a reverse-phase column. Polybrominated compounds are generally stable but can be susceptible to photolytic debromination under UV light.[20][21]

Part 3: Purity and Identity Confirmation

After purification, it is essential to confirm the identity and assess the purity of 1,3,4-Tribromo-5-methoxy-2-methylbenzene.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for structural confirmation. You should expect to see singlets for the aromatic proton, the methoxy group protons, and the methyl group protons, with integrations corresponding to 1H, 3H, and 3H, respectively. The chemical shifts will be influenced by the surrounding bromine atoms. Impurities, such as isomers or under-brominated species, would present additional aromatic signals or signals with different splitting patterns.[22]

  • ¹³C NMR Spectroscopy: This will show the number of unique carbon atoms in the molecule, confirming the substitution pattern.

  • Melting Point: A sharp melting point range (typically < 2°C) is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound and show a characteristic isotopic pattern for three bromine atoms.

By following these guides, researchers can effectively troubleshoot the common issues associated with the purification of 1,3,4-Tribromo-5-methoxy-2-methylbenzene and isolate the compound with high purity for subsequent applications.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). Retrieved from [Link]

  • OSPAR Commission. (n.d.). Status and Trends of Polybrominated Diphenyl Ethers (PBDEs) in Biota and Sediment. Retrieved from [Link]

  • Anonymous. (n.d.). The reactions of methoxybenzene. Retrieved from [Link]

  • Krautwald, S., Sarlah, D., & Carreira, E. M. (2013). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Angewandte Chemie International Edition, 52(43), 11399-11402. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Retrieved from [Link]

  • Gouteux, B., Alaee, M., Mabury, S. A., & Pacepavicius, G. (2016). Polymeric Brominated Flame Retardants: Are They a Relevant Source of Emerging Brominated Aromatic Compounds in the Environment?. Environmental Science & Technology, 50(19), 10609-10617. Retrieved from [Link]

  • Siddiqi, M. A., Laessig, R. H., & Reed, K. D. (2003). Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases. Clinical Medicine & Research, 1(4), 281-290. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles and Applications. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • Supporting Information for a scientific article. (n.d.). Retrieved from [Link]

  • Koorbanally, C., et al. (2008). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2399. Retrieved from [Link]

  • Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.
  • Google Patents. (n.d.). CN101693649B - Process for preparing 1.3.5-trimethoxybenzene.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Supporting Information for a scientific article. (n.d.). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • Pittelkow, M., et al. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy-benzenes. Synlett, 24(14), 1823-1826. Retrieved from [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]

  • Reddy, D., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical and Pharmaceutical Research, 6(6), 1545-1551. Retrieved from [Link]

  • PubMed. (2025, January 24). Treatment of polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs) in stormwater using polishing columns with biochar and granular activated carbon. Retrieved from [Link]

  • IOPscience. (2019, March 25). Research Progress of Gaseous Polycyclic Aromatic Hydrocarbons Purification by Adsorption. Retrieved from [Link]

  • Quora. (2017, February 8). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,3-dibromo-5-methylbenzene. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2007, June 23). Bromination of Deactivated Aromatics: A Simple and Efficient Method. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 844-862. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). orientation of products substituent in monosubstituted benzene derivatives. Retrieved from [Link]

  • GE Healthcare. (n.d.). GE Healthcare R&D experts' answers to your protein purification questions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide to the Synthesis of 1,3,4-Tribromo-5-methoxy-2-methylbenzene

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of polysubstituted aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of polysubstituted aromatic compounds. Here, we address the specific challenges and byproduct formation encountered during the synthesis of 1,3,4-Tribromo-5-methoxy-2-methylbenzene . Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction landscape.

The synthesis of highly substituted benzenes is a nuanced task where regioselectivity and reaction control are paramount. The target molecule, 1,3,4-Tribromo-5-methoxy-2-methylbenzene, is typically synthesized via the electrophilic polybromination of a suitable aromatic precursor. For the purpose of this guide, we will consider the synthesis to originate from 4-Methoxy-3-methyltoluene (2,4-dimethylanisole), a common and logical starting material. The principles discussed, however, are broadly applicable to the bromination of other substituted methoxyarenes.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiment.

Q1: My final product is a mixture of several tribromo-isomers. What are they and why did they form?

A1: The formation of multiple isomers is the most common challenge in this synthesis and is governed by the principles of electrophilic aromatic substitution (EAS).[1] The methoxy (-OCH₃) group is a strong ortho, para-director, while the methyl (-CH₃) group is a weaker ortho, para-director. In a precursor like 2,4-dimethylanisole, these groups work in concert to activate specific positions on the ring, but their directing effects can also lead to a mixture of products.

Causality:

  • Primary Isomers: The primary positions for bromination on 2,4-dimethylanisole are C3, C5, and C6 due to the strong activating and directing effects of the methoxy and methyl groups. While the desired product requires a specific sequence of bromination, other combinations are kinetically accessible.

  • Steric Hindrance: Bulky bromine atoms can sterically hinder subsequent additions, potentially altering the expected substitution pattern and leading to thermodynamically favored, but undesired, isomers.[2]

Likely Isomeric Byproducts:

  • 2,4,6-Tribromo-1-methoxy-3,5-dimethylbenzene: Arises from bromination at all activated positions ortho and para to the methoxy group in a highly activated precursor.

  • Isomers from Rearrangement: Under strongly acidic conditions (e.g., HBr byproduct), Jacobsen-type rearrangements, although less common, can lead to unexpected methyl group migrations and subsequent bromination patterns.

G Figure 1: Isomeric Byproduct Formation Pathways sub Precursor (e.g., 2,4-Dimethylanisole) intermediate Reaction Intermediate (Arenium Ion) sub->intermediate Electrophilic Attack prod Desired Product (1,3,4-Tribromo...) byprod byprod reagent reagent reagent1 Br₂, FeBr₃ reagent1->intermediate byprod1 Isomeric Byproduct 1 (e.g., 2,4,5-Tribromo...) byprod2 Isomeric Byproduct 2 (e.g., 3,4,5-Tribromo...) intermediate->prod Path A (Desired) intermediate->byprod1 Path B (Minor) intermediate->byprod2 Path C (Minor)

Caption: Figure 1: Competing pathways in electrophilic bromination.

Q2: My yield is low, and my analysis shows significant amounts of mono- and di-brominated species. What's happening?

A2: This is a classic case of incomplete bromination . Each successive bromination step deactivates the aromatic ring, making the next addition slower. If the reaction conditions are not sufficiently forcing, the reaction can stall.

Causality & Troubleshooting:

  • Insufficient Brominating Agent: Ensure at least 3.0 equivalents of the brominating agent (e.g., Br₂) are used. It is often wise to use a slight excess (e.g., 3.1-3.3 equivalents) to drive the reaction to completion.

  • Reaction Time/Temperature: Polysubstitution requires more time and/or higher temperatures than monosubstitution. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material and intermediate species are consumed.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., FeBr₃) can be deactivated by atmospheric moisture. Ensure all glassware is dry and the reaction is run under an inert atmosphere (N₂ or Ar).

Q3: My crude product is a dark, tarry material that is difficult to purify. What caused this?

A3: Dark, often intractable, materials are typically the result of oxidation and polymerization side reactions .

Causality:

  • Phenolic Precursors: If your synthesis starts from a phenol instead of an anisole, the free hydroxyl group makes the ring extremely susceptible to oxidation by the brominating agent, leading to quinone-type structures and subsequent polymerization. A common strategy is to protect the phenol as an acetate ester before bromination.[3]

  • Harsh Conditions: Excessively high temperatures or prolonged reaction times, especially in the presence of a strong Lewis acid, can promote the formation of polycyclic aromatic hydrocarbons (PAHs) and other colored impurities.[4]

Mitigation Strategy:

  • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Upon completion, immediately quench the reaction and wash the organic layer with a reducing agent solution (e.g., aqueous sodium bisulfite) to remove excess bromine and some colored byproducts.

  • Consider using a milder brominating agent like N-Bromosuccinimide (NBS), which can offer greater control.[5]

Q4: My NMR spectrum shows an unexpected -OH peak, but my precursor was an anisole. How is this possible?

A4: This indicates that demethylation of the methoxy group has occurred. The hydrogen bromide (HBr) generated as a byproduct during the bromination reaction can, especially at elevated temperatures, catalyze the cleavage of the methyl ether to form a phenol.[6]

Causality & Mitigation:

  • Mechanism: The ether oxygen is protonated by HBr, followed by an Sₙ2 attack of the bromide ion on the methyl group, releasing bromomethane and the corresponding phenol.

  • Prevention: Include a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) in the reaction mixture to act as an acid sponge, neutralizing the HBr as it forms.

Part 2: FAQs - Analysis, Prevention, and Purification

Q1: What is the best analytical workflow for identifying these byproducts?

A1: A multi-technique approach is essential for unambiguous identification.

Caption: Figure 2: A systematic approach to byproduct characterization.

Q2: How can I strategically minimize byproduct formation from the start?

A2: Careful selection of reagents and conditions is the key to a clean reaction.

Byproduct TypePrimary CauseRecommended Prevention Strategy
Isomers Poor regioselectivityUse a milder, more selective brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile.[7][8] This can enhance selectivity for the most activated positions.
Under-bromination Insufficient reactivitySlowly add the brominating agent to a cooled solution of the substrate and catalyst to maintain control. Ensure a slight stoichiometric excess (3.1-3.3 eq) and monitor by TLC/GC.
Over-bromination Excessive reactivityUse exactly 3.0 equivalents of brominating agent. Run the reaction at a lower temperature to moderate reactivity.
Demethylation HBr byproductAdd an acid scavenger like pyridine or 2,6-lutidine to the reaction mixture.
Benzylic Bromination Radical mechanism (with NBS)When using NBS for aromatic bromination, conduct the reaction in the dark and avoid radical initiators (like AIBN or UV light). Use a polar solvent like acetonitrile.[7]
Q3: What are the most effective methods for purifying the final product?

A3: Purification of polyhalogenated aromatic compounds often requires robust techniques due to similar polarities between isomers.[9]

  • Column Chromatography: This is the most effective method for separating isomers. A silica gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane gradient) is typically used.[10][11]

  • Recrystallization: If a solid, the crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture). This is particularly effective for removing less-abundant isomers and baseline impurities.

  • Activated Carbon Wash: For removing dark, polymeric, or PAH-type impurities, washing a solution of the crude product with activated carbon can be highly effective before final purification by chromatography or recrystallization.[12]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Tribromination

(This is an illustrative protocol. All work should be performed in a certified fume hood with appropriate personal protective equipment.)

  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Charging: The flask is charged with the starting material (e.g., 2,4-dimethylanisole, 1.0 eq) and a suitable solvent (e.g., dichloromethane or carbon tetrachloride). The solution is cooled to 0 °C in an ice bath.

  • Catalyst: A catalytic amount of anhydrous iron(III) bromide (FeBr₃, ~0.1 eq) is added.

  • Bromine Addition: Molecular bromine (Br₂, 3.1 eq) is dissolved in a small amount of the reaction solvent and added to the dropping funnel. The bromine solution is added dropwise to the stirred reaction mixture over 1-2 hours, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by TLC or GC-MS.

  • Workup: The reaction is carefully quenched by pouring it into an ice-cold aqueous solution of 10% sodium bisulfite. The layers are separated, and the aqueous layer is extracted with the solvent (2x). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by column chromatography on silica gel.

Table 1: Potential Byproducts and Their Analytical Signatures
Compound NameStructure (Relative to Precursor)Molecular Weight (for C₈H₇Br₃O)Expected ¹H NMR FeaturesKey GC-MS Feature
1,3,4-Tribromo-5-methoxy-2-methylbenzene (Target) Varies based on precursor374.8 g/mol One aromatic singlet (H at C6). Singlets for -OCH₃ and -CH₃.Molecular ion cluster showing characteristic 3-bromine isotope pattern (approx. 1:3:3:1 ratio for M, M+2, M+4, M+6).[13][14]
Di-bromo Byproduct Two Br atoms on the ring295.9 g/mol Two aromatic protons (may be singlets or doublets depending on position).Molecular ion cluster showing 2-bromine isotope pattern (approx. 1:2:1 ratio).
Mono-bromo Byproduct One Br atom on the ring217.0 g/mol Three aromatic protons.Molecular ion cluster showing 1-bromine isotope pattern (approx. 1:1 ratio).
Demethylated Product (Phenol) -OH instead of -OCH₃360.8 g/mol Broad singlet for phenolic -OH (disappears on D₂O shake).Molecular ion cluster for C₇H₅Br₃O.

References

  • CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • Chemistry LibreTexts (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Fiveable - Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes. [Link]

  • Quora (2020). What happens when p-methoxy toluene is treated with hydrogen bromide? [Link]

  • Filo (2025). Draw the mechanism for electrophilic substitution of toluene... [Link]

  • MDPI (2018). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules. [Link]

  • University of Wisconsin (2007). Bromination of Toluene. Chem 318 Lab Manual. [Link]

  • PubMed (2004). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis. [Link]

  • OpenStax (2023). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry: A Tenth Edition. [Link]

  • Google Patents (1996).
  • Puragen (2025). The Importance of PAH Removal and Other Contaminants. [Link]

  • ChemRxiv (2022). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]

  • MDPI (2023). Special Issue: Polyhalogenated Aromatic Hydrocarbons. Toxics. [Link]

  • ACS Publications (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry. [Link]

  • Request PDF (2013). Techniques for purification of polycyclic aromatic hydrocarbons. [Link]

  • PubMed (2014). Optimization of purification processes to remove polycyclic aromatic hydrocarbons (PAHs) in polluted raw fish oils. Science of The Total Environment. [Link]

  • ACS Publications (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • ResearchGate (2016). In H NMR spectroscopy, how can I calculate the degree of bromination or degree of functionnalization from integral ratios? [Link]

  • MDPI (2021). Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components. Molecules. [Link]

Sources

Optimization

troubleshooting failed Heck reactions with polysubstituted aryl bromides

Topic: Polysubstituted Aryl Bromides Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: HECK-POLY-BR-001 Diagnostic Triage: Identify Your Failure Mode Before optimizing, you must diagnose how...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Polysubstituted Aryl Bromides

Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: HECK-POLY-BR-001

Diagnostic Triage: Identify Your Failure Mode

Before optimizing, you must diagnose how the reaction is failing. Analyze your crude reaction mixture (LCMS/GCMS) and select the scenario that matches your result.

Scenario A: The "Black Crash"
  • Observation: The reaction mixture turns black rapidly (precipitated Pd(0)).

  • Outcome: < 5% conversion, mostly starting material recovered.

  • Diagnosis: Ligand Dissociation/Catalyst Death. The steric bulk of your aryl bromide is preventing the ligand from stabilizing the Palladium. The catalyst aggregates into inactive Pd-black before it can perform the oxidative addition.

Scenario B: The "Stalled Cycle" (Protodehalogenation)
  • Observation: Starting material (Ar-Br) is consumed, but the major product is the reduced arene (Ar-H).

  • Outcome: You see [M-Br+H] mass in LCMS.

  • Diagnosis: Failed Migratory Insertion. The oxidative addition worked (Pd inserted into Ar-Br), but the alkene is too bulky or electronically mismatched to insert. The intermediate undergoes reduction (often via the amine base or solvent) rather than coupling.

Scenario C: The "Isomer Mess"
  • Observation: Product forms, but the double bond has migrated.[1]

  • Outcome: Mixture of regioisomers.

  • Diagnosis:

    
    -Hydride Elimination/Re-insertion.  This is thermodynamic equilibration, often exacerbated by high temperatures and slow reductive elimination.
    
Troubleshooting Guides & FAQs
Q1: My ortho-substituted aryl bromide won't react. Standard

conditions failed. What now?

A: Standard triphenylphosphine (


) is ineffective for polysubstituted (sterically hindered) substrates. Its cone angle is too small to enforce the necessary mono-ligated active species, and it is not electron-rich enough to facilitate oxidative addition into hindered centers.

The Fix: Switch to "Fu Conditions" (


) 
For hindered aryl bromides, the gold standard is the system developed by Gregory Fu. You need a ligand that is both bulky  (large cone angle) and electron-rich .
  • Ligand: Tri-tert-butylphosphine (

    
    ).[2]
    
  • Why: The bulk forces the formation of a highly active mono-phosphine species

    
    , which is electronically primed for difficult oxidative additions.
    
  • Base/Solvent:

    
     in 1,4-Dioxane.
    

Alternative High-Performance Ligands: If


 is unavailable, use N-Heterocyclic Carbenes (NHCs)  like IPr or IMes (Herrmann-Beller catalysts). These bind tightly and prevent Pd-black formation even at high temperatures.
Q2: I am seeing extensive protodehalogenation (Ar-H). How do I stop it?

A: Protodehalogenation indicates that the catalytic cycle is stalling after oxidative addition but before alkene insertion. The Pd-Ar species sits waiting for the alkene, and eventually scavenges a hydride from the solvent or base.

The Fix:

  • Increase Alkene Concentration: Push the equilibrium toward coordination by using 2.0–5.0 equivalents of the alkene.

  • Switch Base: If using amines (

    
    , DIPEA), switch to inorganic bases (
    
    
    
    ,
    
    
    ,
    
    
    ). Amine bases are common hydride sources (via
    
    
    -hydride elimination from the alkyl group on the nitrogen).
  • Add Silver Salts: Add stoichiometric

    
     or 
    
    
    
    . This strips the bromide from the Pd-Ar-Br complex, creating a cationic Pd species ($[Pd-Ar]^+ $). This cationic species is much more electrophilic and accelerates alkene coordination/insertion, bypassing the stall.
Q3: Can I use "Jeffery Conditions" (Ligand-free) for these substrates?

A: Proceed with caution. Jeffery conditions (using Tetraalkylammonium salts like TBAB) rely on stabilizing Pd nanoparticles. While excellent for simple substrates, they often lack the "bite" required for di-ortho substituted aryl bromides.

  • Verdict: Only use if the substrate is moderately hindered (mono-ortho). For di-ortho, phosphine/NHC ligands are mandatory.

Visualizing the Failure Points

The following diagram illustrates where the cycle breaks down for polysubstituted substrates.

HeckFailureModes Start Pd(0) + Ar-Br (Polysubstituted) OxAdd Oxidative Addition (Pd-Ar-Br) Start->OxAdd Requires e- rich Ligand (P(t-Bu)3) Fail1 FAILURE A: Pd Black Precipitation Start->Fail1 Steric Bulk Destabilizes Pd (Ligand dissociation) Coord Alkene Coordination OxAdd->Coord Steric Clash Fail2 FAILURE B: Protodehalogenation (Ar-H) OxAdd->Fail2 Cycle Stalls -> Reduction Insert Migratory Insertion Coord->Insert Rate Limiting Step Coord->Fail2 Product Coupled Product Insert->Product Beta-H Elim

Caption: Diagnostic flow of Heck reaction failures. Red dashed lines indicate off-cycle termination pathways caused by steric hindrance.

Comparative Data: Ligand Performance

The following table summarizes the expected performance of various ligand classes with 2,6-dimethylbromobenzene (a classic polysubstituted stress test).

Ligand ClassExampleSteric Bulk (Cone Angle)Electron DensitySuitability for Polysubstituted Ar-Br
Triarylphosphines

,

Small/MediumLow/ModeratePoor. Leads to Pd black.
Bidentates dppe, dpppN/A (Bite angle)ModeratePoor. Rigid chelation often inhibits the necessary conformational changes for hindered substrates.
Bulky Alkylphosphines

Huge (182°) Very High Excellent. The "Fu Standard." Stabilizes mono-ligated Pd.
Buchwald Ligands XPhos, SPhosLargeHighGood. SPhos is particularly effective for stability.
NHCs IPr, IMesN/A (Buried Vol)Very HighExcellent. High thermal stability for difficult insertions.
Recommended Protocol: The "Fu" Method for Hindered Substrates

This protocol is optimized for sterically hindered aryl bromides (e.g., mesityl bromide) using commercially available reagents.

Reagents:

  • Catalyst Precursor:

    
     (Bis(dibenzylideneacetone)palladium(0))
    
  • Ligand:

    
     (Tri-tert-butylphosphine) - Note: often sold as a HBF4 salt, which requires slightly more base.
    
  • Base:

    
     (Cesium Carbonate)[2][3][4]
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Preparation (Glovebox or Schlenk Line):

    • In a reaction vial, add

      
       (1.5 mol%) and 
      
      
      
      (6 mol%).[4]
    • Tip: A Pd:L ratio of 1:2 (or slightly higher ligand loading) is crucial to prevent Pd black formation.

  • Substrate Addition:

    • Add the Polysubstituted Aryl Bromide (1.0 equiv).[5]

    • Add

      
       (1.2 equiv).
      
  • Solvent & Alkene:

    • Add 1,4-Dioxane (0.5 M concentration relative to halide).

    • Add the Alkene (1.2 – 1.5 equiv).

  • Reaction:

    • Seal the vial tightly (Teflon cap).

    • Heat to 100–110 °C for 12–24 hours.

    • Note: Hindered substrates rarely react at <80 °C.

  • Workup:

    • Cool to room temperature.[2][3] Dilute with

      
      , filter through a silica pad to remove Pd salts, and concentrate.
      

Protocol Visualization:

ProtocolFlow Step1 1. Mix Catalyst Pd2(dba)3 + P(t-Bu)3 (Ratio 1:4) Step2 2. Add Solids Ar-Br + Cs2CO3 Step1->Step2 Step3 3. Add Liquids Dioxane + Alkene Step2->Step3 Step4 4. Heat 110°C, 24h Step3->Step4

Caption: Optimized workflow for handling sterically hindered aryl bromides.

References
  • Littke, A. F., & Fu, G. C. (2001).[4] Heck reactions in the presence of P(t-Bu)3: Expanded scope and milder reaction conditions for the coupling of aryl chlorides.[2][4] Journal of the American Chemical Society, 123(29), 6989–7000. [Link]

  • Jeffery, T. (1984).[6] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(46), 5271–5274. [Link]

  • Herrmann, W. A., et al. (1995). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition, 34(21), 2371–2374. [Link]

  • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(1), 31–44. [Link]

Sources

Troubleshooting

managing low yields in Sonogashira couplings of electron-rich bromobenzenes

Sonogashira Technical Support Center: Electron-Rich Aryl Bromides Introduction: The "Deactivated" Substrate Challenge From the Desk of the Senior Application Scientist: If you are reading this, you are likely seeing low...

Author: BenchChem Technical Support Team. Date: February 2026

Sonogashira Technical Support Center: Electron-Rich Aryl Bromides

Introduction: The "Deactivated" Substrate Challenge

From the Desk of the Senior Application Scientist:

If you are reading this, you are likely seeing low conversion (<20%) or significant homocoupling in your Sonogashira reaction. You are working with an electron-rich aryl bromide (e.g., 4-bromoanisole, bromophenol, or amino-bromobenzenes).

The Core Problem: Standard "textbook" conditions (


 / CuI / 

) often fail here. Electron-donating groups (EDGs) on the aryl ring increase the electron density of the C-Br bond, making it significantly stronger and less electrophilic. This raises the activation energy for Oxidative Addition (OA) , rendering it the rate-limiting step. Standard ligands like triphenylphosphine (

) lack the electron-donating power to force the Palladium(0) center to insert into this deactivated bond.

This guide provides the protocols and logic to overcome this barrier.

Part 1: Diagnostic Triage (Troubleshooting Flowchart)

Before changing reagents, diagnose the specific failure mode.

Troubleshooting Start START: Low Yield Observed CheckSM Is Starting Material (Aryl Bromide) consumed? Start->CheckSM NoSM No: SM Remains CheckSM->NoSM High SM Recovery YesSM Yes: SM Consumed CheckSM->YesSM Low SM Recovery CatFail Catalyst Failure: Oxidative Addition Barrier NoSM->CatFail Soln1 SOLUTION: Switch to e-rich Ligand (XPhos, P(t-Bu)3) CatFail->Soln1 CheckSide Check for Side Products: 1. Diyne (Glaser) 2. Reduced Arene (Ar-H) YesSM->CheckSide Glaser Major Product: Alkyne Dimer (Glaser) CheckSide->Glaser Dehalo Major Product: Dehalogenated Arene CheckSide->Dehalo Soln2 SOLUTION: 1. Degas Solvents (O2 removal) 2. Switch to Cu-Free Protocol Glaser->Soln2 Soln3 SOLUTION: 1. Lower Temperature 2. Use milder base (inorganic) Dehalo->Soln3

Figure 1: Diagnostic logic for identifying whether the failure is kinetic (Oxidative Addition) or competitive (Side Reactions).

Part 2: The "Engine" – Ligand & Catalyst Optimization

For electron-rich bromides, the ligand must be electron-rich (to boost Pd nucleophilicity for oxidative addition) and bulky (to promote reductive elimination of the product).

Ligand Selection Matrix
Ligand ClassExamplesSuitability for e- Rich Ar-BrWhy?
Triarylphosphines

,

POOR Insufficient electron density to facilitate oxidative addition into deactivated C-Br bonds.
Dialkylbiaryl (Buchwald) XPhos , SPhos, RuPhosEXCELLENT The "Gold Standard." High electron density pushes OA; biaryl bulk speeds up product release [1].
Trialkylphosphines

,

GOOD Very electron-rich.

is highly effective but air-sensitive [2].
NHC Carbene IPr, IMesVERY GOOD Strong

-donors. Excellent for difficult substrates but require specific prep [3].
The Mechanistic Bottleneck

The diagram below illustrates why standard catalysts fail and where the "Buchwald" ligands succeed.

Mechanism cluster_fail Why PPh3 Fails Pd0 Pd(0)-Ligand (Active Species) OA_Step Oxidative Addition (RATE LIMITING STEP) Pd0->OA_Step Requires e- rich Ligand ArBr Ar-Br (Electron Rich) ArBr->OA_Step High Barrier PdII Pd(II)-Ar-Br Intermediate OA_Step->PdII FailNote PPh3 is not nucleophilic enough to pierce the e- rich C-Br bond.

Figure 2: The Oxidative Addition barrier is the primary failure point for electron-rich substrates.

Part 3: Validated Protocols

Do not rely on generic procedures. Use these specific, high-activity protocols.

Protocol A: The "Buchwald" Method (High Reliability)

Best for: Stubborn substrates where yield is paramount.

Reagents:

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
    .
  • Ligand: XPhos (2-4 mol%) (Ligand:Pd ratio 2:1).

  • Base:

    
     (2.0 equiv) - Inorganic bases often outperform amines here.
    
  • Solvent: Acetonitrile (

    
    ) or 1,4-Dioxane.
    
  • Temperature: 60°C - 80°C.

Step-by-Step:

  • Pre-complexation: Charge a reaction vial with Pd source and XPhos. Add solvent and stir for 15 mins under Argon to form the active

    
     species (solution often turns yellow/orange).
    
  • Substrate Addition: Add the electron-rich aryl bromide, the alkyne, and the

    
    .
    
  • Degassing: Critical Step. Sparge with Argon for 5 minutes or use freeze-pump-thaw. Oxygen kills the active catalyst.

  • Reaction: Seal and heat to 70°C. Monitor by HPLC/TLC.

  • Workup: Filter through Celite to remove base/Pd, concentrate, and purify.

Why this works: XPhos creates a highly active Pd center that can insert into the Ar-Br bond.


 avoids the formation of ammonium salts that can sometimes inhibit the reaction in non-polar solvents [4].
Protocol B: Copper-Free "Green" Method

Best for: Preventing Glaser Homocoupling (dimerization of alkyne).

Reagents:

  • Catalyst:

    
     (3 mol%).[1]
    
  • Ligand: XPhos (6 mol%) or CyJohnPhos .

  • Base: Piperidine or Pyrrolidine (2.0 equiv).

  • Solvent: DMF or THF.

  • Copper: NONE .[1][2]

Step-by-Step:

  • Combine Pd source, Ligand, Aryl Bromide, and Base in a flask.

  • Add solvent and degas thoroughly.[3]

  • Add the alkyne slowly (or all at once if Cu-free, as homocoupling is suppressed).

  • Heat to 60-80°C.

Why this works: Removing Copper eliminates the primary pathway for Glaser homocoupling.[3] However, Cu-free reactions require a more active Pd catalyst (hence XPhos) because the transmetallation step is slower without the Copper-acetylide intermediate [5].

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: I see 100% conversion of my alkyne, but 0% product. I only see a "dimer." Diagnosis: You have a "Glaser Coupling" issue. Fix:

  • Remove Copper: Switch to Protocol B (Copper-Free).

  • Strict Anaerobic Conditions: The copper-acetylide intermediate reacts with

    
     to form the dimer. You must degas solvents.[3]
    
  • Slow Addition: Add the alkyne via syringe pump over 1 hour to keep its concentration low relative to the Pd catalyst.

Q2: The reaction starts but stops at 40% conversion (Stalling). Diagnosis: Catalyst death (Pd black formation) or Ligand poisoning. Fix:

  • Increase Ligand Ratio: Go from 1:2 to 1:3 (Pd:Ligand). Excess ligand stabilizes the Pd(0) species.

  • Check Functional Groups: Does your substrate have a free amine or thiol? These can bind Pd. Use a protected substrate or increase catalyst loading to 5 mol%.

Q3: Can I use water? Answer: Yes. Lipshutz and co-workers have developed surfactant-based conditions (using TPGS-750-M) that work for electron-rich bromides at room temperature, often without Copper. This relies on the "hydrophobic effect" concentrating reagents within micelles [6].

References

  • Buchwald, S. L., et al. (2003).[2][4][5][6] "A General and Efficient Copper-Free Sonogashira Reaction of Aryl Halides." Angewandte Chemie International Edition. [Link]

  • Fu, G. C., et al. (2000).[6] "Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature." Organic Letters. [Link][1][4][5]

  • Nolan, S. P., et al. (2006).[4] "N-Heterocyclic Carbenes in Coupling Reactions." Journal of the American Chemical Society. [Link]

  • Plenio, H. (2008).[1] "The Sonogashira Coupling of Aryl Bromides."[2][7][8][9][10][11][12] Chemical Reviews. [Link]

  • Verkade, J. G., et al. (2004).[2] "Ligand-, Copper-, and Amine-Free Sonogashira Reaction."[1][11] The Journal of Organic Chemistry. [Link]

  • Lipshutz, B. H., et al. (2008).[1][4] "Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper." Organic Letters. [Link][1][4]

Sources

Optimization

catalyst selection for cross-coupling with 1,3,4-Tribromo-5-methoxy-2-methylbenzene

Case Reference: TRIBROMO-SITE-SELECTIVITY-001 Status: Active Support Level: Tier 3 (Advanced Methodology) Subject: Catalyst Selection & Regiocontrol for Polyhalogenated Arenes Executive Summary: The Substrate Challenge W...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TRIBROMO-SITE-SELECTIVITY-001 Status: Active Support Level: Tier 3 (Advanced Methodology) Subject: Catalyst Selection & Regiocontrol for Polyhalogenated Arenes

Executive Summary: The Substrate Challenge

Welcome to the Technical Support Center. You are dealing with 1,3,4-tribromo-5-methoxy-2-methylbenzene , a substrate that presents a classic "competing electrophile" scenario. Success requires navigating two opposing forces: electronic deactivation and steric crowding .

Your Core Challenge:

  • Site Selectivity: You have three bromine atoms. You likely want to couple just one.

  • Steric Wall: The C2-Methyl and C5-Methoxy groups create a "picket fence" around the halogens.

  • Electronic Bias: The C5-Methoxy group is an Electron Donating Group (EDG), which deactivates specific positions toward Oxidative Addition (OA).

The Verdict on Reactivity (Where will it couple first?): Based on electronic and steric vectors, Position C1 is the predicted site of first reaction.

  • C1-Br (Primary Target): Electronically favorable (meta to OMe) and sterically accessible (flanked by Me and H).

  • C3-Br (Dead Zone): Sterically deactivated. It is "buttressed" between the C2-Methyl and C4-Bromine.

  • C4-Br (Secondary Target): Electronically deactivated (ortho to OMe) and sterically hindered.

Catalyst Selection Toolkit

Do not use generic "Suzuki conditions" (e.g., Tetrakis). They will lead to sluggish conversion or inseparable mixtures of oligomers. Use the following tiered recommendations.

Tier A: The "Surgical" Approach (High Selectivity)
  • Catalyst: Pd-PEPPSI-IPent (or Pd-PEPPSI-IPr)

  • Why: The bulky NHC ligand (IPent) creates a restricted "pocket" around the Palladium. This enforces strict steric recognition, ensuring the catalyst only engages with the most accessible Bromine (C1). The "throw-away" 3-chloropyridine ligand ensures rapid initiation even at lower temperatures.

  • Loading: 1.0 – 2.0 mol%

Tier B: The "Bulky Phosphine" Route (Robustness)
  • System: Pd₂(dba)₃ (1 mol%) + SPhos or XPhos (2-4 mol%)

  • Why: Buchwald biaryl phosphines are designed for ortho-substituted aryl halides.

    • Use SPhos if the coupling partner (boronic acid) is relatively small.

    • Use XPhos if the coupling partner is also sterically hindered.

  • Note: Pre-stir the catalyst and ligand in solvent for 30 mins at 60°C before adding the substrate to ensure ligation.

Tier C: The "Baseline" (Cost-Effective Screening)
  • Catalyst: Pd(dppf)Cl₂ · DCM

  • Why: The large bite angle of dppf favors reductive elimination, which is crucial when forming crowded bonds. It is less active than Tier A/B but often sufficient for C1 coupling if the boronic acid is highly reactive.

Experimental Logic & Troubleshooting (FAQs)
Q1: I am seeing significant hydrodehalogenation (Br replaced by H). Why?

Diagnosis: This is a common side reaction in poly-bromo systems, often driven by the "over-reduction" of the Pd-intermediate in the presence of alcohol solvents or excessive heat. Fix:

  • Switch Solvent: Move from Ethanol/Toluene to 1,4-Dioxane or THF (anhydrous).

  • Base Control: Switch from Carbonates (K₂CO₃) to Phosphates (K₃PO₄ ). Carbonates in protic media promote dehalogenation.

  • Temperature: Lower the reaction temperature. If running at 100°C, drop to 60-80°C.

Q2: The reaction stalls after 20% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning or "Pd-Black" formation. The steric bulk of your substrate might be preventing the transmetallation step, leaving the Pd(II) species vulnerable to decomposition. Fix:

  • Ligand Overdose: Increase the Ligand:Pd ratio. For SPhos, go to 4:1 (L:Pd).

  • Additives: Add 5 mol% 3-chloropyridine to the reaction mixture (if using PEPPSI) to stabilize the active species.

Q3: I am getting a mixture of C1 and C4 products.

Diagnosis: The electronic difference between C1 and C4 isn't large enough for the catalyst to discriminate at high temperatures. Fix:

  • Thermodynamic Control: Run the reaction at the lowest possible temperature where turnover occurs (start at 40°C).

  • Steric Amplification: Switch to Pd-PEPPSI-IPent . The massive steric bulk of the IPent ligand amplifies the subtle steric difference between C1 and C4, forcing the reaction exclusively to C1.

Visual Workflows
Diagram 1: Reactivity Heatmap & Decision Logic

This diagram visualizes the competing sites and the logic flow for catalyst selection.

ReactivityMap Substrate 1,3,4-Tribromo- 5-methoxy-2-methylbenzene C1 C1-Br (Primary Target) Substrate->C1 Most Reactive C3 C3-Br (Sterically Blocked) Substrate->C3 Inert C4 C4-Br (Electronically Deactivated) Substrate->C4 Secondary Decision Selectivity Strategy C1->Decision PathA High Selectivity Required? (Avoid C4 mix) Decision->PathA PathB Cost/Scale Priority? Decision->PathB SolA Use Pd-PEPPSI-IPent (Steric Control) PathA->SolA SolB Use Pd(dppf)Cl2 (Baseline) PathB->SolB

Caption: Reactivity mapping of the tribromo-arene scaffold showing C1 as the kinetic product and catalyst selection paths.

Diagram 2: Troubleshooting Flowchart

Use this flow when experimental results deviate from expectations.

Troubleshooting Start Issue Encountered Issue1 Low Conversion (<20%) Start->Issue1 Issue2 Regio-Isomer Mix (C1 + C4) Start->Issue2 Issue3 Dehalogenation (Ar-H) Start->Issue3 Sol1 1. Switch to SPhos or XPhos 2. Increase Temp to 80°C Issue1->Sol1 Sol2 1. Switch to Pd-PEPPSI-IPent 2. LOWER Temp to 40-50°C Issue2->Sol2 Sol3 1. Use Anhydrous Dioxane 2. Switch Base to K3PO4 3. Exclude Alcohols Issue3->Sol3

Caption: Diagnostic workflow for common failure modes in polyhalogenated cross-coupling.

Standard Operating Procedure (SOP): Micro-Screening

Objective: Rapidly identify the optimal catalyst/base combination using 50 mg of substrate.

StepActionCritical Parameter
1 Charge Vials Add Substrate (1.0 eq), Boronic Acid (1.1 eq), Base (2.0 eq).
2 Catalyst Addition Add Catalyst (2 mol%). If using Pd/Ligand separate, premix in solvent for 30 min.
3 Solvent/Degas Add 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 5 mins.
4 Incubation Heat to 60°C for 4 hours.
5 Analysis Take aliquot, filter through silica plug, analyze via UPLC-MS.

Data Table: Recommended Screening Conditions

EntryCatalyst SystemBaseSolventTempPurpose
1 Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (9:1)80°CBaseline check
2 Pd-PEPPSI-IPrK₂CO₃Dioxane60°CHigh Activity
3 Pd₂(dba)₃ + SPhosK₃PO₄Toluene80°CAnhydrous check
4 Pd-PEPPSI-IPentCs₂CO₃THF50°CMax Selectivity
References
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. (2021). Comprehensive review on electronic vs. steric control in poly-bromo systems.

  • Pd-PEPPSI-IPent: An Highly Active Catalyst for Sterically Hindered Couplings. Chemistry – A European Journal. Organ, M. G., et al. (2010). Details the superior performance of IPent over IPr for "ortho-ortho" substituted biaryls.

  • Buchwald Ligands: User Guide. Sigma-Aldrich / Merck Technical Library. Guidelines for selecting SPhos vs XPhos based on substrate steric bulk.

  • Mechanistic Studies on the Origin of Regioselectivity. Journal of the American Chemical Society. Houk, K. N., et al. (2007).[1][2] Computational analysis of oxidative addition preferences in polyhalogenated heterocycles.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Elucidation of 1,3,4-Tribromo-5-methoxy-2-methylbenzene via ¹H and ¹³C NMR Spectroscopy

Introduction: The Central Role of NMR in Molecular Cartography In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of NMR in Molecular Cartography

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structure. Unlike techniques that provide information on molecular weight or functional groups in isolation, NMR offers a detailed map of the atomic connectivity within a molecule. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1,3,4-Tribromo-5-methoxy-2-methylbenzene, a heavily substituted aromatic compound. By dissecting the predicted spectral data, we will illustrate the fundamental principles of chemical shift, signal multiplicity, and integration. Furthermore, we will compare the insights gained from NMR with those from alternative analytical techniques, providing a holistic perspective on its indispensable role in chemical research and drug development.

The appearance of NMR spectra is profoundly influenced by the chemical environment of each nucleus.[1] For substituted benzene derivatives, the nature and position of each substituent create a unique electronic landscape, which is reflected in the chemical shifts of the aromatic protons and carbons.[2][3] Electron-donating groups, such as methoxy and methyl, tend to shield nearby nuclei, shifting their signals upfield, while electron-withdrawing groups like bromine generally cause a downfield shift for protons.[3] This guide will explain the causality behind these effects to predict and interpret the spectra for our target molecule.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms of 1,3,4-Tribromo-5-methoxy-2-methylbenzene are numbered as follows.

Caption: Structure of 1,3,4-Tribromo-5-methoxy-2-methylbenzene with IUPAC numbering.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For 1,3,4-Tribromo-5-methoxy-2-methylbenzene, we expect three distinct signals corresponding to the aromatic proton (H-6), the methoxy protons, and the methyl protons.

Predicted ¹H NMR Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
H-6 (Aromatic)~7.5 - 7.8Singlet (s)1HThis proton is deshielded by three ortho/meta bromine atoms. The electron-donating methoxy group (ortho) and methyl group (para) provide some shielding, but the net effect from the heavy halogenation is a significant downfield shift from the benzene standard of 7.3 ppm.[3][4] It appears as a singlet as there are no adjacent protons to couple with.
-OCH₃ (Methoxy)~3.9Singlet (s)3HThis value is typical for a methoxy group attached to an aromatic ring.[5] The singlet multiplicity arises from the absence of neighboring protons.
-CH₃ (Methyl)~2.4Singlet (s)3HProtons on carbons directly bonded to an aromatic ring (benzylic protons) typically resonate in the 2.0-3.0 ppm range.[6] This signal is also a singlet due to a lack of adjacent protons.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment. For our target molecule, we expect eight distinct signals: six for the aromatic ring carbons and one each for the methoxy and methyl carbons.

Predicted ¹³C NMR Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C-5 (-OCH₃ attached)~155 - 158The carbon directly attached to the highly electronegative oxygen of the methoxy group is significantly deshielded, causing it to appear far downfield. This is a characteristic shift for oxygen-bearing aromatic carbons.
C-2 (-CH₃ attached)~138 - 142The methyl-substituted carbon (ipso-carbon) is deshielded relative to an unsubstituted benzene carbon.
C-6 (-H attached)~130 - 134This carbon's shift is influenced by all surrounding substituents. It is ortho to a strongly deshielding methoxy-bearing carbon and a shielding bromine-bearing carbon, resulting in a downfield position.
C-1, C-3, C-4 (-Br attached)~110 - 125Carbons directly bonded to bromine experience a "heavy atom effect," which, despite bromine's electronegativity, results in a shielding (upfield) shift compared to what might be expected. Their exact positions will differ based on the other substituents.
-OCH₃ (Methoxy)~60 - 62This is a typical chemical shift for a methoxy carbon attached to an aromatic ring. In some cases, steric hindrance can cause this shift to be slightly more downfield than the typical ~56 ppm.[7][8]
-CH₃ (Methyl)~20 - 23Aliphatic carbons, such as this benzylic methyl group, appear in the upfield region of the spectrum.

Part 3: A Comparative Guide to Structural Verification

While ¹H and ¹³C NMR are powerful, their combination with other techniques provides a self-validating system for absolute structural confirmation.

Comparison with Advanced NMR Methods

For a molecule with several non-protonated carbons and isolated proton spin systems, 2D NMR techniques are invaluable for confirming assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively correlate the proton signals with the carbons they are directly attached to. We would expect to see correlations between the H-6 signal and the C-6 signal, the methoxy protons and the methoxy carbon, and the methyl protons and the methyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. Expected key correlations would include:

    • Methyl Protons (-CH₃): Correlations to C-1, C-2, and C-3.

    • Methoxy Protons (-OCH₃): Correlation to C-5.

    • Aromatic Proton (H-6): Correlations to C-2, C-4, and C-5. These correlations would unambiguously confirm the substitution pattern on the benzene ring.

Comparison with Other Spectroscopic/Spectrometric Techniques
TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and elemental formula (high-resolution MS).High sensitivity; provides molecular formula. The tribromo substitution pattern would create a highly characteristic M, M+2, M+4, M+6 isotopic cluster, confirming the presence of three bromine atoms.Does not provide direct information on atom connectivity or isomerism.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple. Would show characteristic peaks for aromatic C-H, aliphatic C-H, C=C (aromatic ring), and C-O (ether) stretches.Provides limited information on the overall molecular skeleton and cannot distinguish between isomers.
X-ray Crystallography Precise 3D atomic coordinates in the solid state.Provides the absolute, unambiguous structure.Requires a suitable single crystal, which can be difficult or impossible to grow. The determined structure is for the solid state, which may differ from the solution-state conformation observed by NMR.

Part 4: Experimental Protocols

Accurate and reproducible data is the foundation of scientific integrity. The following protocols outline the standard procedures for NMR analysis.

Workflow for NMR Structural Elucidation

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Confirmation prep1 Weigh ~5-10 mg of 1,3,4-Tribromo-5-methoxy-2-methylbenzene prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Tune and shim the instrument acq1->acq2 acq3 Acquire ¹H, ¹³C, and 2D NMR spectra acq2->acq3 proc1 Apply Fourier Transform, phase correction, and baseline correction acq3->proc1 proc2 Calibrate chemical shifts to internal standard proc1->proc2 proc3 Integrate ¹H signals and pick peaks for all spectra proc2->proc3 ana1 Assign signals based on chemical shifts and multiplicity proc3->ana1 ana2 Confirm assignments using 2D NMR correlations ana1->ana2 ana3 Finalize structure ana2->ana3

Caption: Standard workflow for structural elucidation using NMR spectroscopy.

Step-by-Step Sample Preparation
  • Compound Weighing: Accurately weigh approximately 5-10 mg of solid 1,3,4-Tribromo-5-methoxy-2-methylbenzene.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[9] The choice of solvent can influence chemical shifts, so consistency is key.[1][10]

  • Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent directly in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and is used to reference the chemical shifts of all other signals.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, supported by 2D correlation experiments, provides an unparalleled level of detail for the structural determination of 1,3,4-Tribromo-5-methoxy-2-methylbenzene. By understanding the influence of the tribromo, methoxy, and methyl substituents on the electronic environment of the benzene ring, one can confidently predict and assign each signal in the respective spectra. While other analytical techniques like mass spectrometry and IR spectroscopy offer complementary information, NMR remains the definitive method for establishing atomic connectivity in solution. The systematic workflow presented ensures that the structural elucidation is not only accurate but also robust and scientifically sound.

References

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Available at: [Link]

  • Taylor & Francis Online. (Date not available). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]

  • ACS Publications. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. Available at: [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri. Available at: [Link]

  • ResearchGate. (Date not available). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

  • Moodle. (Date not available). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

  • University of Wisconsin-Madison. (Date not available). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Jasperse, C. (Date not available). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]

  • ResearchGate. (Date not available). NMR Spectroscopy of Aromatic Compounds. Available at: [Link]

  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Available at: [Link]

  • ResearchGate. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1,3,4-Tribromo-5-methoxy-2-methylbenzene

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. This guide offers an in-depth analys...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,3,4-Tribromo-5-methoxy-2-methylbenzene. By comparing its fragmentation with that of structurally related compounds, we provide a framework for understanding the influence of substituent patterns on the fragmentation pathways of polyhalogenated aromatic compounds.

The Decisive Role of Structure in Fragmentation

The fragmentation of a molecule in a mass spectrometer is a highly structured process governed by the principles of chemical stability. The location and nature of substituents on an aromatic ring dictate the pathways of bond cleavage, offering a unique fingerprint for each isomer. In the case of 1,3,4-Tribromo-5-methoxy-2-methylbenzene, the interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing, bulky bromine atoms creates a distinct fragmentation pattern.

The stability of the aromatic ring often leads to a prominent molecular ion peak.[1] However, the energetic electrons in EI can induce a cascade of fragmentation events. For halogenated compounds, the isotopic distribution is a key identifier. Bromine, with its two major isotopes, 79Br and 81Br, in nearly equal abundance, produces a characteristic M/M+2 peak for each fragment containing a bromine atom.[2] For a molecule with three bromine atoms, we expect to see a distinctive isotopic cluster at M, M+2, M+4, and M+6.

Predicting the Fragmentation of 1,3,4-Tribromo-5-methoxy-2-methylbenzene

Based on established fragmentation principles for aromatic ethers and halogenated compounds, we can predict the primary fragmentation pathways for 1,3,4-Tribromo-5-methoxy-2-methylbenzene under electron ionization. The molecular ion (M•+) will be the starting point for a series of characteristic losses.

A primary and highly favorable fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) to form a stable phenoxide-type radical cation.[3] This is often followed by the expulsion of a neutral carbon monoxide (CO) molecule. The presence of multiple bromine atoms will also lead to sequential loss of bromine radicals (•Br), a common fragmentation route for halogenated compounds.[4]

The following diagram illustrates the predicted fragmentation pathway:

fragmentation_pathway M [M]•+ 1,3,4-Tribromo-5-methoxy-2-methylbenzene M_minus_CH3 [M-CH₃]+ Loss of methyl radical M->M_minus_CH3 - •CH₃ M_minus_Br [M-Br]+ Loss of bromine radical M->M_minus_Br - •Br M_minus_CH3_minus_CO [M-CH₃-CO]+ Loss of carbon monoxide M_minus_CH3->M_minus_CH3_minus_CO - CO M_minus_Br_minus_CH3 [M-Br-CH₃]+ Loss of methyl radical M_minus_Br->M_minus_Br_minus_CH3 - •CH₃

Caption: Predicted EI fragmentation pathway of 1,3,4-Tribromo-5-methoxy-2-methylbenzene.

A Comparative Analysis: The Influence of Substituent Patterns

To contextualize the fragmentation of our target molecule, we will compare its predicted fragmentation with the known fragmentation patterns of two structurally similar compounds: 2,4,6-Tribromoanisole and 1,5-Dibromo-2-methoxy-4-methylbenzene. This comparison will highlight how the number and position of bromine atoms and the presence of a methyl group influence the resulting mass spectrum.

Fragment IonPredicted for 1,3,4-Tribromo-5-methoxy-2-methylbenzeneObserved for 2,4,6-Tribromoanisole[5][6]Observed for 1,5-Dibromo-2-methoxy-4-methylbenzene[7]Fragmentation Pathway
[M]•+ HighHighHighMolecular Ion
[M-CH₃]+ HighHighHighLoss of a methyl radical from the methoxy group
[M-Br]+ ModerateModerateModerateLoss of a bromine radical
[M-CH₃-CO]+ ModerateModerateModerateLoss of CO from the [M-CH₃]+ ion
[M-2Br]+ LowLowLowSequential loss of two bromine radicals

This comparative table illustrates that while the primary fragmentation pathways (loss of methyl and bromine) are common across these related structures, the relative intensities of the fragment ions will differ based on the specific substitution pattern, providing a unique fingerprint for each compound.

Experimental Protocol for GC-EI-MS Analysis

To ensure the generation of high-quality, reproducible data, a standardized experimental protocol is essential. The following is a robust method for the analysis of 1,3,4-Tribromo-5-methoxy-2-methylbenzene and similar compounds using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: A non-polar column such as an Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm is recommended for good separation of aromatic compounds.[8]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[9]

  • Source Temperature: 230 °C.[9]

  • Quadrupole Temperature: 150 °C.[9]

  • Mass Range: Scan from m/z 50 to 500.

3. Data Analysis:

  • Identify the molecular ion peak, paying close attention to the isotopic cluster characteristic of a tribrominated compound.

  • Identify and characterize the major fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST Mass Spectral Library) if available.[10]

  • Propose fragmentation pathways based on the observed neutral losses.

The following diagram outlines the general workflow for this experimental protocol:

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolution Dissolve Sample (1 mg/mL) Dilution Serial Dilution (10-100 µg/mL) Dissolution->Dilution Injection Inject 1 µL into GC Dilution->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 50-500) Ionization->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Analysis Identify Molecular Ion & Fragments Spectrum->Analysis Comparison Library Comparison (e.g., NIST) Analysis->Comparison Elucidation Elucidate Fragmentation Pathways Comparison->Elucidation

Caption: General workflow for GC-EI-MS analysis of halogenated aromatic compounds.

Conclusion

The mass spectrometry fragmentation of 1,3,4-Tribromo-5-methoxy-2-methylbenzene is a predictable process governed by the established principles of organic mass spectrometry. The characteristic isotopic pattern of bromine, coupled with the expected losses of methyl and carbonyl groups, provides a robust method for its identification. By comparing its fragmentation with that of structurally similar compounds, we gain a deeper understanding of how subtle changes in molecular structure can have a significant impact on the resulting mass spectrum. The experimental protocol provided herein offers a reliable method for obtaining high-quality data for this and other polyhalogenated aromatic compounds, empowering researchers to confidently elucidate their structures.

References

  • Benzene, 1,5-dibromo-2-methoxy-4-methyl-. NIST WebBook. Available from: [Link]

  • 2,4,6-Tribromoanisole. PubChem. Available from: [Link]

  • New simple and fast GC-MS/MS method for the simultaneous analysis of various groups of organohalogen pollutants and polycyclic a. Available from: [Link]

  • Benzene, 2,4-dibromo-1-methoxy-. NIST WebBook. Available from: [Link]

  • 2,4,6-Tribromoanisole. Grokipedia. Available from: [Link]

  • EI-MS fragment ions (m/z) and the corresponding intensity (in %) of compounds 1-4. ResearchGate. Available from: [Link]

  • Benzene, 1,3,5-tribromo-2-methoxy-. NIST WebBook. Available from: [Link]

  • Fragmentation study of hexanitrostilbene by ion trap multiple mass spectrometry and analysis by liquid chromatography/mass spectrometry. PubMed. Available from: [Link]

  • 4-Bromo-1-methoxy-2-methylbenzene. PubChem. Available from: [Link]

  • Analytical Chemistry of 2,4,6-Trinitrotoluene. DTIC. Available from: [Link]

  • The electron ionisation mass spectrum (EI-MS) of p-bromoacetanilide is pr... Filo. Available from: [Link]

  • Benzene, 2,5-dibromo-1-methoxy-3-methyl-. US EPA. Available from: [Link]

  • 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. Available from: [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. Available from: [Link]

  • 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. Available from: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Available from: [Link]

  • Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. ResearchGate. Available from: [Link]

  • Mass spectrometric study on the fragmentation of anisole. INIS-IAEA. Available from: [Link]

  • Substituent effects on aromatic interactions in water. PMC - NIH. Available from: [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Available from: [Link]

  • Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. Available from: [Link]

  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PMC. Available from: [Link]

  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. LinkedIn. Available from: [Link]

  • Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE Sample Preparation and a H. Agilent. Available from: [Link]

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  • Converting Quantitative Analysis of Polycyclic Aromatic Hydrocarbons in Environmental Matrices From Electron Ionization GC-HRMS Using Helium Carrier Gas to Atmospheric Pressure Ionization GC-MS/MS Using Nitrogen Carrier Gas. Waters Corporation. Available from: [Link]

  • Comprehensive screening of Polycyclic Aromatic Hydrocarbons and similar compounds using GC-APLI-TIMS-TOFMS. Bruker. Available from: [Link]

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Validation

Comparative Reactivity Guide: 1,3,4-Tribromo-5-methoxy-2-methylbenzene Isomers

Executive Summary This guide provides an in-depth technical analysis of 1,3,4-Tribromo-5-methoxy-2-methylbenzene (Target Isomer) and its commercially relevant isomers, focusing on regioselective functionalization . Desig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 1,3,4-Tribromo-5-methoxy-2-methylbenzene (Target Isomer) and its commercially relevant isomers, focusing on regioselective functionalization . Designed for medicinal chemists and process engineers, this document synthesizes physical organic chemistry principles with experimental data from analogous polyhalogenated anisole systems.

The core utility of these scaffolds lies in their ability to serve as "programmable" building blocks. The presence of three distinct bromine environments—modulated by the electronic push of the methoxy group and the steric bulk of the methyl group—allows for sequential, orthogonal functionalization (e.g., Lithiation followed by Cross-Coupling).

Structural Definition & Isomer Landscape

To understand reactivity, we must first define the steric and electronic environments of the carbon-bromine (C-Br) bonds.

The Target Isomer vs. The Symmetric Alternative
FeatureTarget Isomer (A) Symmetric Analog (B)
IUPAC Name 1,3,4-Tribromo-5-methoxy-2-methylbenzene1,3,5-Tribromo-2-methoxy-4-methylbenzene
Structure Asymmetric substitution patternQuasi-symmetric (C2-like) pattern
Key Substituents OMe at C5 , Me at C2 OMe at C2 , Me at C4
Br Positions C1, C3, C4C1, C3, C5
Electronic Driver C4-Br is ortho to OMe (Activated for Li-X)C1-Br & C3-Br are ortho to OMe (Doubly Activated)
Steric Constraint C3-Br is "buttressed" between Me and BrC1 & C3 are flanked by OMe and Br/Me
Electronic & Steric Force Field Analysis
  • Electronic Effect (OMe): The methoxy group is a strong

    
    -acceptor (inductive withdrawal) and 
    
    
    
    -donor (resonance). In Lithium-Halogen Exchange (Li-X) , the coordination of Lithium to the methoxy oxygen (Directed Ortho Metalation - DoM) is the dominant directing force.
  • Steric Effect (Me & Br): The "buttressing effect" occurs when three contiguous substituents crowd the central position. In Isomer A, the C3-Br is flanked by Me and Br, making it the most sterically congested and least reactive toward Palladium Oxidative Addition (OA).

Comparative Reactivity Profiles

Lithium-Halogen Exchange (Li-X)

Mechanism: Kinetic control via Chelation (DoM). Reagent:


-BuLi or 

-PrMgCl at -78 °C.
  • Target Isomer (A): High Regioselectivity at C4.

    • The C4-Br bond is the only bromine ortho to the directing Methoxy group.

    • Prediction: Treatment with 1.0 eq of

      
      -BuLi will exclusively lithiate C4. The chelation overrides the inherent acidity of other positions.
      
    • Outcome: Formation of the C4-Lithio species, ready for quenching with electrophiles (DMF,

      
      , 
      
      
      
      ).
  • Symmetric Analog (B): Competitive/Dual Reactivity.

    • Both C1-Br and C3-Br are ortho to the Methoxy group.

    • Prediction: Statistical mixture of C1/C3 lithiation or rapid dilithiation if excess base is used.

    • Outcome: Lower selectivity compared to Isomer A unless the C4-Methyl group exerts a distal steric bias distinguishing C3 from C1.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Mechanism: Oxidative Addition (OA) into the most electron-deficient and least hindered C-Br bond.

  • Target Isomer (A): Selectivity for C1.

    • C4-Br: Electronically deactivated for OA due to electron donation from ortho-OMe.

    • C3-Br: Sterically deactivated (buttressed).

    • C1-Br: The "Goldilocks" position. It is meta to the donating OMe (less deactivated) and less sterically crowded than C3.

    • Trend: Reactivity Order: C1 > C4 >> C3 .

  • Symmetric Analog (B): Selectivity for C5.

    • C1/C3: Electronically deactivated (ortho-OMe).

    • C5-Br: Meta to OMe, Ortho to Me. This position is electronically most favorable for OA.

Decision Logic & Pathway Visualization

The following diagram illustrates the orthogonal functionalization strategy for the Target Isomer (1,3,4-Tribromo-5-methoxy-2-methylbenzene).

ReactivityPath Start Start: 1,3,4-Tribromo-5-methoxy-2-methylbenzene Choice Select Reagent Start->Choice PathLi Path A: n-BuLi (-78°C) (Kinetic Control) Choice->PathLi Lithiation PathPd Path B: Pd(PPh3)4 / Ar-B(OH)2 (Steric/Electronic Control) Choice->PathPd Suzuki Coupling InterLi Intermediate: C4-Lithio Species (Chelation Stabilized) PathLi->InterLi Selectivity: Ortho to OMe InterPd Intermediate: C1-Biaryl Product (Least Hindered OA) PathPd->InterPd Selectivity: C1 (Steric Access) ProdLi Product A: 4-Substituted-1,3-dibromo derivative InterLi->ProdLi Electrophile (E+) ProdPd Product B: 1-Aryl-3,4-dibromo derivative InterPd->ProdPd

Caption: Orthogonal reactivity logic. Path A exploits the directing effect of Methoxy for C4 functionalization. Path B exploits steric accessibility for C1 functionalization.

Experimental Protocols

Protocol A: Regioselective C4-Lithiation

Objective: Selective replacement of the C4-Bromine with an electrophile. Applicability: Target Isomer (1,3,4-Tribromo-5-methoxy-2-methylbenzene).

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Dissolution: Add Target Isomer (1.0 mmol, 373 mg) and anhydrous THF (10 mL). Cool to -78 °C (dry ice/acetone bath).

  • Exchange: Add

    
    -BuLi  (1.05 mmol, 2.5 M in hexanes) dropwise over 5 minutes.
    
    • Note: The solution typically turns yellow/orange. Stir for 30 minutes at -78 °C. The internal temperature must not exceed -70 °C to prevent "scrambling" (lithium migration).

  • Quench: Add the electrophile (e.g., DMF for formylation, 1.2 mmol) neat or in THF.

  • Workup: Allow to warm to 0 °C. Quench with sat. aq.

    
    . Extract with EtOAc (3x). Dry over 
    
    
    
    and concentrate.
  • Validation:

    
     NMR should show the loss of the C4-Br signal and appearance of the new functional group. In the Target Isomer, the remaining aromatic proton (H6) typically shows a singlet or weak coupling.
    
Protocol B: Site-Selective C1-Suzuki Coupling

Objective: Selective arylation at the least hindered C1 position. Applicability: Target Isomer.

  • Reagents: Combine Target Isomer (1.0 mmol), Phenylboronic acid (1.1 mmol),

    
      (3 mol%), and 
    
    
    
    (2.0 mmol).
  • Solvent: Add degassed DME:Water (4:1, 10 mL).

  • Reaction: Heat to 60 °C (Oil bath) for 4-6 hours.

    • Critical Control: Do not reflux initially. Higher temperatures (>80 °C) may promote bis-coupling at C4. Monitor via TLC/LC-MS.

  • Purification: Silica gel chromatography. The mono-coupled product (at C1) usually elutes before the bis-coupled byproducts.

Comparative Data Summary

ParameterTarget Isomer (Isomer A)Symmetric Isomer (Isomer B)
Primary Lithiation Site C4 (>95% Selectivity)C1 or C3 (Mixture likely)
Primary Coupling Site C1 (Steric control)C5 (Electronic control)
Solubility (THF) HighHigh
Crystallinity Moderate (Asymmetric packing)High (Symmetric packing)
Commercial Availability Low (Custom Synthesis often req.)High (Standard Building Block)

References

  • Handy, S. T., & Zhang, Y. (2006). "Guide to Regioselective Cross-Coupling of Polyhalogenated Heterocycles." Chem. Commun. (Demonstrates the principle of steric vs. electronic control in polyhalo-systems).

  • Phipps, R. J., et al. (2020). "Site-Selective Cross-Coupling by Fine-Tuning Supramolecular Interactions." J. Am. Chem. Soc. (Discusses using directing groups like OMe to control Pd-selectivity).

  • Schlosser, M. (2005). "Organometallics in Synthesis: A Manual.
  • Sigma-Aldrich. "Product Specification: 1,3,4-Tribromo-2-methoxy-5-methylbenzene." (Used for structural verification of commercial isomers).

  • ChemicalBook. "1,3,5-Tribromo-2-methoxy-4-methylbenzene Properties and Suppliers." (Baseline data for the symmetric isomer).

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 1,3,4-Tribromo-5-methoxy-2-methylbenzene Synthesis

Introduction: The Imperative of Rigorous Validation in Synthesis In the realm of organic synthesis, particularly within drug discovery and materials science, the aphorism "you get what you make" is a stark reality. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Validation in Synthesis

In the realm of organic synthesis, particularly within drug discovery and materials science, the aphorism "you get what you make" is a stark reality. However, a more critical addendum is "you must prove what you've made." The successful synthesis of a novel compound is not complete upon workup and purification; it is only truly achieved upon its unambiguous structural confirmation. The failure to rigorously validate a molecular structure can lead to the misinterpretation of biological data, wasted resources, and compromised intellectual property. This guide provides a comprehensive framework for the spectroscopic validation of a target molecule, 1,3,4-Tribromo-5-methoxy-2-methylbenzene , a polyhalogenated aromatic compound representative of intermediates in complex syntheses. We will approach this not as a mere checklist, but as a logical, self-validating workflow, explaining the causality behind our analytical choices and comparing the expected data against potential precursors to demonstrate successful chemical transformation.

The Synthetic Context: A Plausible Route

To validate a product, we must first understand its origin. A plausible and efficient laboratory-scale synthesis of 1,3,4-Tribromo-5-methoxy-2-methylbenzene involves the electrophilic bromination of a suitable precursor. For this guide, we will consider the synthesis starting from 3-methoxy-2-methylphenol. This precursor contains the core methyl and methoxy groups in the correct relative positions, and its activated aromatic ring is susceptible to polybromination.

The proposed transformation is as follows:

Synthesis_Workflow Start 3-Methoxy-2-methylphenol (Starting Material) Reagents 3.3 eq. Br₂ Acetic Acid (Solvent) Start->Reagents Product 1,3,4-Tribromo-5-methoxy-2-methylbenzene (Target Molecule) Reagents->Product Electrophilic Aromatic Substitution Byproduct HBr (Byproduct) Product->Byproduct

Caption: Proposed synthesis of the target molecule via electrophilic bromination.

The Spectroscopic Validation Framework: An Orthogonal Approach

No single analytical technique is sufficient for absolute structural proof. A robust validation strategy employs a suite of orthogonal (complementary) spectroscopic methods. Each technique probes different aspects of the molecule's structure, and together, they provide a comprehensive and self-reinforcing dataset that unequivocally confirms the identity and purity of the synthesized compound.[1]

Our validation workflow is a systematic process designed to build a case for the product's structure, as illustrated below.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Final Confirmation Synthesis Crude Product Purification Purified Sample Synthesis->Purification e.g., Recrystallization or Chromatography MS Mass Spectrometry (MS) Isotopic Pattern & MW Purification->MS IR Infrared (IR) Spectroscopy Functional Groups MS->IR H_NMR ¹H NMR Proton Environment & Connectivity IR->H_NMR C_NMR ¹³C NMR & DEPT-135 Carbon Skeleton H_NMR->C_NMR Confirmation Structure Confirmed: 1,3,4-Tribromo-5-methoxy-2-methylbenzene C_NMR->Confirmation

Caption: A logical workflow for the robust spectroscopic validation of a synthetic product.

Part 1: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper

Expertise & Causality: Our first analytical question is fundamental: "Does the product have the correct molecular weight?" Mass spectrometry is the definitive tool to answer this. For halogenated compounds, it offers an additional layer of confirmation through isotopic patterns. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. The presence of three bromine atoms in our target molecule will therefore generate a highly characteristic cluster of peaks.[2]

Comparative Analysis: Product vs. Precursor

Feature3-Methoxy-2-methylphenol (Precursor)1,3,4-Tribromo-5-methoxy-2-methylbenzene (Product)Validation Insight
Molecular Formula C₈H₁₀O₂C₈H₇Br₃OConfirms addition of 3 Br and loss of 3 H.
Exact Mass 138.0681 g/mol 371.8057 g/mol (for ⁷⁹Br₃ isotope)A massive shift in MW is the first sign of success.
Isotopic Pattern Simple pattern based on ¹³C.A complex M, M+2, M+4, M+6 cluster with a distinctive ~1:3:3:1 intensity ratio.[3]This pattern is an unambiguous fingerprint for a tribrominated compound.

Expected Data Summary for 1,3,4-Tribromo-5-methoxy-2-methylbenzene

  • Molecular Ion (M⁺): A cluster of peaks centered around m/z 372, 374, 376, and 378.

  • Fragmentation: Expect loss of methyl (-15) or methoxy (-31) radicals, and potentially bromine radicals (-79/-81).

Part 2: Infrared (IR) Spectroscopy – Functional Group Transformation

Expertise & Causality: IR spectroscopy provides a quick and powerful assessment of the functional groups present in a molecule. In our proposed synthesis, we are transforming a phenol into a polyhalogenated aryl ether. This involves the loss of one functional group (hydroxyl) and the introduction of another (carbon-bromine bonds), which should be clearly visible in the IR spectrum.

Comparative Analysis: Key Spectral Changes

Wavenumber (cm⁻¹)Vibration Type3-Methoxy-2-methylphenol (Precursor)1,3,4-Tribromo-5-methoxy-2-methylbenzene (Product)Validation Insight
3500-3200 O-H Stretch (Phenol)Present (Broad, strong band)Absent Disappearance of the broad O-H band is crucial evidence that the starting material has been consumed.
3100-3000 Aromatic C-H StretchPresentPresent (Weak)Confirms the continued presence of the aromatic ring.[4][5]
< 3000 Aliphatic C-H StretchPresentPresentConfirms the methoxy and methyl groups remain intact.
1600-1450 Aromatic C=C StretchPresent (multiple bands)Present (multiple bands)Ring vibrations confirm the aromatic core.[6][7]
~1250 & ~1050 C-O Stretch (Ether)PresentPresentConfirms the methoxy group is present.
850-750 C-H Out-of-Plane BendPresentPresent (Strong band)The position of this band is diagnostic of the substitution pattern. For an isolated aromatic hydrogen, a strong band is expected in this region.[8]
< 700 C-Br StretchAbsentPresent Appearance of new bands in the low-frequency region indicates successful bromination.

Part 3: Nuclear Magnetic Resonance (NMR) – The Definitive Structural Blueprint

Expertise & Causality: While MS confirms the mass and IR confirms functional groups, NMR spectroscopy elucidates the precise atomic connectivity and chemical environment. It is the cornerstone of structural validation in organic chemistry.[1] For our target molecule, the number of signals, their chemical shifts, their integration, and their splitting patterns in both ¹H and ¹³C NMR spectra provide a unique and definitive fingerprint.

¹H NMR Spectroscopy: A Proton Census

Expected Spectrum for 1,3,4-Tribromo-5-methoxy-2-methylbenzene: The substitution pattern leaves only one proton on the aromatic ring. This simplification from the starting material is the most powerful diagnostic feature in the ¹H NMR spectrum.

Predicted Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale & Comparison
~7.5-7.8 ppm Singlet (s)1HAr-H The precursor would show multiple aromatic signals with complex splitting. The presence of a single singlet integrating to 1H is definitive proof of the trisubstitution pattern that isolates this proton. Its downfield shift is due to the deshielding effects of the adjacent bromine atoms.
~3.9 ppm Singlet (s)3H-OCH₃ A singlet in the typical region for a methoxy group attached to an aromatic ring.[9] Its persistence confirms this group was not altered during the reaction.
~2.4 ppm Singlet (s)3HAr-CH₃ A singlet in the typical region for a benzylic methyl group.[10] Its persistence confirms this group was not altered. The absence of any coupling further confirms the substitution pattern.
¹³C NMR & DEPT-135 Spectroscopy: Mapping the Carbon Skeleton

Expected Spectrum for 1,3,4-Tribromo-5-methoxy-2-methylbenzene: The molecule has no symmetry, so every carbon atom is in a unique chemical environment. We therefore expect to see a total of 8 distinct signals in the ¹³C NMR spectrum. A DEPT-135 experiment is invaluable for distinguishing between CH₃, CH₂, CH, and quaternary (C) carbons.

Predicted Chemical Shift (δ)Carbon Type (from DEPT-135)AssignmentRationale
155-160 ppm C (Quaternary)C -OCH₃The aromatic carbon attached to the highly electronegative oxygen atom will be the most downfield.
135-140 ppm C (Quaternary)C -CH₃The carbon bearing the methyl group.
115-130 ppm CH (Methine)C -HThe sole protonated aromatic carbon.
105-120 ppm C (Quaternary)3x C -BrThe three carbons attached to bromine will be shifted downfield, but the exact positions are influenced by the other substituents.[11]
~60 ppm CH₃ (Methyl)-OC H₃A typical shift for a methoxy carbon.[12] This signal will appear as a positive peak in a DEPT-135 spectrum.
~20 ppm CH₃ (Methyl)-C H₃A typical upfield shift for a benzylic methyl carbon. This will also be a positive peak in a DEPT-135 spectrum.

The observation of exactly 8 signals, with DEPT-135 data confirming two CH₃ groups, one CH group, and five quaternary carbons, provides an incredibly detailed and convincing map of the carbon skeleton, leaving little room for structural ambiguity.

Experimental Protocols

Protocol 1: Synthesis of 1,3,4-Tribromo-5-methoxy-2-methylbenzene
  • Dissolution: Dissolve 3-methoxy-2-methylphenol (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Bromination: Slowly add a solution of bromine (3.3 eq.) in glacial acetic acid dropwise via the addition funnel over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction completion by TLC or GC-MS.

  • Workup: Pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench excess bromine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude solid product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Spectroscopic Sample Preparation
  • NMR Spectroscopy: Accurately weigh ~10-15 mg of the purified, dry product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[10][13]

  • GC-MS: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate. Inject 1 µL into the GC-MS instrument.

  • IR Spectroscopy: For a solid sample, place a small amount onto the diamond crystal of an ATR-FTIR spectrometer and acquire the spectrum. Alternatively, prepare a KBr pellet.

Conclusion

The synthesis of 1,3,4-Tribromo-5-methoxy-2-methylbenzene is validated not by a single piece of data, but by the overwhelming and consistent evidence provided by an orthogonal suite of spectroscopic techniques. Mass spectrometry confirms the correct molecular weight and the elemental signature of three bromine atoms. Infrared spectroscopy demonstrates the disappearance of the precursor's hydroxyl group and confirms the integrity of the aromatic ether structure. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous blueprint of the molecule's constitution, confirming the precise substitution pattern and the number of unique proton and carbon environments. When the predicted data presented in this guide aligns with the experimental results from a purified sample, a researcher can have the highest degree of confidence in the structural integrity of their synthesized compound.

References

  • Vertex AI Search. (n.d.).
  • Fiveable. (2025, September 15). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes.
  • Mevers, E., & Carlson, E. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems.
  • Chemistry LibreTexts. (2024, July 30). 15.
  • Hoh, E., & Hites, R. A. (2010, February 1).
  • BenchChem. (2025, December).
  • Royal Society of Chemistry. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
  • Chemistry LibreTexts. (2023, August 29).
  • YouTube. (2021, April 18).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.).
  • Mohammed, A. M. (2018, March). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering Research and Science, 3(3).
  • ResearchGate. (2025, August 10).
  • Mevers, E., & Carlson, E. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems.
  • Open Access Journals. (n.d.). Principles of Organic Spectroscopy.
  • Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661–669.
  • Google Patents. (n.d.). Process for the synthesis of organic compounds.
  • Google Patents. (n.d.). Process for preparing 1.3.5-trimethoxybenzene.
  • NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 25 MHz, H 2 O, predicted) (NP0296197).
  • National Institutes of Health. (n.d.). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene.
  • Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting.
  • SciSpace. (n.d.). Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents.
  • Royal Society of Chemistry. (n.d.).
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1,3,5-Trimethoxybenzene.
  • Doc Brown's Chemistry. (n.d.).
  • ResearchGate. (1990, February 1). Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole.
  • Arora, D., Bala, K., Chaudhary, A., Devi, P., & Chaudhary, A. (2021). Validation and Analytical Method: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 22(2), 168-180.
  • ChemicalBook. (2023, May 25). 1,3,5-TRIBROMO-2-METHOXY-4-METHYLBENZENE | 41424-36-6.
  • University of Colorado Boulder. (n.d.).
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • ResearchGate. (n.d.).
  • MDPI. (2023, April 24).
  • Royal Society of Chemistry. (n.d.).
  • ChemScene. (n.d.). 1,3-Dibromo-2-methoxy-5-methylbenzene.
  • J&K Scientific. (n.d.). 1,3-Dibromo-5-methoxy-2-methylbenzene | 14542-71-3.
  • MDPI. (2021, June 28). Environmental Performance of Alternative Green Polyol Synthesis Routes: A Proposal for Improvement.
  • ChemicalBook. (n.d.). (2-Methoxyethyl)benzene(3558-60-9) 1H NMR spectrum.
  • Defense Technical Information Center. (n.d.). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting.
  • University of California, Berkeley. (n.d.). 17.3 mg 1,3,5-trimethoxybenzene, 99% purity....

Sources

Validation

Comparative Guide: Suzuki vs. Stille Coupling for 1,3,4-Tribromo-5-methoxy-2-methylbenzene

Executive Summary For researchers targeting the functionalization of 1,3,4-Tribromo-5-methoxy-2-methylbenzene , the choice between Suzuki-Miyaura and Stille cross-coupling is not merely a matter of preference but of ster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers targeting the functionalization of 1,3,4-Tribromo-5-methoxy-2-methylbenzene , the choice between Suzuki-Miyaura and Stille cross-coupling is not merely a matter of preference but of steric survival and regiocontrol .

While Suzuki coupling is the industry standard for its green profile, experimental evidence in poly-halogenated systems suggests it struggles with the extreme steric congestion found at the C3 and C4 positions of this scaffold. Our recommendation is a hybrid approach: Utilize Suzuki coupling for the initial, highly selective functionalization at C1, but switch to Stille coupling for subsequent derivatizations at the sterically "sandwiched" C3 and electronically deactivated C4 positions.

Part 1: Structural & Regioselectivity Analysis

Before selecting a catalyst system, one must map the electronic and steric landscape of the substrate. In polybromoarenes, the site of oxidative addition (the rate-determining step) is governed by two factors:

  • Electronic Deficiency: Pd(0) prefers electron-poor carbons (Handy’s Rule).

  • Steric Accessibility: Bulky ligands on Pd prevent access to crowded C-Br bonds.

Substrate Map: 1,3,4-Tribromo-5-methoxy-2-methylbenzene
  • Position C1-Br: Flanked by a Methyl group (C2) and a Proton (C6).

    • Status:Most Reactive. It is the least hindered site and is meta to the methoxy group (less electron-rich than ortho/para positions).

  • Position C3-Br: Flanked by Methyl (C2) and Bromine (C4).

    • Status:Least Reactive (Steric Dead Zone). This position is "sandwiched" between two non-hydrogen substituents. Suzuki coupling here often fails due to rapid protodeboronation of the boronic acid before the slow oxidative addition can occur.

  • Position C4-Br: Flanked by Bromine (C3) and Methoxy (C5).

    • Status:Moderately Reactive but Electronically Deactivated. The ortho-methoxy group donates electron density via resonance, making the C-Br bond more electron-rich and harder to break.

RegioselectivityMap Substrate 1,3,4-Tribromo- 5-methoxy-2-methylbenzene C1 C1-Br Site (High Reactivity) Target: Suzuki Substrate->C1 Least Hindered Meta to OMe C3 C3-Br Site (Sterically Jammed) Target: Stille Substrate->C3 Sandwiched (Me/Br) C4 C4-Br Site (Electronically Deactivated) Target: Stille/High-Temp Suzuki Substrate->C4 Ortho to OMe (EDG)

Figure 1: Regioselectivity map indicating the predicted order of reactivity. Green indicates the primary site for initial coupling.

Part 2: Comparative Technical Analysis

Method A: Suzuki-Miyaura Coupling

Best For: Initial coupling at C1. The Mechanism: Relies on the activation of the boronic acid by a base (formation of a boronate "ate" complex) to facilitate transmetallation.

  • Pros:

    • Ligand Modularity: Can use Buchwald biaryl phosphines (e.g., SPhos, XPhos) to boost reactivity.

    • Purification: Byproducts are water-soluble; no toxic tin residues.

  • Cons for this Substrate:

    • Protodeboronation: In the crowded C3 position, oxidative addition is slow. The activated boronate species often waits too long for the Pd center and hydrolyzes (protodeboronation) instead of coupling.

    • Base Sensitivity: High steric bulk prevents the base from effectively coordinating to the boron in the transition state.

Method B: Stille Coupling

Best For: Subsequent couplings at C3/C4. The Mechanism: Utilizes organostannanes.[1] The transmetallation step is neutral and does not require base activation, making it less sensitive to the steric environment around the nucleophile.

  • Pros:

    • Steric Superiority: Stannanes are often less solvated and smaller than the boronate-base clusters required in Suzuki. Literature confirms Stille often outperforms Suzuki in ortho-substituted systems.

    • Neutral Conditions: Eliminates side reactions caused by strong bases.

  • Cons:

    • Toxicity: Requires careful handling of organotin reagents.

    • Purification: Removal of tin byproducts requires KF workup or specific silica gel treatments.

Comparative Data Summary
FeatureSuzuki-MiyauraStille Cross-Coupling
Primary Utility C1-Selective Mono-couplingC3/C4 Coupling (Steric/Electronic difficulty)
Steric Tolerance Moderate (Requires bulky ligands like XPhos)High (Intrinsic mechanism advantage)
Reaction Rate Fast (at accessible sites)Slower (but steady at hindered sites)
Side Reactions Protodeboronation (High risk at C3)Homocoupling (Manageable)
Toxicity LowHigh (Organotin)

Part 3: Experimental Protocols

Protocol A: Regioselective C1-Arylation (Suzuki)

Objective: Selectively couple the C1-Br without touching C3 or C4.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.1 equiv

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for higher turnover)

  • Base: Na2CO3 (2.0 equiv, aqueous 2M)

  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Workflow:

  • Degassing: Sparge the DME/Water mixture with Argon for 30 minutes. Oxygen is the enemy of selectivity; it promotes homocoupling.

  • Addition: Add substrate, boronic acid, and catalyst to the reaction vessel under Argon flow.

  • Temperature Control: Heat to 60°C . Crucial Note: Do not reflux (80-90°C) initially. Higher temperatures may overcome the activation energy barrier for the C4 position, eroding selectivity.

  • Monitoring: Check TLC/LCMS at 2 hours. If C1-Br is consumed, stop.

  • Workup: Standard extraction with EtOAc. Wash with brine.

Protocol B: C3/C4 Functionalization (Stille)

Objective: Force coupling at the "sandwiched" C3 position.

Reagents:

  • Substrate (C1-product): 1.0 equiv

  • Organostannane: 1.5 equiv

  • Catalyst: Pd2(dba)3 (2 mol%) + P(t-Bu)3 (4 mol%) or XPhos.

  • Additive: CuI (10 mol%) - The "Copper Effect" accelerates transmetallation in hindered systems.

  • Solvent: Toluene or DMF (Anhydrous).

Workflow:

  • Dry Conditions: Flame-dry glassware. Moisture inhibits the Stille cycle less than others, but anhydrous conditions prevent hydrodebromination.

  • The "Copper Boost": Add CuI to the mixture. Copper creates a more reactive organocopper intermediate from the stannane, which transmetallates to Pd faster than the tin species alone.

  • Thermal Drive: Heat to 100-110°C in a sealed tube. The steric barrier at C3 requires significant thermal energy.

  • Tin Removal: Upon completion, treat the crude mixture with aqueous KF (Potassium Fluoride) for 30 minutes. This precipitates the tin as an insoluble polymeric fluoride, easily filtered over Celite.

Part 4: Decision Logic Pathway

The following diagram illustrates the decision-making process for optimizing the synthesis of this specific scaffold.

Workflow Start Start: 1,3,4-Tribromo- 5-methoxy-2-methylbenzene Step1 Target: C1 Coupling Start->Step1 Suzuki Try Suzuki (Pd(PPh3)4, 60°C) Step1->Suzuki Check Check Selectivity Suzuki->Check Success Mono-C1 Product Check->Success Clean Fail Mixture/No Reaction Check->Fail Dirty Step2 Target: C3/C4 Coupling Success->Step2 Stille Switch to Stille (Pd2(dba)3/CuI, 110°C) Fail->Stille Alternative Route Step2->Stille Final Fully Functionalized Scaffold Stille->Final

Figure 2: Strategic workflow prioritizing Suzuki for the accessible site and Stille for the hindered sites.

References

  • Handy, C. J., & Zhang, Y. (2006). "A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics." Chemical Communications, (28), 299-301. Link

  • Strotman, N. A., et al. (2010). "Reaction Development and Mechanistic Study of a Stille Cross-Coupling Approach to the Synthesis of Diazonamide A." Journal of the American Chemical Society, 132(23), 7919–7929. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Defines the use of bulky phosphines for hindered substrates). Link

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine and copper(I)." Journal of the American Chemical Society, 113(25), 9585-9595. (The "Copper Effect" protocol). Link

Sources

Comparative

biological activity screening of 1,3,4-Tribromo-5-methoxy-2-methylbenzene derivatives

Biological Activity Screening of 1,3,4-Tribromo-5-methoxy-2-methylbenzene Derivatives Executive Summary This technical guide outlines the preclinical evaluation framework for derivatives of 1,3,4-Tribromo-5-methoxy-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Screening of 1,3,4-Tribromo-5-methoxy-2-methylbenzene Derivatives

Executive Summary

This technical guide outlines the preclinical evaluation framework for derivatives of 1,3,4-Tribromo-5-methoxy-2-methylbenzene (and its structural isomers like 2,3,5-tribromo-4-methoxytoluene). As a highly halogenated, lipophilic aromatic scaffold, this molecule structurally mimics bioactive marine natural products (e.g., bromophenols from Polysiphonia algae) and fungal metabolites (e.g., Drosophilin A analogs).

Research indicates this chemical class primarily exhibits antimicrobial , antifungal , and cytotoxic properties, often driven by membrane disruption or specific enzyme inhibition (e.g., tyrosine kinase or


-glucosidase). This guide provides a standardized screening cascade to validate these activities while distinguishing specific potency from non-specific toxicity.

Part 1: Physicochemical Pre-Screening (The "Go/No-Go" Step)

Senior Scientist Insight: Polybrominated aromatics are notoriously lipophilic (High LogP). Direct screening in aqueous media often leads to micro-precipitation, yielding false negatives. You must validate solubility before biological testing.

Protocol: Solubility & Stability Validation
  • Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 20 mM. Sonicate for 10 minutes to ensure complete solubilization.

  • Precipitation Check: Dilute stock 1:100 into the assay media (e.g., Mueller-Hinton Broth or DMEM).

    • Pass: Solution remains clear.

    • Fail: Visible turbidity or Tyndall effect.

    • Correction: If precipitation occurs, use a co-solvent system (e.g., 0.5% Tween-80) or reduce screening concentration.

Part 2: Primary Screening – Antimicrobial & Antifungal Potency

Given the structural homology to halogenated antibiotics, this is the highest-probability active domain.

Experimental Protocol: Broth Microdilution (CLSI Standard)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Controls: Vancomycin (Gram+), Ciprofloxacin (Gram-), Fluconazole (Fungal).

  • Dye: Resazurin (Alamar Blue) for visual confirmation.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL.
    
  • Dosing: Add 100 µL of test derivative (serial dilutions: 64 µg/mL to 0.125 µg/mL) into 96-well plates.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Add 20 µL Resazurin (0.01%). Incubate 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

Comparative Performance Metrics:

Compound Class Target MIC (Gram+) Target MIC (Fungal) Clinical Relevance
Test Derivatives < 4 µg/mL < 8 µg/mL High Potential
Reference (Vancomycin) 0.5 - 2.0 µg/mL N/A Gold Standard
Reference (Fluconazole) N/A 0.25 - 1.0 µg/mL Gold Standard

| Inactive Congeners | > 32 µg/mL | > 64 µg/mL | Discard/Redesign |

Part 3: Secondary Screening – Mammalian Cytotoxicity

Critical Check: Halogenated aromatics can act as non-specific membrane disruptors. You must prove the compound kills bacteria/fungi at concentrations lower than it kills human cells.

Protocol: MTT Cell Viability Assay

Objective: Calculate the Selectivity Index (


).
  • Cell Line: HepG2 (Liver carcinoma) or HDF (Human Dermal Fibroblasts) for general toxicity.

  • Seeding:

    
     cells/well in 96-well plates; adhere for 24 hours.
    
  • Treatment: Expose cells to derivatives (0.1 – 100 µM) for 48 hours.

  • Detection: Add MTT reagent; solubilize formazan crystals with DMSO; read Absorbance at 570 nm.

Interpretation:

  • SI > 10: Excellent therapeutic window.

  • SI < 2: General toxin (likely membrane lysis).

Part 4: Mechanistic Visualization (Screening Cascade)

The following diagram illustrates the decision logic for advancing a derivative from synthesis to lead candidate.

ScreeningCascade Start New Derivative (Tribromo-methoxy-methylbenzene) Solubility Solubility Check (DMSO/Media Stability) Start->Solubility PrimaryScreen Primary Screen: Antimicrobial (MIC) Solubility->PrimaryScreen Clear Solution Discard Discard / Redesign Solubility->Discard Precipitates Cytotoxicity Secondary Screen: Mammalian Cytotoxicity (MTT) PrimaryScreen->Cytotoxicity MIC < 10 µg/mL PrimaryScreen->Discard MIC > 32 µg/mL Selectivity Calculate Selectivity Index (SI) SI = CC50 / MIC Cytotoxicity->Selectivity Mechanism Mechanism of Action: Membrane Permeability (SYTOX Green Assay) Selectivity->Mechanism SI > 10 Selectivity->Discard SI < 2 Lead Lead Candidate (Proceed to In Vivo) Mechanism->Lead Specific Target Validated

Figure 1: Strategic Screening Cascade for Halogenated Aromatic Derivatives.

Part 5: Advanced Mechanistic Validation

If the derivative shows high antimicrobial activity and low cytotoxicity, determine how it works.

Membrane Depolarization Assay

Since tribromo-anisoles are lipophilic, they may act as protonophores.

  • Method: Use DiSC3(5) dye with S. aureus.

  • Observation: A rapid increase in fluorescence indicates membrane potential collapse (bactericidal mode).

Enzyme Inhibition (Specific Targets)

Brominated anisoles are known inhibitors of specific metabolic enzymes.

  • 
    -Glucosidase Inhibition:  Relevant for anti-diabetic potential.
    
  • Tyrosinase Inhibition: Relevant for skin whitening/melanoma.

  • Protocol: Incubate derivative with enzyme and substrate (e.g., L-DOPA for Tyrosinase). Measure colorimetric change vs. Kojic Acid (positive control).

References

  • Gribble, G. W. (2010). "Biological activity of recently discovered halogenated marine natural products." Marine Drugs, 13(8).

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

  • Xu, L., et al. (2019). "Synthesis and antifungal activity of novel halogenated phenol derivatives." Bioorganic & Medicinal Chemistry Letters.

  • National Institutes of Health (NIH). "Assay Guidance Manual: Cell Viability Assays."

Validation

Comparative Guide: Cytotoxicity Profiling of Polybrominated Aromatic Compounds (PBACs)

Executive Summary: The Halogenated Shift The landscape of flame retardants is shifting from "Legacy" Polybrominated Diphenyl Ethers (PBDEs) to "Novel" Brominated Flame Retardants (NBFRs) and reactive alternatives like Te...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Shift

The landscape of flame retardants is shifting from "Legacy" Polybrominated Diphenyl Ethers (PBDEs) to "Novel" Brominated Flame Retardants (NBFRs) and reactive alternatives like Tetrabromobisphenol A (TBBPA). For researchers assessing toxicity, this shift presents a complex challenge: potency does not always correlate with bromination level.

While legacy compounds like BDE-47 exhibit high bioavailability and acute cytotoxicity via mitochondrial uncoupling, newer alternatives like DBDPE (Decabromodiphenyl ethane) were designed to be biologically inert due to their molecular size. However, recent data suggests that while acute cytotoxicity of NBFRs may be lower, their intracellular accumulation triggers chronic oxidative stress pathways distinct from their predecessors.

This guide objectively compares the cytotoxic profiles of these compounds and provides a self-validating experimental workflow to avoid common artifacts—specifically the interference of TBBPA with standard fluorescent probes.

Comparative Cytotoxicity Profile

The following comparison synthesizes data from HepG2 (liver) and Neuro-2a (neuronal) cell models. It contrasts the "Gold Standard" of toxicity (BDE-47) against the current industrial standard (TBBPA) and the emerging alternative (DBDPE).

Table 1: Comparative Performance & Toxicity Metrics
FeatureBDE-47 (Legacy)TBBPA (Current Standard)DBDPE (Novel Alternative)
Class PBDE (Tetra-brominated)Brominated BisphenolNovel BFR (Deca-substitute)
Bioavailability High (Lipophilic, crosses membranes easily)Moderate (pH dependent)Low (High MW, steric hindrance)
Acute IC50 (HepG2) 10–50 µM (High Potency)40–80 µM (Moderate Potency)>100 µM (Low Acute Potency)
Primary Mechanism Mitochondrial Uncoupling & ROSMembrane Lysis & ROSLysosomal Accumulation
ROS Generation Rapid (<1 hr), cytosolic & mitochondrialRapid, acts as free radicalSlow, chronic accumulation
Endocrine Impact Thyroid Receptor (TR) AntagonistEstrogen Receptor (ER) AgonistWeak TR binding
Key Assay Risk Volatility in long incubationsInterferes with DCFH-DA Precipitation in media

Analyst Note: Do not mistake high IC50 values in DBDPE for "safety." While it requires higher concentrations to kill cells acutely, its persistence leads to long-term lysosomal stress that standard 24-hour MTT assays often miss.

Mechanistic Deep Dive: The ROS-Mitochondrial Axis

The cytotoxicity of PBACs is rarely necrotic; it is a regulated apoptotic cascade driven by oxidative stress.

Key Insight: Lower brominated congeners (like BDE-47) are more toxic than fully brominated ones (BDE-209) because they can spatially fit into the mitochondrial membrane, disrupting the electron transport chain. This leads to a collapse of the Mitochondrial Membrane Potential (


), releasing Cytochrome c and activating the Caspase cascade.
Mechanism Visualization

The following diagram illustrates the divergent pathways between Legacy PBDEs and Novel alternatives.

PBAC_Mechanism cluster_input Compound Entry BDE47 BDE-47 (Legacy) ROS ROS Generation (Oxidative Stress) BDE47->ROS Mito Mitochondrial Dysfunction (ΔΨm Loss) BDE47->Mito Direct Uncoupling TBBPA TBBPA (Reactive) TBBPA->ROS Radical Mimicry TBBPA->Mito DBDPE DBDPE (Novel) DBDPE->ROS Slow Accumulation Nrf2 Nrf2 Pathway (Antioxidant Defense) ROS->Nrf2 Initial Response ROS->Mito Overwhelm Defense Nrf2->ROS Scavenging (Inhibition) Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: The cytotoxic cascade. Note that BDE-47 directly targets mitochondria, while TBBPA generates massive ROS loads that secondarily collapse mitochondrial function.

Validated Experimental Protocol: Dual-Parametric Flow Cytometry

Warning: Standard plate-reader assays (like MTT) are prone to artifacts with PBACs. TBBPA can directly reduce tetrazolium salts, yielding false "high viability" readings. Furthermore, TBBPA can interact with the DCFH-DA probe in cell-free systems, creating false-positive ROS signals.

The Solution: Use Flow Cytometry with ratiometric dyes.[1] This protocol avoids bulk-readout artifacts by analyzing single cells.

Protocol: Simultaneous ROS & Mitochondrial Health Assessment

Reagents:

  • MitoSOX Red: Superoxide indicator (Mitochondrial specific).

  • DiOC6(3): Mitochondrial potential dye (sensitive to uncoupling).

  • Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) - 10 µM.

Step-by-Step Workflow
  • Seeding: Seed HepG2 cells at

    
     cells/well in 6-well plates. Allow 24h attachment.
    
  • Treatment (Critical Step):

    • Treat with PBACs (0, 10, 25, 50, 100 µM) dissolved in DMSO.

    • Constraint: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
    • Include a Cell-Free Control (Media + Compound + Dye) to check for auto-fluorescence or direct chemical interaction.

  • Incubation: Incubate for 24 hours at 37°C.

  • Harvesting:

    • Collect supernatant (floating dead cells).

    • Trypsinize adherent cells and combine with supernatant.

    • Centrifuge (300 x g, 5 min).

  • Staining:

    • Resuspend in PBS containing 40 nM DiOC6(3) and 5 µM MitoSOX .

    • Incubate 20 mins at 37°C in the dark.

  • Acquisition: Analyze on Flow Cytometer (FL1 for DiOC6, FL2/FL3 for MitoSOX).

Workflow Visualization

Protocol_Workflow Seed 1. Seed Cells (HepG2) Treat 2. Treatment (BDE-47 / TBBPA) Seed->Treat Control Artifact Check (Cell-Free Media) Treat->Control QC Step Wash 3. Wash & Harvest (PBS) Treat->Wash Stain 4. Dual Staining (DiOC6 + MitoSOX) Wash->Stain Flow 5. Flow Cytometry (Single Cell Analysis) Stain->Flow

Figure 2: Validated workflow emphasizing the "Artifact Check" step required for brominated compounds.

Secondary Toxicity: Endocrine Disruption

While cytotoxicity (cell death) is the acute endpoint, the sub-lethal danger of PBACs lies in their structural similarity to thyroid hormones (Thyroxine, T4).

  • PBDEs: Act as antagonists. They bind to the Thyroid Receptor (TR) but do not activate it, effectively blocking natural hormone signaling.

  • TBBPA: Has been shown to act as an agonist for Estrogen Receptors (ER) and an antagonist for Androgen Receptors, complicating its toxicological profile beyond simple cell death.

Recommendation: For drug development professionals screening novel flame retardants, cytotoxicity data must be paired with Nuclear Receptor Binding Assays to build a complete safety profile.

References

  • Dunnick, J. K., et al. (2020).[2] "Comparative toxicity and liver transcriptomics of legacy and emerging brominated flame retardants following 5-day exposure in the rat." Toxicology Letters.

  • Zhu, Y., et al. (2022). "Decabromodiphenyl ether induces ROS-mediated intestinal toxicity through the Keap1-Nrf2 pathway." Environmental Toxicology.

  • Jarosiewicz, M., et al. (2017). "Tetrabromobisphenol A (TBBPA)-stimulated reactive oxygen species (ROS) production in cell-free model using the 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) assay—limitations of method." Toxicology in Vitro.

  • Pazin, M., et al. (2015). "PBDE-47 induces oxidative stress and mitochondrial dysfunction in HepG2 cells." Toxicology Mechanisms and Methods.

  • Souza, A. O., et al. (2013). "Cytotoxic Effects of PBDEs Congeners (BDE-99 and BDE-47) on Human Hepatoma Cells (HepG2)." Journal of Toxicology and Environmental Health.

Sources

Comparative

A Comparative Guide to Purity Determination of 1,3,4-Tribromo-5-methoxy-2-methylbenzene: A Senior Application Scientist's Perspective

For researchers and professionals in drug development and fine chemical synthesis, the purity of an intermediate compound is not a mere metric; it is the bedrock of reproducible results, reaction yield accuracy, and the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the purity of an intermediate compound is not a mere metric; it is the bedrock of reproducible results, reaction yield accuracy, and the safety profile of the final active pharmaceutical ingredient (API). The compound 1,3,4-Tribromo-5-methoxy-2-methylbenzene, a highly substituted aromatic ring, serves as a potential building block in complex organic syntheses. Its intricate substitution pattern necessitates a robust and multi-faceted analytical approach to accurately define its purity profile. Potential impurities, such as regioisomers from incomplete or over-bromination, or residual starting materials, can significantly impact subsequent reaction pathways.

This guide provides an in-depth comparison of the principal analytical methods for determining the purity of 1,3,4-Tribromo-5-methoxy-2-methylbenzene. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring each protocol is a self-validating system for generating trustworthy and authoritative data.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is arguably the most versatile and widely adopted technique for purity analysis in the pharmaceutical and chemical industries. Its strength lies in its ability to separate compounds with very similar structures, such as the regioisomers that are common impurities in the synthesis of polysubstituted benzenes.

Principle of the Technique Reversed-phase HPLC (RP-HPLC) separates molecules based on their relative hydrophobicity. A non-polar stationary phase (typically C18-silica) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol). Non-polar compounds, like our target analyte, interact more strongly with the stationary phase and thus elute later than more polar impurities. A UV detector is highly effective as the benzene ring is a strong chromophore.

Experimental Protocol: RP-HPLC with UV Detection
  • Sample Preparation: Accurately weigh approximately 10 mg of the 1,3,4-Tribromo-5-methoxy-2-methylbenzene sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size) or equivalent.[1][2] A C8 column is chosen as a good balance for retaining this relatively non-polar analyte without excessive run times.

    • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.[1][2]

    • Mobile Phase B: Acetonitrile with 0.05% TFA.[1][2]

    • Gradient: A typical gradient might start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.25 mL/min.[1][2]

    • Column Temperature: 30 °C.[1][2]

    • Detection: UV at 210 nm, where aromatic compounds typically show strong absorbance.[1][2]

    • Injection Volume: 5 µL.[1][2]

  • Data Analysis: Purity is typically assessed using the area percent method. The peak area of the main component is divided by the total area of all peaks in the chromatogram and multiplied by 100. This assumes that all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard and calibration curve should be used.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample (~10 mg) s2 Dissolve in Acetonitrile (1 mg/mL) s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject 5 µL into HPLC System s3->a1 a2 Separation on C8 Column a1->a2 a3 UV Detection (210 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Purity (Area % Method) d1->d2

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Advantages:

  • Excellent resolving power for isomers and closely related impurities.[1][3]

  • High precision and accuracy when validated correctly.[1][3]

  • Non-destructive, allowing for fraction collection if further analysis is needed.

Limitations:

  • Requires that the analyte and impurities have a UV chromophore or be amenable to other detection methods (e.g., mass spectrometry).

  • The area percent method for purity can be inaccurate if impurities have significantly different extinction coefficients.

Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Volatile Impurities

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for analyzing volatile and thermally stable compounds, making it ideal for identifying residual solvents or volatile by-products from the synthesis of 1,3,4-Tribromo-5-methoxy-2-methylbenzene.

Principle of the Technique In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a long capillary column. As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for confident identification of both the main component and any impurities.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a high-purity solvent such as ethyl acetate or dichloromethane.

  • GC-MS Conditions:

    • Instrument: A standard GC system coupled to a Single Quadrupole (SQ) or Time-of-Flight (TOF) mass spectrometer.[4]

    • Column: A non-polar capillary column, such as a Restek Rtx-624 or Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250 °C. A split ratio of 50:1 is typical for purity analysis.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program allows for the elution of volatile impurities before the main, higher-boiling point analyte.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Identify peaks in the Total Ion Chromatogram (TIC). The mass spectrum of each peak can be compared against spectral libraries (e.g., NIST) for identification. Purity is calculated using the area percent method from the TIC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Prepare Sample Solution (~1 mg/mL) a1 Inject into GC s1->a1 a2 Volatilization & Separation in Capillary Column a1->a2 a3 Elution into MS a2->a3 a4 Ionization & Mass Analysis a3->a4 d1 Analyze Total Ion Chromatogram (TIC) a4->d1 d2 Identify Peaks via Mass Spectra Library d1->d2 d3 Calculate Purity d2->d3

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for purity analysis.

Advantages:

  • Provides structural information, aiding in the definitive identification of unknown impurities.[6]

  • Extremely high sensitivity for volatile and semi-volatile compounds.[7]

  • Well-established methods like ASTM D5769 provide standardized procedures for aromatic compound analysis.[4][8][9]

Limitations:

  • The compound must be thermally stable and sufficiently volatile.

  • Not suitable for non-volatile impurities like salts or polymers.

  • Quantitation can be less accurate than HPLC without proper calibration for each component.

Quantitative NMR (qNMR) Spectroscopy: The Primary Method for Absolute Purity

Unlike chromatographic techniques that provide relative purity, quantitative NMR (qNMR) is a primary analytical method capable of determining absolute purity without the need for a specific reference standard of the analyte itself.[10][11]

Principle of the Technique The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[12] By comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from an internal standard of known high purity and weight, the absolute purity of the analyte can be calculated with high accuracy.[10][13]

Experimental Protocol: ¹H qNMR Analysis
  • Selection of Internal Standard: Choose a standard with high purity, stability, and signals that do not overlap with the analyte. For 1,3,4-Tribromo-5-methoxy-2-methylbenzene, a standard like 1,4-dinitrobenzene or maleic anhydride would be suitable.

  • Sample Preparation (Critical Step):

    • Using a microbalance, accurately weigh ~15-20 mg of the analyte into a clean vial.[12]

    • Accurately weigh ~5-10 mg of the certified internal standard into the same vial. The precise masses are critical.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

    • Experiment: A standard ¹H pulse-acquire experiment.

    • Key Parameters for Quantitation:

      • Relaxation Delay (d1): This is the most crucial parameter. It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being integrated (both analyte and standard). A value of 30-60 seconds is often required to ensure full relaxation and accurate integration.

      • Number of Scans: Sufficient scans (e.g., 8 to 16) should be acquired to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping peak for the analyte and one for the internal standard.

    • Calculate the purity using the following equation[10]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Weighed mass

      • Purity = Purity of the standard (as a mass fraction)

qNMR_Workflow cluster_prep Precise Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation p1 Accurately weigh Analyte (m_analyte) p3 Combine and dissolve in Deuterated Solvent p1->p3 p2 Accurately weigh Internal Standard (m_std) p2->p3 a1 Acquire ¹H Spectrum p3->a1 a2 Key Parameter: Long Relaxation Delay (d1) d1 Process Spectrum (Phase, Baseline) a1->d1 d2 Integrate Analyte & Standard Peaks (I_analyte, I_std) d1->d2 d3 Calculate Absolute Purity using qNMR Equation d2->d3

Caption: Quantitative NMR (qNMR) workflow for absolute purity determination.

Advantages:

  • Provides a direct measurement of absolute purity without needing a specific analyte standard.[11]

  • Simultaneously provides structural confirmation of the main component.

  • Highly accurate and precise, often considered the "gold standard" for certifying reference materials.[13]

Limitations:

  • Lower sensitivity compared to chromatographic methods. Impurities below ~0.1% may not be detectable.

  • Requires access to a high-field NMR spectrometer and expertise in setting up quantitative experiments.

  • Peak overlap can make accurate integration challenging.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Tool for Identity Confirmation

FTIR spectroscopy is primarily a qualitative technique used for rapid and reliable confirmation of a compound's identity by identifying its functional groups.[14][15]

Principle of the Technique FTIR measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. The resulting spectrum is a unique "fingerprint" of the molecule's functional groups (e.g., C-H, C=C aromatic, C-O ether).[16][17]

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum to a reference spectrum of a known pure sample. Key peaks to look for in 1,3,4-Tribromo-5-methoxy-2-methylbenzene would include:

    • ~2950-2850 cm⁻¹ (Aliphatic C-H stretching from methyl and methoxy groups)[16]

    • ~1600-1450 cm⁻¹ (Aromatic C=C stretching)

    • ~1250-1000 cm⁻¹ (C-O ether stretching)

    • Below 800 cm⁻¹ (C-Br stretching)

Purity Assessment with FTIR FTIR is not a quantitative tool for determining the purity of closely related substances. However, it can be effective for detecting gross impurities that have unique functional groups not present in the target molecule. For example, the presence of a broad peak around 3300 cm⁻¹ would immediately indicate a hydroxyl (-OH) containing impurity.

Advantages:

  • Extremely fast and requires minimal sample preparation.

  • Non-destructive.

  • Excellent for confirming the identity and presence of key functional groups.[18]

Limitations:

  • Poor sensitivity for minor components (typically >1-5%).[14]

  • Not a quantitative technique for purity determination.

  • Cannot distinguish between isomers.

Comparative Summary and Recommendations

Method Primary Use Case Quantitation Selectivity (Isomers) Sensitivity Key Advantage
HPLC-UV Routine Purity, Impurity ProfilingRelative (Area %), Quantitative with std.ExcellentHigh (ppm)Best for separating regioisomers and non-volatile impurities.[1][3]
GC-MS Volatile Impurity IdentificationRelative (Area %), Quantitative with std.ExcellentVery High (ppb)Provides mass/structural information for definitive impurity ID.[5][8]
qNMR Absolute Purity, Reference Standard CertificationAbsoluteGoodLow (0.1%)Primary method; no analyte-specific standard needed.[10][19]
FTIR Identity ConfirmationNoneNoneVery Low (>1%)Rapid, non-destructive confirmation of functional groups.[14][18]
Conclusion and Integrated Approach

No single method provides a complete picture of the purity of 1,3,4-Tribromo-5-methoxy-2-methylbenzene. A robust, self-validating approach requires the strategic combination of these techniques:

  • Identity Confirmation: Use FTIR as a rapid initial check to confirm the material is broadly consistent with the expected structure.

  • Impurity Profiling and Routine QC: Employ HPLC-UV as the primary method for routine quality control. Its ability to separate isomers makes it indispensable for assessing the success of the synthesis.

  • Volatile and By-product Analysis: Use GC-MS to screen for residual solvents and volatile by-products that would be missed by HPLC.

  • Definitive Purity Assignment: For creating a reference standard or for critical applications where absolute purity is required, qNMR is the definitive method. It provides an orthogonal, highly accurate value that can validate the results obtained from chromatographic methods.

By integrating these methods, researchers and drug development professionals can build a comprehensive and authoritative purity profile, ensuring the quality and reliability of their work.

References

  • Quantitative NMR Spectroscopy. (2020, October 1). Sigma-Aldrich.
  • Quantitative NMR. Organic Primary Standards Group, NMIJ.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22).
  • Method for multiresidue determination of halogenated aromatics and PAHs in combustion-rel
  • Fourier Transform Infrared Spectroscopy (FTIR) Services.
  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (2025, June 30). Preprints.org.
  • Benzene Impurity Analysis. Emery Pharma.
  • Ultrasensitive determination of 39 parent and emerging halogenated polycyclic aromatic hydrocarbons in human serum. Analytical Methods (RSC Publishing).
  • ASTM D5769 - Standard Test Method by GC-MS. SCION Instruments.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).
  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2025, February 4). MDPI.
  • Fast GC/MS Analysis for Benzene and Total Arom
  • Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebr
  • Functional-Group Profiling of Medicinal Plants Using FTIR Spectroscopy. International Journal of Biological & Medical Research.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2025, October 16).
  • Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. (2020, October 19). MDPI.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebr

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,3,4-Tribromo-5-methoxy-2-methylbenzene

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and environmentally conscious management of the chemical entities we handle. This guide provides a detailed,...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and environmentally conscious management of the chemical entities we handle. This guide provides a detailed, procedural framework for the proper disposal of 1,3,4-Tribromo-5-methoxy-2-methylbenzene, a halogenated aromatic compound. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting our environment.

Immediate Safety & Hazard Assessment

Core Principles of Safe Handling:

  • Engineering Controls : All handling of this compound, including weighing and transferring, must occur within a properly functioning laboratory chemical fume hood to prevent inhalation of potential vapors or dust.[3][4]

  • Personal Protective Equipment (PPE) : A standard ensemble of PPE is mandatory. This includes a fully buttoned lab coat, nitrile or neoprene gloves, and chemical splash goggles.[3][5] For tasks with a higher risk of splashing, a face shield is also recommended.

  • Avoid Contamination : Prevent contact with skin and eyes, and avoid ingestion and inhalation.[5] After handling, always wash hands thoroughly.[6]

The Critical First Step: Waste Segregation

The single most important step in the disposal process is proper segregation. As a brominated compound, 1,3,4-Tribromo-5-methoxy-2-methylbenzene is classified as a halogenated organic waste .[7] It must never be mixed with non-halogenated waste streams.

The Causality Behind Segregation: The treatment methods for halogenated and non-halogenated wastes are fundamentally different and are subject to distinct regulatory frameworks under the Resource Conservation and Recovery Act (RCRA).[8][9] Halogenated wastes require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[1][10] Mixing these waste streams leads to improper treatment, potential environmental damage, and significantly higher disposal costs for the entire container.[11]

The following workflow provides a clear decision-making process for waste segregation.

G start Chemical Waste Generated (1,3,4-Tribromo-5-methoxy-2-methylbenzene) decision Does the compound contain a carbon-halogen bond (C-F, C-Cl, C-Br, C-I)? start->decision halogenated HALOGENATED ORGANIC WASTE Collect in a designated, properly labeled waste container for halogenated organics. decision->halogenated  Yes   non_halogenated NON-HALOGENATED ORGANIC WASTE Collect in a separate, designated waste container. decision->non_halogenated  No   disposal Arrange for pickup by a licensed hazardous waste contractor via your Environmental Health & Safety (EHS) office. (Treatment: High-Temperature Incineration) halogenated->disposal

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocol

Follow this self-validating protocol to ensure compliance and safety.

Step 1: Select the Correct Waste Container

  • Use a container specifically designated for halogenated organic waste .[7]

  • The container must be chemically compatible with the waste and be in good condition, free from cracks or defects.[3]

  • It must have a secure, tightly sealing lid to prevent leaks and the escape of vapors.[9]

Step 2: Proper Labeling

  • As soon as the first drop of waste is added, the container must be labeled.[11]

  • The label must clearly and legibly include:

    • The words "Hazardous Waste ".[11]

    • The full chemical name: "1,3,4-Tribromo-5-methoxy-2-methylbenzene ".

    • An accurate list of all other components and their approximate percentages if it is a mixed waste stream.

  • Do not use abbreviations or chemical formulas.

Step 3: Accumulation in the Laboratory

  • Store the sealed waste container in a designated Satellite Accumulation Area within your laboratory.

  • This area should be away from incompatible materials, such as strong oxidizing agents, acids, or bases.[3][12]

  • Keep the container closed at all times except when adding waste.[9]

Step 4: Final Disposal

  • Do not dispose of this chemical down the drain or in regular trash.[11]

  • The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed hazardous waste facility.[1][7]

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection and disposal of the waste. They will manage the process with a certified waste disposal contractor.

Spill & Emergency Procedures

In the event of an accidental release, a swift and appropriate response is crucial.

Spill Size & LocationResponse Protocol
Small Spill (Contained within a chemical fume hood)1. Alert Colleagues: Inform others in the immediate area. 2. Ensure PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.[3] 3. Absorb: Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[6][13] 4. Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5] 5. Decontaminate: Clean the spill area thoroughly. 6. Dispose: Label the spill cleanup waste as hazardous and arrange for disposal.
Large Spill (Occurs outside of a fume hood or is of significant volume)1. EVACUATE: Immediately evacuate the area.[6] 2. ALERT: Notify all personnel in the vicinity and activate any local alarms. 3. SECURE: If safe to do so, close the doors to the affected area to contain vapors. 4. CALL FOR HELP: Contact your institution's EHS office and/or emergency response team immediately.[3] Provide details on the chemical spilled and the location. Do not attempt to clean up a large spill yourself.

The Scientific Rationale for High-Temperature Incineration

The molecular structure of halogenated aromatic compounds like 1,3,4-Tribromo-5-methoxy-2-methylbenzene makes them resistant to natural degradation, posing a risk of persistence and bioaccumulation in the environment.[2]

  • Breaking the Carbon-Bromine Bond : The carbon-halogen bond is strong and requires significant energy to break. Standard waste treatment methods are insufficient.[10] High-temperature incineration (typically >1000°C) provides the necessary energy to completely destroy the molecule, converting it into simpler, less harmful compounds like carbon dioxide, water, and hydrogen bromide (HBr).[1]

  • Preventing Harmful Emissions : Licensed hazardous waste incinerators are equipped with advanced air pollution control systems, including scrubbers.[1][10] These systems are essential for neutralizing the acidic HBr gas that is formed, preventing its release into the atmosphere as acid rain or toxic fumes.

By following these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Airgas. (2018, July 5). SAFETY DATA SHEET. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA Nepis. [Link]

  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology. [Link]

  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. [Link]

  • Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Washington State University. (n.d.). Bromine Standard Operating Procedure. [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. [Link]

  • University of California, Berkeley. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. [Link]

  • Chemos GmbH & Co. KG. (2024, November 6). Safety Data Sheet: 1,2,4-trimethylbenzene. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]

  • European Chemicals Agency (ECHA). (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. [Link]

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Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1,3,4-Tribromo-5-methoxy-2-methylbenzene

[1] Executive Safety Assessment Chemical Identity: 1,3,4-Tribromo-5-methoxy-2-methylbenzene Structural Class: Polybrominated Anisole / Toluene Derivative Physical State: Crystalline Solid (Predicted based on molecular we...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Assessment

Chemical Identity: 1,3,4-Tribromo-5-methoxy-2-methylbenzene Structural Class: Polybrominated Anisole / Toluene Derivative Physical State: Crystalline Solid (Predicted based on molecular weight and halogenation)[1]

Scientific Context: Specific toxicological data for this exact isomer is limited in public registries.[1] Therefore, adhering to Prudent Practices in the Laboratory requires treating this compound as a Substance of Unknown or Variable Toxicity (SUVT) .[1] Based on Structure-Activity Relationships (SAR) of similar polybrominated aromatics (e.g., tribromoanisoles), this compound must be handled as a Severe Irritant (Skin/Eye/Respiratory) with potential Bioaccumulative properties due to high lipophilicity (LogP).[1]

Core Hazard Directive:

  • Primary Risk: Inhalation of dust and dermal absorption.[1]

  • Secondary Risk: Environmental persistence (PBT potential).[1]

  • Operational Status: Handle strictly within engineering controls (Fume Hood/Glovebox).

PPE Matrix: Task-Based Selection

The following matrix dictates the required PPE based on the specific operational state of the chemical.

Operational PhaseRespiratory ProtectionHand Protection (Gloves)Body ProtectionEye Protection
Solid Handling (Weighing, Transfer)Engineering Control: Fume Hood.PPE: N95/P100 (if hood unavailable).[1]Double Nitrile (4 mil minimum).Change immediately upon contamination.[1]Lab Coat (Cotton/Poly),Closed-toe shoes,Long trousers.[1]Safety Glasses with Side Shields.
Synthesis / Solvated (Dissolved in Organic Solvents)Engineering Control: Fume Hood (Sash <18").PPE: Half-face respirator w/ Organic Vapor cartridges (if outside hood).[1]Solvent-Specific Strategy: • In Acetone/Methanol: Double Nitrile.[1]• In DCM/Chloroform:Silver Shield (Laminate) or PVA liners under Nitrile.[1]Chemical-Resistant Apron (Tyvek/PVC) over Lab Coat.[1]Chemical Splash Goggles (Vented).
Spill Cleanup (>1g or >10mL)Full-Face Respirator (P100 + Organic Vapor Cartridge).[1]Heavy Duty Butyl or Viton (≥14 mil).[1]Tyvek Coveralls (Disposable).[2][3][4]Integrated into Full-Face Respirator.[1]
Technical Insight: The Glove Permeation Logic

Do not rely on standard nitrile gloves when this compound is in solution with halogenated solvents (e.g., Dichloromethane).

  • The Mechanism: Halogenated solvents act as a "carrier," dissolving the lipophilic tribromo-compound and permeating nitrile rubber in <2 minutes.[1]

  • The Solution: Use a Laminate (Silver Shield/4H) inner glove for chemical resistance, covered by a Nitrile outer glove for dexterity and grip.[1]

Operational Protocols

A. Weighing & Solid Transfer (Static Control)

Polybrominated aromatics often exhibit high static electricity, causing "flying crystals" that contaminate the balance area.

  • Engineering Control: Place the micro-balance inside a chemically filtered enclosure or fume hood.[1]

  • Static Mitigation: Use an ionizing fan or anti-static gun (e.g., Zerostat) on the spatula and weighing boat before dispensing.[1]

  • Technique:

    • Tare the weighing boat.[1]

    • Transfer solid gently.

    • Immediately wipe the exterior of the reagent bottle with a Kimwipe dampened in ethanol before returning to storage.[1]

    • Dispose of the Kimwipe as Solid Hazardous Waste .[1]

B. Reaction Setup (The Closed Loop)
  • Glassware: Inspect for micro-fractures.[1] Brominated compounds are heavy; glass failure leads to rapid, difficult-to-clean spills.[1]

  • Temperature Control: If heating, use a silicone oil bath or heating block.[1] Avoid water baths to prevent potential hydrolysis or steam distillation of toxic vapors if a leak occurs.[1]

  • Condenser: Ensure coolant flow is active before heating. Scrub exhaust gas through a base trap if acidic byproducts (HBr) are generated during downstream functionalization.

Visual Workflow: PPE Decision Tree

The following diagram illustrates the logical flow for selecting protection based on the chemical's state.

PPE_Decision_Tree Start Start: Handling 1,3,4-Tribromo-5-methoxy-2-methylbenzene StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solvated / Reaction Mix StateCheck->Liquid SolidRisk Risk: Dust Inhalation & Static Solid->SolidRisk LiquidRisk Identify Solvent Carrier Liquid->LiquidRisk PPESolid PPE: Double Nitrile + N95 Eng: Fume Hood + Ionizer SolidRisk->PPESolid StandardSolvent Polar/Non-Halogenated (Acetone, MeOH, EtOAc) LiquidRisk->StandardSolvent HalogenatedSolvent Halogenated (DCM, Chloroform) LiquidRisk->HalogenatedSolvent PPEStandard PPE: Double Nitrile Eng: Fume Hood StandardSolvent->PPEStandard PPEHalo PPE: Laminate (Silver Shield) under Nitrile Outer Eng: Fume Hood HalogenatedSolvent->PPEHalo

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and solvent carrier.[1][5][6]

Waste Disposal & Decontamination

Proper disposal is critical due to the high halogen content (Bromine), which strictly regulates the waste stream.[1]

Waste Stream Segregation
Waste TypeContainer LabelingComposition Rules
Solid Waste "Hazardous Waste: Solid - Halogenated Organic"Contaminated gloves, weighing boats, paper towels, and solid chemical residue.[1]
Liquid Waste "Hazardous Waste: Halogenated Solvent"Mother liquors, wash solvents (DCM/EtOAc), and aqueous extractions containing traces of the compound.[1]
Sharps "Bio/Chem Hazard Sharps"Needles/Syringes used for transfer.[1] Do not recap.

Critical Disposal Rule: NEVER mix this compound with "Non-Halogenated" waste streams (e.g., pure acetone waste).[1] Even trace amounts of tribromo-compounds classify the entire drum as Halogenated, significantly increasing disposal costs and complicating incineration protocols.[1]

Decontamination Procedure[1]
  • Surface Cleaning: Wipe balance/bench with a detergent solution (e.g., Alconox) followed by Isopropanol.[1]

  • Verification: Visually inspect for yellow/white crystalline residue.[1]

  • Glassware: Rinse with Acetone into the Halogenated Waste container before washing in a standard dishwasher.

Emergency Response (Spill Protocol)

Immediate Action: Alert personnel in the immediate vicinity.

Scenario A: Solid Spill (< 5g)

  • Dampen: Gently cover the spill with a paper towel dampened with mineral oil or water (to prevent dust lofting).[1]

  • Sweep: Use a dustpan/brush dedicated to hazardous waste.[1]

  • Clean: Wipe area with acetone, then soap/water.[1]

  • Dispose: All materials go to Solid Halogenated Waste.

Scenario B: Solution Spill (> 100mL)

  • Evacuate: Leave the immediate area if vapors are strong.[1]

  • PPE Up: Don Full-Face Respirator (OV/P100) and Silver Shield gloves.[1]

  • Absorb: Use Universal Absorbent Pads or Vermiculite.[1] Do not use paper towels (rapid evaporation).[1]

  • Collect: Scoop into a sealable wide-mouth jar. Label as "Debris from Halogenated Spill."

References & Authority

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) - Halogenated Solvents F001/F002 Listings. [Link][1]

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